N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate
Descripción
Propiedades
IUPAC Name |
[chloro(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKNPSDEURGZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF6N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451023 | |
| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207915-99-9, 94790-35-9 | |
| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to TCFH in Peptide Synthesis: Mechanism, Application, and Best Practices
Abstract
The synthesis of peptides, a cornerstone of modern drug development and biochemical research, demands coupling reagents that offer high efficiency, minimal side reactions, and robust performance, especially with sterically hindered or challenging amino acid sequences. N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) has emerged as a potent and versatile reagent that addresses many of these challenges. This guide provides a comprehensive technical overview of TCFH, detailing its physicochemical properties, core mechanisms of action, and field-proven advantages. We will explore its dual reactivity pathways, which are dependent on the choice of base, and provide detailed, step-by-step protocols for both solution-phase and solid-phase peptide synthesis (SPPS). Through a comparative analysis with other common coupling reagents and a discussion on managing side reactions, this document serves as an essential resource for researchers, scientists, and process chemists seeking to optimize their peptide synthesis workflows.
Introduction: The Role of TCFH in Modern Peptide Chemistry
The formation of the amide bond is the fundamental reaction in peptide synthesis. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, necessitating the use of "coupling reagents" to activate the carboxylic acid, transforming it into a highly reactive electrophile. The ideal coupling reagent should provide rapid and complete acylation with negligible racemization of the chiral amino acid centers.
While numerous reagents have been developed, from classic carbodiimides (DCC, DIC) to widely used onium salts (HATU, HBTU), each carries a distinct profile of reactivity, cost, and safety.[1] TCFH, a stable, crystalline solid, has carved a significant niche by offering a unique combination of high reactivity and versatility.[2] It serves not only as a highly effective coupling reagent in its own right but also as a stable precursor for other reagents like HBTU and TFFH.[3] Its particular strength lies in tackling difficult couplings, such as those involving hindered amino acids or poorly nucleophilic amines, where other reagents may falter.[4]
This guide delves into the chemistry of TCFH, providing the technical insights necessary to leverage its full potential in the laboratory and at scale.
Physicochemical Properties of TCFH
Proper handling and storage are predicated on a clear understanding of a reagent's physical properties. TCFH is a non-hygroscopic, white crystalline solid, which simplifies handling and weighing compared to more sensitive reagents.[2][5]
| Property | Value | Reference(s) |
| IUPAC Name | [chloro(dimethylamino)methylidene]-dimethylazanium; hexafluorophosphate | [6] |
| Molecular Formula | C₅H₁₂ClF₆N₂P | [5] |
| Molar Mass | 280.58 g·mol⁻¹ | [6] |
| Appearance | White to off-white crystalline solid | [5][6] |
| Melting Point | 100–104 °C | [5][6] |
| Storage | Store in a freezer (-20°C) under an inert atmosphere | [5] |
| Solubility | Soluble in acetonitrile (MeCN), DMF; poor solubility in DCM, Toluene | [7] |
Core Mechanism of Action: A Tale of Two Pathways
The mechanistic pathway of TCFH is a direct function of the base employed during the activation step. This choice is the most critical experimental parameter, dictating the nature of the activated intermediate and, consequently, the reactivity and selectivity of the coupling reaction.
Pathway A: Activation with Weakly Lewis Basic Amines (e.g., DIPEA)
When a common, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is used, TCFH activates the carboxylic acid to form a highly reactive acyl chloride or, potentially, a symmetric anhydride.[6] This pathway is effective for many standard couplings. The base (DIPEA) acts as a proton scavenger, neutralizing the HCl generated during the formation of the acyl chloride and the subsequent aminolysis.
Pathway B: Activation with Strongly Lewis Basic Amines (e.g., NMI)
A paradigm shift in reactivity occurs when a nucleophilic base, specifically N-methylimidazole (NMI), is used. This combination leads to the in situ formation of a highly reactive N-acyl imidazolium ion*.[7][8] This intermediate is significantly more electrophilic than the corresponding active esters formed by many other reagents, delivering reactivity comparable to that of an acid chloride but with the operational simplicity of modern onium salts.[7][9]
The TCFH-NMI system is the cornerstone of TCFH's reputation for excellence in challenging couplings. It can overcome the steric hindrance of bulky amino acids and the low nucleophilicity of deactivated amines, achieving high yields where other methods fail.[3][8] Crucially, the reaction proceeds under effectively neutral conditions, and the high reaction rate kinetically disfavors the competing racemization pathway, preserving stereochemical integrity.[3][7]
Field-Proven Advantages & Comparative Analysis
The choice of a coupling reagent is a multi-factorial decision balancing efficiency, cost, safety, and the specific demands of the peptide sequence. TCFH offers a compelling profile across these metrics.
-
Exceptional Reactivity: The TCFH-NMI system is particularly effective for coupling sterically hindered acids and poorly nucleophilic amines, often providing near-quantitative yields where reagents like HATU or COMU yield only traces of product.[3][4]
-
Suppression of Racemization: The high rate of aminolysis from the N-acyl imidazolium intermediate outcompetes the rate of oxazolone formation, the primary pathway for racemization.[7][10] In comparative studies, the TCFH-NMI system showed significantly less epimerization (<1%) than reagents like PyBrOP (9%) for sensitive substrates.[3]
-
Simplified Workup: The primary byproducts of the reaction, tetramethylurea and NMI salts, are highly water-soluble, allowing for straightforward removal via aqueous workup or filtration, which is a significant advantage for both solution-phase and large-scale synthesis.[7]
-
Enhanced Safety Profile: Unlike many common coupling reagents such as HATU and EDAC, TCFH is not a skin sensitizer.[11] Furthermore, it avoids the use of potentially explosive benzotriazole additives (e.g., HOBt, HOAt) required by many other onium salts.[12]
-
Versatility: Beyond the NMI system, TCFH can be paired with additives like OxymaPure or HOAt to generate the corresponding active esters, providing chemists with a flexible toolkit to fine-tune reactivity for specific applications, including bioconjugation.[3][13]
| Reagent | Class | Key Advantages | Key Disadvantages | Racemization Risk |
| TCFH-NMI | Chloroformamidinium | Excellent for hindered couplings; low racemization; simple workup; good safety profile.[3][7] | Byproduct (tetramethylurea) is a teratogen.[6] | Very Low |
| HATU/HBTU | Aminium/Uronium | High efficiency; well-established.[14] | Contain potentially explosive benzotriazole moiety; can be skin sensitizers; higher cost.[12] | Low to Moderate |
| DIC/Oxyma | Carbodiimide | Cost-effective; no explosive potential.[6] | Slower reaction times; can be less efficient for hindered couplings; byproduct can be difficult to remove.[6] | Low (with additive) |
| PyBOP | Phosphonium | Good efficiency; low racemization.[10] | Forms carcinogenic HMPA as a byproduct.[12] | Low |
| COMU | Aminium/Uronium | Safer (Oxyma-based); high efficiency.[12] | Higher cost. | Very Low |
Experimental Protocols
The following protocols provide a validated starting point for the application of TCFH. Optimization of stoichiometry, solvent, and reaction time may be required for specific substrates.
Protocol 1: Solution-Phase Amide Coupling (TCFH-NMI Method)
This protocol is adapted from a validated procedure for general amide synthesis and is highly effective for challenging substrates.[11]
Materials:
-
Carboxylic Acid (e.g., Fmoc-L-Val-OH)
-
Amine (e.g., H-Gly-OMe·HCl)
-
TCFH (1.1 equivalents)
-
N-methylimidazole (NMI) (2.1 - 3.5 equivalents)
-
Acetonitrile (MeCN), anhydrous grade
-
Water (for workup)
Procedure:
-
Reactant Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, combine the carboxylic acid (1.0 eq) and the amine (1.0 eq). If the amine is a hydrochloride salt, an additional equivalent of a non-nucleophilic base (e.g., DIPEA) or NMI should be added for salt neutralization.
-
Solvent and Base Addition: Add acetonitrile to achieve a concentration of approximately 0.5 M. Add N-methylimidazole (2.1 eq).
-
Initiation: Add TCFH (1.1 eq) to the stirred solution in a single portion at room temperature. The reaction is typically rapid.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Couplings are often complete within 30-60 minutes.
-
Workup and Isolation: Upon completion, add water (approx. 3 volumes relative to MeCN) to the reaction mixture. This will precipitate the product while the water-soluble byproducts (tetramethylurea, NMI salts) remain in the aqueous phase.
-
Purification: Cool the mixture in an ice bath for 10-15 minutes to maximize precipitation. Isolate the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard coupling cycle within an Fmoc-SPPS workflow using TCFH-NMI for activation.
Procedure for a Single Coupling Cycle:
-
Resin Preparation: Ensure the resin-bound peptide has a free N-terminal amine following a standard Fmoc-deprotection step (e.g., 2 x 10 min treatment with 20% piperidine in DMF) and subsequent DMF washes.[15]
-
Activation Solution: In a separate vessel, dissolve the incoming Fmoc-amino acid (3-5 eq relative to resin loading) in DMF. Add NMI (6-10 eq) followed by TCFH (3-5 eq). Allow the solution to pre-activate for 2-5 minutes.
-
Causality Note: Using a slight excess of reagents ensures the coupling reaction is driven to completion, which is a core principle of SPPS.[15]
-
-
Coupling: Add the activation solution to the reaction vessel containing the washed, deprotected peptide-resin. Agitate the mixture via shaking or nitrogen bubbling for 45-60 minutes at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and soluble byproducts.
-
Confirmation (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling (recouple) may be necessary.
-
Progression: Proceed to the Fmoc-deprotection step for the newly added residue to prepare for the next coupling cycle.
Conclusion
This compound (TCFH) is a powerful and versatile coupling reagent that offers significant advantages in modern peptide synthesis. Its true potential is realized through the strategic choice of a base, with the TCFH-NMI combination providing a robust and highly effective method for generating reactive N-acyl imidazolium intermediates. This system excels in challenging synthetic contexts, delivering high yields with minimal racemization while offering practical benefits in handling, safety, and purification. By understanding its core mechanisms and applying the validated protocols outlined in this guide, researchers and drug development professionals can effectively integrate TCFH into their workflows to overcome synthetic hurdles and produce high-quality peptides with greater efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chempep.com [chempep.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Practical Green Amidation Strategy: Exploration and Application of TCFH-NMI in Aqueous Media [en.highfine.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH)
Abstract
N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate, commonly known as TCFH, has emerged as a versatile and powerful reagent in modern organic synthesis.[1] Initially recognized as a stable precursor for more complex uronium and guanidinium-based coupling reagents, its utility as a standalone condensing agent is now well-established.[2][3] This guide provides an in-depth analysis of the physical and chemical properties of TCFH, its mechanistic behavior with various nucleophiles, and field-proven protocols for its application. We will explore its role in the formation of amides, esters, and thioesters, particularly in challenging synthetic contexts such as sterically hindered substrates and racemization-prone couplings.[4][5] Safety, handling, and the strategic advantages of TCFH over other coupling agents are also discussed, providing researchers and drug development professionals with a comprehensive resource for leveraging this efficient reagent.
Core Physicochemical Properties
TCFH is a white crystalline solid that is commercially available from various suppliers.[6][7] Its stability and ease of handling, relative to many other highly reactive coupling agents, contribute to its growing popularity in both academic and industrial settings.[2] Proper storage is crucial to maintain its reactivity; it should be kept in a cool (2-8°C), dry place, sealed away from moisture.[7][8]
| Property | Value | Source(s) |
| IUPAC Name | [chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate | [6] |
| Synonyms | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | [7] |
| CAS Number | 94790-35-9 | [6] |
| Molecular Formula | C₅H₁₂ClF₆N₂P | [6][7] |
| Molar Mass | 280.58 g·mol⁻¹ | [6][7] |
| Appearance | White to off-white crystalline powder/solid | [6][7] |
| Melting Point | 100–101 °C (212–214 °F) | [6] |
| Purity | ≥98.0% | [7] |
| Storage | 2-8°C, sealed, away from moisture | [7][8] |
Solubility Profile: TCFH is soluble in a range of organic solvents, with acetonitrile being the most common medium for its reactions.[5][6] While it has poor solubility in some solvents, leading to heterogeneous mixtures, reactions in acetonitrile are typically homogeneous.[5][9] The byproducts of its reactions, notably tetramethylurea and N-methylimidazole (NMI) salts, are highly water-soluble, which greatly simplifies product isolation through aqueous workup or direct crystallization.[5][6] For in vivo applications, formulations in DMSO, PEG300, Tween-80, and saline have been described to achieve clear solutions.[8]
Chemical Reactivity and Mechanism of Action
The primary function of TCFH is the activation of carboxylic acids to facilitate nucleophilic acyl substitution.[4] Its versatility stems from its ability to generate different highly electrophilic intermediates, the nature of which is dictated by the choice of base and other additives.[1][2] This tunable reactivity allows chemists to optimize conditions for specific substrates and desired outcomes.
The Role of the Base: Directing the Activation Pathway
The choice of a Brønsted or Lewis base is critical in a TCFH-mediated coupling. The base not only neutralizes the hexafluorophosphoric acid formed but also directs the mechanism toward the formation of a specific activated species.
-
With Weakly Lewis Basic Amines (e.g., DIPEA): In the presence of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), TCFH reacts with a carboxylic acid to form a highly reactive acid chloride or, in some cases, a symmetric anhydride.[6] These intermediates are potent acylating agents suitable for many standard couplings.
-
With Strongly Lewis Basic Amines (e.g., NMI): The combination of TCFH with N-methylimidazole (NMI) is particularly effective for challenging amide bond formations.[5] This system proceeds via the in situ generation of a highly reactive N-acyl imidazolium ion.[5][10] This intermediate is more electrophilic than the corresponding N-acyl imidazole and delivers reactivity comparable to an acid chloride but with the operational simplicity of modern uronium reagents.[5] A key advantage of using NMI (pKa of ~7) is the minimization of epimerization at adjacent stereogenic centers, a common side reaction under more basic conditions.[6]
Figure 1: General mechanism of TCFH-mediated carboxylic acid activation.
Scope of Applications
TCFH's utility extends beyond standard peptide synthesis to a wide range of acyl transfer reactions.
-
Amide Bond Formation: This is the most common application of TCFH. It is highly effective for coupling sterically hindered or electron-deficient amines and acids where other reagents may fail.[1][4] The TCFH-NMI system is particularly noteworthy for its high yields and low racemization, even in notoriously difficult couplings involving residues like aminoisobutyric acid (Aib).[2][5]
-
Esterification: TCFH can be used for the synthesis of esters from carboxylic acids and alcohols.[1][4] Studies have shown that using pyridine as the base leads to the formation of a symmetric anhydride intermediate, which then reacts with the alcohol.[11] This method is effective for acylating a range of substrates, including hindered secondary alcohols.[12]
-
Thioesterification: The synthesis of thioesters is also achievable.[1][4] Due to the high reactivity of thiols with TCFH itself, the protocol requires pre-activation of the carboxylic acid with the TCFH-NMI system before the thiol nucleophile is introduced.[11]
-
Precursor for Other Coupling Reagents: TCFH is a key industrial intermediate for the synthesis of more complex and widely used uronium/guanidinium salts, including HBTU, HATU, HCTU, and TFFH.[2][3][6] Its role as a foundational building block underscores its importance in the field of peptide chemistry.[3]
Figure 2: TCFH as a central precursor for other coupling reagents.
Experimental Protocols & Methodologies
The following protocols are generalized from established literature procedures and should be adapted for specific substrates.
Protocol: Challenging Amide Bond Formation using TCFH-NMI
This protocol is optimized for high yields and minimal epimerization, leveraging the N-acyl imidazolium pathway.[5][10]
Workflow Diagram:
Figure 3: Workflow for TCFH-NMI mediated amidation.
Step-by-Step Methodology:
-
Reagent Charging: In a reaction vessel, charge the carboxylic acid (1.0 equiv), the amine nucleophile (1.0-1.2 equiv), and N-methylimidazole (NMI, 2.0-3.5 equiv).
-
Solvent Addition: Add acetonitrile (MeCN) as the solvent. The reaction is typically run at a concentration that ensures a homogeneous solution.[5]
-
TCFH Addition: Add TCFH (1.1-1.5 equiv) to the stirred solution at ambient temperature. For large-scale reactions or those with significant exotherms, TCFH may be added in portions.[13]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The coupling is often rapid, with high conversion observed in under an hour.[5][9] Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Product Isolation: Upon completion, add water to the reaction mixture. The desired amide product, if a solid, will typically precipitate while the tetramethylurea and NMI salt byproducts remain dissolved in the aqueous MeCN mixture.[5][10]
-
Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. This procedure often yields the product in high purity without the need for column chromatography.[10]
Protocol: Esterification using TCFH-Pyridine
This protocol utilizes an anhydride intermediate for the synthesis of esters.[11]
Step-by-Step Methodology:
-
Reagent Charging: To a solution of the carboxylic acid (1.0 equiv) and the alcohol (1.2 equiv) in a suitable solvent like dichloromethane (DCM), add pyridine (3.0 equiv).
-
TCFH Addition: Add TCFH (1.2 equiv) to the mixture.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or HPLC.
-
Workup: Perform a standard aqueous workup to remove pyridine salts and other water-soluble impurities. The organic layer is then dried and concentrated.
-
Purification: Purify the crude product by column chromatography to yield the pure ester.
Safety, Handling, and Toxicological Profile
While TCFH is considered a safer alternative to many coupling reagents, proper laboratory practice is mandatory.[10][14]
-
Hazard Identification: TCFH is classified as a skin irritant (H315) and a serious eye irritant (H319).[15] It may also cause respiratory irritation (H335).[6] The sensitization potential is low compared to other reagents like HBTU or carbodiimides.[6][10]
-
Byproduct Toxicity: A significant consideration is the primary byproduct, tetramethylurea, which has demonstrated teratogenic activity in laboratory animals.[6] Therefore, exposure should be minimized, and waste should be handled appropriately.
-
Personal Protective Equipment (PPE): Always handle TCFH in a well-ventilated fume hood.[16] Wear suitable protective clothing, chemical-resistant gloves (tested to EN 374), and safety glasses with side shields.[15][16][17]
-
Handling: Avoid the formation of dust and aerosols.[15][16] Use non-sparking tools and prevent electrostatic discharge.[15]
-
First Aid Measures:
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[15][16]
-
Eye Contact: Rinse cautiously with fresh water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[15][16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15][17]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[15]
-
-
Storage and Stability: Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place.[7][16] TCFH is a reasonably stable solid when stored correctly.[2]
Concluding Remarks: The Strategic Value of TCFH
TCFH has firmly established itself as a cornerstone reagent in synthetic chemistry. Its value is multifaceted, offering a powerful combination of reactivity, versatility, and operational simplicity.
Key Advantages:
-
High Reactivity: Enables the coupling of challenging, sterically demanding substrates where other reagents show limited efficacy.[2][4]
-
Tunable Mechanism: The choice of base allows for the targeted formation of different activated intermediates, providing synthetic flexibility.[2][6]
-
Suppression of Racemization: The TCFH-NMI system provides a mildly basic environment that minimizes epimerization of chiral centers.[5][6]
-
Simplified Workup: The high water solubility of its major byproducts facilitates simple, chromatography-free isolation procedures.[5][6][10]
-
Improved Safety Profile: TCFH is not a skin sensitizer, offering a distinct advantage over commonly used carbodiimides and other uronium salts.[6][10][14]
-
Economic Viability: As a commercially available and relatively inexpensive reagent, it is a practical choice for both small-scale research and large-scale industrial applications.[5]
References
- 1. TCFH - a powerful condensation reagent [en.highfine.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TCFH - Wikipedia [en.wikipedia.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uro.hmc.edu [uro.hmc.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. TCFH as a mild, green, non-sensitizing coupling reagent [morressier.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. carlroth.com [carlroth.com]
- 17. peptide.com [peptide.com]
N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate CAS number
An In-Depth Technical Guide to N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH)
For researchers, chemists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular synthesis. This guide provides a comprehensive technical overview of this compound (TCFH), a versatile and powerful coupling reagent. We will move beyond simple protocols to explore the mechanistic underpinnings, comparative advantages, and practical applications of TCFH, empowering you to optimize your synthetic strategies.
Core Compound Profile and Physicochemical Properties
This compound, commonly known by its acronym TCFH, is an electrophilic amidine reagent.[1] It is a stable, crystalline solid, making it convenient to handle and store compared to liquid or air-sensitive reagents.
Identifiers:
-
IUPAC Name: [chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate[1][2]
-
Common Synonyms: TCFH, Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate[1]
Diagram: Chemical Structure of TCFH
Caption: Structure of the TCFH ion pair.
Table 1: Physicochemical Properties of TCFH
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClF₆N₂P | [1][3] |
| Molar Mass | 280.58 g·mol⁻¹ | [1][2][4] |
| Appearance | White to off-white crystalline solid/powder | [1][3] |
| Melting Point | 99-112 °C | [3] |
| Storage Temperature | 2-8°C, keep dry and under inert atmosphere | [5][6] |
The Engine of Reactivity: Mechanistic Pathways of Carboxylic Acid Activation
TCFH's primary function is to activate carboxylic acids, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly susceptible to nucleophilic attack.[7] The true elegance of TCFH lies in its ability to generate different reactive intermediates based on the choice of base, allowing the chemist to tailor the reactivity to the specific challenge at hand.
Pathway A: The Acid Chloride/Anhydride Route (with Weakly Lewis Basic Amines)
When a sterically hindered, weakly Lewis basic amine such as N,N-diisopropylethylamine (DIPEA) is used, TCFH reacts with a carboxylic acid to generate a highly reactive acid chloride or a symmetric anhydride in situ.[1] These classic acylating agents are potent enough for many standard amide bond formations.
Diagram: Acid Chloride Pathway
Caption: Generation of an acid chloride intermediate using TCFH and DIPEA.
Pathway B: The N-Acyl Imidazolium Route (with Strongly Lewis Basic Amines)
For more challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, a more potent activation strategy is required. The combination of TCFH with a strongly Lewis basic amine like N-methylimidazole (NMI) provides a powerful solution.[1][8] This mixture generates a highly electrophilic N-acyl imidazolium ion in situ.[4][8] These intermediates are significantly more reactive than acid chlorides or standard active esters, driving difficult reactions to completion.[8] A key advantage of using NMI is its relatively low pKa, which helps to minimize the epimerization of chiral centers adjacent to the activated carbonyl group.[1]
Diagram: N-Acyl Imidazolium Pathway
Caption: High-reactivity pathway via an N-acyl imidazolium intermediate.
TCFH in the Landscape of Coupling Reagents: A Comparative Analysis
The development of coupling reagents has evolved from carbodiimides to phosphonium salts (e.g., BOP, PyBOP) and subsequently to the now widely used aminium/uronium salts (e.g., HBTU, HATU).[9][10] TCFH is a foundational member of the aminium/uronium class and serves as a precursor to many others, including HBTU and TFFH.[11][12]
While reagents like HBTU and HATU were initially thought to be uronium salts, they were later confirmed by X-ray crystallography to exist as the more stable guanidinium isomers.[13] This distinction is important, as the true uronium form can be more reactive.[13] TCFH offers a direct route to potent acylating species without the complexity of these larger, additive-based reagents.
Table 2: Comparison of Common Coupling Reagents
| Reagent | Class | Key Advantages | Key Disadvantages |
| TCFH | Aminium Salt | Versatile (multiple pathways), cost-effective, precursor to other reagents, lower sensitization potential.[1][12] | Byproduct (tetramethylurea) is a teratogen.[1] |
| HATU | Guanidinium Salt | High reactivity, low racemization (due to HOAt).[10] | Higher cost, potentially explosive nature of HOAt-based reagents.[14] |
| HBTU | Guanidinium Salt | Good reactivity, widely used, stable.[10] | Can cause guanidinylation of the N-terminal amine as a side reaction.[10] |
| PyBOP | Phosphonium Salt | High reactivity, clean reactions (no guanidinylation).[10] | Byproduct (HMPA from BOP) is carcinogenic; phosphonium salts have moderate solution stability.[9][10] |
| EDC/DIC | Carbodiimide | Inexpensive, simple byproducts (ureas). | Lower reactivity for hindered systems, can form N-acylurea byproduct, higher racemization risk without additives. |
Field-Proven Protocols for Robust Amide Bond Formation
The following protocols are designed as a starting point. As a scientist, you must always optimize stoichiometry, reaction time, and temperature for your specific substrates.
Protocol 1: Standard Amide Coupling using TCFH/DIPEA
This protocol is suitable for most routine peptide couplings and amide syntheses.
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Activation: Add TCFH (1.05 eq.) to the solution, followed by the addition of DIPEA (2.5 eq.). Stir the mixture at room temperature for 10-15 minutes. The solution may become a slurry.
-
Coupling: Add the amine component (1.0 eq.), either neat or as a solution in the reaction solvent.
-
Reaction: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours at room temperature.
-
Work-up: Once the reaction is complete, quench with water or a mild aqueous acid (e.g., 5% citric acid). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Diagram: General Experimental Workflow
Caption: A standardized workflow for TCFH-mediated amide synthesis.
Protocol 2: Challenging Amide Coupling using TCFH/NMI
This protocol is optimized for difficult couplings where standard methods fail.[8]
-
Preparation: Follow Step 1 from the standard protocol.
-
Activation: To the solution of the carboxylic acid, add TCFH (1.1 eq.) followed by N-methylimidazole (NMI) (3.0 eq.). Stir for 5-10 minutes at room temperature. The rapid formation of the highly reactive N-acyl imidazolium occurs.[8]
-
Coupling: Add the hindered or weakly nucleophilic amine (1.0 eq.).
-
Reaction & Work-up: Follow Steps 4-6 from the standard protocol. Reaction times may be faster due to the higher reactivity of the intermediate. High yields (often >93%) with minimal epimerization can be achieved.[4][8]
Expanding the Synthetic Toolkit: Beyond Amide Bonds
The utility of TCFH extends well beyond peptide chemistry. Its ability to activate carboxylic acids makes it a valuable reagent for other transformations.
-
Ester and Thioester Synthesis: TCFH can efficiently mediate the formation of esters and thioesters by reacting the activated carboxylic acid with alcohols or thiols, respectively.[1][7][12]
-
Bioconjugation: TCFH has proven effective in bioconjugation, particularly for attaching drug molecules to carriers or linking biomolecules where standard coupling reagents fail due to substrate inactivity.[15] For instance, it successfully produced ester prodrugs of the anticancer agent thiocoraline where other methods were ineffective.[15]
-
Precursor for Other Reagents: TCFH is a key starting material for the synthesis of other widely used uronium/guanidinium salts, including HBTU, HCTU, and the fluorinating agent TFFH.[11]
-
Pharmaceutical and Materials Science: The reagent plays a role in synthesizing active pharmaceutical ingredients (APIs), polymers, and materials for electrochemistry, such as electrolytes for batteries.[3][4]
Critical Safety and Handling Protocols
As with any laboratory chemical, proper handling of TCFH is paramount.
-
Hazards: TCFH is a potent eye irritant and a skin irritant.[1][16] Avoid inhalation of dust and direct contact with skin and eyes.[17][18]
-
Personal Protective Equipment (PPE): Always use safety goggles with side shields, chemical-resistant gloves (tested according to EN 374), and a lab coat.[5][16] A dust mask (e.g., N95) is recommended when handling the powder.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[16][18] Avoid dust formation.[5][17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][18] It is hygroscopic and should be protected from moisture.[5] Recommended storage is refrigerated (2-8°C) under an inert atmosphere.[6]
-
Byproduct Toxicity: The major byproduct of TCFH-mediated reactions is tetramethylurea. This compound has demonstrated teratogenic activity in animal studies and should be handled and disposed of as a hazardous substance.[1]
Conclusion
This compound (TCFH) is more than just another coupling reagent; it is a versatile synthetic tool. Its stability, affordability, and mechanistic flexibility—particularly the ability to generate highly potent N-acyl imidazolium intermediates with NMI—make it an indispensable reagent for overcoming challenging amide bond formations.[8][12] By understanding its underlying chemistry and comparative advantages, researchers can leverage TCFH to accelerate the synthesis of complex peptides, pharmaceuticals, and novel materials with greater efficiency and control.
References
- 1. TCFH - Wikipedia [en.wikipedia.org]
- 2. Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | C5H12ClF6N2P | CID 10989639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 207915-99-9 | Benchchem [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. TCFH - a powerful condensation reagent [en.highfine.com]
- 13. users.uniwa.gr [users.uniwa.gr]
- 14. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (TCFH), a powerful coupling reagent for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. carlroth.com [carlroth.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
The Strategic Advantage of TCFH: A Gateway to Advanced Coupling Reagents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the choice of coupling reagent is a critical determinant of success. Efficiency, yield, and the suppression of side reactions are paramount. While a plethora of coupling reagents are commercially available, a deeper understanding of their synthesis and interrelation can provide a significant strategic advantage in process optimization and cost management. This technical guide illuminates the pivotal role of N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH) as a versatile and economical precursor for the synthesis of several widely used uronium and guanidinium-based coupling reagents, including HBTU, HATU, HCTU, and TFFH.
TCFH: More Than Just a Coupling Reagent
TCFH is a stable, crystalline solid that is itself an effective coupling reagent, particularly adept at activating carboxylic acids for amide bond formation, even with sterically hindered amino acids or weakly nucleophilic amines.[1][2][3] Its primary mechanism of action involves the in-situ generation of highly reactive intermediates such as acyl chlorides or, in the presence of N-methylimidazole (NMI), N-acyl imidazolium ions.[4][5] This reactivity makes TCFH a valuable tool in its own right for challenging coupling reactions.[6]
However, the true strategic value of TCFH lies in its role as a foundational building block for other, more specialized coupling reagents. Its synthesis from the inexpensive and readily available tetramethylurea makes it an economically attractive starting point for the in-house production of these critical reagents.[4]
The Synthetic Pathway: From TCFH to Advanced Coupling Reagents
The general principle behind the synthesis of uronium and guanidinium salts from TCFH involves the displacement of the chloride atom by a nucleophilic additive, typically a hydroxybenzotriazole derivative. This reaction is generally carried out under basic conditions.
Synthesis of HBTU
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a widely used coupling reagent that can be efficiently synthesized from TCFH and 1-hydroxybenzotriazole (HOBt).[1]
Reaction Mechanism:
The reaction proceeds through the nucleophilic attack of the hydroxyl group of HOBt on the electrophilic carbon of TCFH, leading to the displacement of the chloride ion and the formation of the HBTU core structure. The presence of a base is crucial to deprotonate the HOBt, increasing its nucleophilicity.
Experimental Protocol: Synthesis of HBTU from TCFH
Materials:
-
This compound (TCFH)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve TCFH (1.0 equivalent) in anhydrous acetonitrile.
-
Add HOBt (1.0 equivalent) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine or DIPEA (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, the precipitated triethylammonium or diisopropylethylammonium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude product is triturated with anhydrous diethyl ether to induce precipitation of the HBTU.
-
The white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Expected Yield: >90%
Synthesis of HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), known for its superior performance in reducing racemization, is synthesized from TCFH and 1-hydroxy-7-azabenzotriazole (HOAt) under basic conditions.[5]
Experimental Protocol: Synthesis of HATU from TCFH
Materials:
-
This compound (TCFH)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve TCFH (1.0 equivalent) and HOAt (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C.
-
Add DIPEA (1.1 equivalents) dropwise with stirring.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Filter off the precipitated diisopropylethylammonium chloride.
-
Concentrate the filtrate in vacuo.
-
Induce precipitation of the product by adding anhydrous diethyl ether.
-
Collect the white crystalline product by filtration, wash with diethyl ether, and dry under vacuum.
Expected Yield: High
Synthesis of HCTU
O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU), a highly efficient coupling reagent, is prepared by reacting TCFH with 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) under basic conditions.[7]
Experimental Protocol: Synthesis of HCTU from TCFH
Materials:
-
This compound (TCFH)
-
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Suspend 6-Cl-HOBt (1.0 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.1 equivalents) and stir until a clear solution is obtained.
-
In a separate flask, dissolve TCFH (1.0 equivalent) in anhydrous dichloromethane.
-
Add the TCFH solution to the 6-Cl-HOBt/TEA solution at room temperature with stirring.
-
Stir the reaction mixture for 2-4 hours.
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the HCTU.
-
Collect the solid product by filtration, wash with diethyl ether, and dry.
Expected Yield: High
Synthesis of TFFH
Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) is synthesized from TCFH through a halogen exchange reaction.
Experimental Protocol: Synthesis of TFFH from TCFH
Materials:
-
This compound (TCFH)
-
Potassium fluoride (KF, anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolve TCFH in dry acetonitrile.
-
Add anhydrous potassium fluoride portionwise to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Filter the mixture to remove the insoluble potassium chloride.
-
Evaporate the filtrate under reduced pressure.
-
Recrystallize the crude product from acetonitrile/diethyl ether to obtain pure TFFH as colorless crystals.
Expected Yield: ~62%
The TCFH Advantage: A Comparative Perspective
The primary motivation for synthesizing coupling reagents from TCFH is the potential for significant cost savings compared to purchasing them directly. Furthermore, having in-house control over the synthesis allows for on-demand production and quality control.
| Coupling Reagent | Precursors from TCFH Route | Key Advantages of TCFH Route | Performance Highlights of Final Reagent |
| HBTU | TCFH, HOBt | Economical, straightforward synthesis | Reliable, widely used, good for routine peptide synthesis.[8] |
| HATU | TCFH, HOAt | Access to a high-performance reagent at a lower cost | Superior in suppressing racemization, ideal for sensitive amino acids.[1][9] |
| HCTU | TCFH, 6-Cl-HOBt | Cost-effective production of a highly reactive reagent | Excellent for fast and difficult couplings.[9][10] |
| TFFH | TCFH, KF | Simple halogen exchange reaction | Efficient for the synthesis of acid fluorides.[1] |
Mechanistic Insights and Best Practices
The conversion of TCFH to uronium/guanidinium salts is a classic example of nucleophilic substitution at a Vilsmeier-type reagent. The choice of base and solvent can influence the reaction rate and the purity of the final product. Anhydrous conditions are crucial to prevent hydrolysis of TCFH and the resulting coupling reagents.
Conclusion: Empowering Synthesis through Strategic Sourcing
TCFH stands as a versatile and economically sound precursor for the synthesis of a range of high-performance coupling reagents. For research laboratories and pharmaceutical development teams, the ability to produce these reagents in-house from a common, cost-effective starting material offers a significant strategic advantage. This approach not only reduces operational costs but also provides greater control over the supply and quality of these critical synthetic tools. By understanding the chemistry and methodologies outlined in this guide, scientists can unlock the full potential of TCFH, paving the way for more efficient and economical synthesis of peptides and complex organic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. First total synthesis of hoshinoamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCFH - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. HCTU - Wikipedia [en.wikipedia.org]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of TCFH: A Modern Solution for Robust Amide Bond Formation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Addressing a Perennial Challenge in Chemical Synthesis
The formation of the amide bond is a cornerstone of organic chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional materials. For decades, chemists have sought the "ideal" coupling agent: one that is efficient, rapid, minimizes side reactions like racemization, and is safe to handle. While classic reagents have paved the way, the increasing complexity of molecular targets, particularly in drug discovery and peptide synthesis, has necessitated the development of more potent and selective tools. This guide delves into the discovery and development of N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH), a coupling agent that has emerged as a powerful solution for even the most challenging amide bond formations.
Initially recognized as a stable and accessible precursor for other well-known uronium and guanidinium salts like HBTU and HATU, TCFH's own potential as a standalone coupling reagent has been increasingly appreciated.[1][2] Its unique ability to activate carboxylic acids under mild conditions, especially when paired with a suitable base, offers a distinct advantage in modern synthetic chemistry. This guide provides a comprehensive overview of TCFH, from its mechanistic underpinnings to practical, field-proven protocols, offering researchers the insights needed to effectively integrate this versatile reagent into their synthetic workflows.
Mechanistic Insight: The Power of In Situ Activation
The efficacy of TCFH lies in its ability to generate highly reactive acylating intermediates in situ. The specific nature of this intermediate is dependent on the base employed in the reaction.
When TCFH is used in combination with a weakly Lewis basic amine, such as N,N-diisopropylethylamine (DIPEA), it is believed to generate an acid chloride or anhydride as the active acylating agent.[1]
However, the true power of TCFH is unlocked when it is paired with a strongly Lewis basic amine, most notably N-methylimidazole (NMI).[1][3][4] This combination leads to the formation of a highly electrophilic N-acyl imidazolium ion.[1][3][4] These intermediates exhibit reactivity comparable to acid chlorides, allowing for the rapid acylation of even hindered and electron-deficient amines.[1][4] A significant advantage of using NMI is its low pKa, which helps to minimize the epimerization of stereogenic centers adjacent to the activated carboxyl group.[1] Furthermore, the byproducts of this reaction, such as tetramethylurea and NMI hydrochloride, are highly water-soluble, greatly simplifying product isolation and purification.[1][3]
Figure 1: Mechanism of TCFH/NMI-mediated amide bond formation via an N-acyl imidazolium intermediate.
Key Advantages of TCFH as a Coupling Reagent
The adoption of TCFH in both academic and industrial laboratories can be attributed to a compelling set of advantages over many traditional and even other modern coupling reagents.
-
High Reactivity and Broad Scope: The TCFH-NMI system is particularly effective for challenging couplings, including those involving sterically hindered carboxylic acids and weakly nucleophilic amines.[4][5][6] It has demonstrated success where other reagents like HATU and COMU have failed, providing near-quantitative yields in difficult acylations.[2]
-
Suppression of Racemization: The mild, neutral conditions and the use of bases like NMI with a low pKa help to preserve the stereochemical integrity of chiral carboxylic acids, a critical factor in peptide synthesis and the development of chiral drugs.[1][7]
-
Simplified Workup and Purification: A significant practical benefit is the high water solubility of the reaction byproducts, tetramethylurea and the protonated base.[1][3] This often allows for simple product isolation through precipitation or extraction, avoiding the need for laborious chromatography.
-
Enhanced Safety Profile: Unlike many common coupling reagents such as HBTU, DCC, and EDAC, TCFH is not a skin sensitizer.[3][8] This makes it a safer alternative for routine laboratory use and large-scale synthesis.
-
Cost-Effectiveness and Availability: TCFH is commercially available and relatively inexpensive, especially considering its high efficiency.[4] It also serves as a readily available precursor for other complex coupling reagents, making it a strategic component in chemical synthesis.[2]
-
Versatility: Beyond amide bond formation, TCFH has been successfully employed in the synthesis of esters, thioesters, and ketones, highlighting its broad utility as an activation reagent.[1][7][9]
Comparative Performance Data
The following table summarizes the performance of TCFH in comparison to other commonly used coupling reagents in challenging amide bond formations.
| Coupling Reagent | Typical Yield | Racemization Potential | Workup Complexity | Safety Concerns |
| TCFH/NMI | Excellent (>90%)[4] | Low [1][7] | Low (water-soluble byproducts)[3] | Low (non-sensitizer)[3][8] |
| HATU/DIPEA | Very Good | Low | Moderate | Skin Sensitizer |
| HBTU/DIPEA | Very Good | Moderate | Moderate | Skin Sensitizer[8] |
| EDC/HOBt | Good | Moderate | Moderate | Skin Sensitizer[3] |
| DCC/HOBt | Good | Moderate | High (insoluble DCU byproduct)[10] | Skin Sensitizer[8] |
Experimental Protocol: General Procedure for TCFH/NMI-Mediated Amide Coupling
This protocol provides a robust, self-validating method for the synthesis of amides using TCFH and NMI. The simplicity of the procedure and the ease of purification make it highly reliable.
Materials:
-
Carboxylic acid
-
Amine
-
TCFH (this compound)
-
NMI (N-methylimidazole)
-
Acetonitrile (or other suitable aprotic solvent)
-
Water
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, combine the carboxylic acid (1.0 equiv.), the amine (1.0 equiv.), and acetonitrile (to a concentration of approx. 0.5-1.0 M).
-
Base Addition: To the stirred mixture, add N-methylimidazole (2.1 equiv.).
-
TCFH Addition: Add TCFH (1.1 equiv.) to the reaction mixture in a single portion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 30 to 60 minutes.[3][11] Progress can be monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Product Isolation: Upon completion, add water (approx. 3 volumes relative to the acetonitrile used) to the reaction mixture.
-
Crystallization and Filtration: Cool the mixture in an ice bath for 10-15 minutes to facilitate the crystallization of the amide product.
-
Purification: Collect the solid product by suction filtration and wash with cold water. Air-dry the purified amide.
-
Characterization: Record the mass and melting point of the product and confirm its identity and purity using standard analytical techniques (e.g., NMR, IR, MS).[3][11]
Figure 2: Standard experimental workflow for TCFH/NMI-mediated amide coupling.
Applications in Complex Synthesis
The robustness of TCFH has been demonstrated in various synthetic contexts, from undergraduate laboratory experiments to large-scale industrial applications.[3] It has proven invaluable in solid-phase peptide synthesis (SPPS), including in aqueous media, where its efficiency can surpass other common reagents.[12][13] Its ability to acylate unreactive amines and alcohols has been critical in the synthesis of complex natural products and pharmaceutical agents, such as in the preparation of prodrugs where standard methods fail.[6][10][13]
For instance, in the synthesis of Belvarafenib, a pan-RAF inhibitor, TCFH was identified as the optimal coupling reagent for a crucial final step involving a weakly nucleophilic amine.[6] Similarly, it has been successfully used in the synthesis of piperazimycin A, showcasing its utility in constructing complex peptide-like structures.[6] These examples underscore the role of TCFH as a problem-solving reagent in modern organic synthesis.
Conclusion
This compound (TCFH) has transitioned from a useful synthetic intermediate to a premier coupling agent in its own right. Its combination of high reactivity, broad substrate scope, low potential for racemization, and excellent safety profile positions it as a superior choice for a wide range of amide bond-forming reactions. The simplicity of its application, coupled with the ease of product purification due to water-soluble byproducts, makes the TCFH-NMI system a highly practical and efficient method for both small-scale research and large-scale pharmaceutical development. As the demands of chemical synthesis continue to grow, TCFH stands out as a reliable, green, and powerful tool in the chemist's arsenal.
References
- 1. TCFH - Wikipedia [en.wikipedia.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. TCFH - a powerful condensation reagent [en.highfine.com]
- 7. The golden combination of efficient acid-amine condensation: TCFH-NMI [en.highfine.com]
- 8. TCFH as a mild, green, non-sensitizing coupling reagent [morressier.com]
- 9. TCFH-NMI Ketone Synthesis Inspired by Nucleophilicity Scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Spectroscopic Characterization of TCFH: A Technical Guide
Introduction: The Role and Significance of TCFH in Modern Synthesis
N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate, commonly known as TCFH, is a highly efficient coupling reagent pivotal in contemporary organic synthesis, particularly in the formation of amide and ester bonds.[1][2] Its utility extends to the synthesis of complex peptides and as a precursor for other significant uronium-based coupling agents like HBTU and TFFH.[2] TCFH's mechanism of action involves the activation of carboxylic acids, rendering them susceptible to nucleophilic attack. This activation can proceed through the in situ generation of highly reactive intermediates such as acid chlorides or, in the presence of N-methylimidazole (NMI), N-acyl imidazolium ions.[3]
This guide provides an in-depth analysis of the spectroscopic data of TCFH, offering researchers and drug development professionals a comprehensive reference for its characterization. A thorough understanding of its spectral properties is crucial for verifying reagent identity and purity, ensuring the integrity and reproducibility of synthetic protocols. We will delve into the Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and Infrared (IR) spectroscopic data that define the structure of this versatile reagent.
Molecular Structure and Spectroscopic Correlation
The chemical structure of TCFH, [chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate, is fundamental to interpreting its spectroscopic output. The molecule consists of a cationic formamidinium moiety and a hexafluorophosphate anion.
-
Cation: The formamidinium cation, C₅H₁₂ClN₂⁺, contains a central carbon double-bonded to one nitrogen and single-bonded to another nitrogen and a chlorine atom. Both nitrogen atoms are substituted with two methyl groups each. The four methyl groups are chemically equivalent due to resonance and free rotation, a key feature that simplifies the ¹H and ¹³C NMR spectra.
-
Anion: The hexafluorophosphate anion, PF₆⁻, possesses octahedral geometry with six fluorine atoms bonded to a central phosphorus atom. This highly symmetric anion has characteristic signals in ¹⁹F and ³¹P NMR, and its vibrations are observable in the low-frequency region of the IR spectrum.
The following sections will detail how these structural features are represented in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of TCFH. The following subsections provide an analysis of the proton, carbon, and fluorine NMR data.
Experimental Protocol: NMR Sample Preparation
A standardized protocol for acquiring NMR spectra of TCFH is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of TCFH in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).
-
Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
For ¹⁹F NMR, acquisition is typically rapid due to the high sensitivity of the ¹⁹F nucleus.
-
-
Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
dot graph TD { subgraph "NMR Workflow for TCFH" A[Dissolve TCFH in Deuterated Solvent] --> B{Acquire Spectra}; B --> C[¹H NMR]; B --> D[¹³C NMR]; B --> E[¹⁹F NMR]; F[Process Data: Fourier Transform, Phasing, Baseline Correction] C --> F; D --> F; E --> F; F --> G[Analyze and Interpret Spectra]; end
}
Caption: A generalized workflow for the NMR analysis of TCFH.
¹H NMR Spectroscopy
The ¹H NMR spectrum of TCFH is characterized by its simplicity, which directly reflects the symmetry of the formamidinium cation.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~3.32 ppm | Singlet | 12H | N-CH₃ |
Interpretation: All twelve protons of the four methyl groups are chemically and magnetically equivalent. This equivalence arises from the delocalization of the positive charge across the N-C-N system and the rapid rotation around the C-N bonds. Consequently, they resonate at the same frequency, producing a single, sharp singlet in the spectrum, integrating to 12 protons. A reported chemical shift in deuterated methanol (CD₃OD) is approximately 3.32 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is also expected to be simple, with two distinct signals corresponding to the two types of carbon atoms in the formamidinium cation.
| Chemical Shift (δ) | Assignment |
| ~156 ppm (Predicted) | C=N⁺ (Formamidinium Carbon) |
| ~40 ppm (Predicted) | N-CH₃ (Methyl Carbons) |
Interpretation:
-
Methyl Carbons (N-CH₃): Similar to the protons, the four methyl carbons are equivalent and should give rise to a single resonance. The chemical shift is anticipated to be in the range of 35-45 ppm, typical for methyl groups attached to a positively charged nitrogen atom.
-
Formamidinium Carbon (C=N⁺): The central carbon of the formamidinium system is significantly deshielded due to its attachment to two electronegative nitrogen atoms and a chlorine atom, as well as its involvement in the delocalized π-system. Its chemical shift is predicted to be around 156 ppm, which is consistent with data for other formamidinium salts.[4][5]
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is an excellent tool for confirming the presence and integrity of the hexafluorophosphate (PF₆⁻) counter-ion.
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| ~ -71 to -73 ppm | Doublet | ~710 Hz | PF₆⁻ |
Interpretation: The six fluorine atoms in the octahedral PF₆⁻ anion are equivalent. They are coupled to the central phosphorus-31 nucleus (³¹P, I=1/2, 100% natural abundance). This coupling results in a characteristic doublet in the ¹⁹F NMR spectrum. Conversely, the ³¹P NMR spectrum would show a septet. The chemical shift for the PF₆⁻ anion typically appears around -71 to -73 ppm relative to CFCl₃.[6]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups and bonding within TCFH. The spectrum is a composite of the vibrations from both the formamidinium cation and the hexafluorophosphate anion.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The IR spectrum of TCFH, a solid, is typically acquired using Attenuated Total Reflectance (ATR) or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Acquisition: A background spectrum is collected first, followed by the sample spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.
dot graph TD { subgraph "FT-IR Analysis Workflow" A[Prepare Sample (ATR or KBr Pellet)] --> B[Acquire Background Spectrum]; B --> C[Acquire Sample Spectrum]; C --> D[Process Data (e.g., Baseline Correction)]; D --> E[Identify and Assign Characteristic Absorption Bands]; end
}
Caption: Standard workflow for FT-IR analysis of a solid sample like TCFH.
Predicted IR Absorption Data for TCFH
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2900-3000 | Medium | C-H stretching (methyl groups) |
| ~1680-1720 | Strong | C=N⁺ stretching (amidinium) |
| 1400-1480 | Medium | C-H bending (methyl groups) |
| ~840 | Very Strong, Broad | P-F stretching (PF₆⁻ anion) |
| ~560 | Strong | P-F bending (PF₆⁻ anion) |
Interpretation:
-
C-H Vibrations: The methyl groups on the nitrogen atoms will exhibit typical C-H stretching vibrations in the 2900-3000 cm⁻¹ region and bending (scissoring and rocking) vibrations between 1400 and 1480 cm⁻¹.
-
C=N⁺ Stretching: A strong absorption band is expected in the region of 1680-1720 cm⁻¹ corresponding to the stretching of the delocalized C=N⁺ bond of the formamidinium core. This is a key diagnostic peak for the cation.
-
PF₆⁻ Vibrations: The hexafluorophosphate anion is characterized by a very strong and often broad absorption band due to the P-F stretching vibration, which is consistently observed around 840 cm⁻¹ in various hexafluorophosphate salts.[7][8] A second strong band for P-F bending is expected near 560 cm⁻¹. The presence of this intense band is a definitive indicator of the PF₆⁻ counter-ion.
Conclusion
References
- 1. N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate_TargetMol [targetmol.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 7. spectrabase.com [spectrabase.com]
- 8. Tetrabutylammonium hexafluorophosphate(3109-63-5) IR Spectrum [chemicalbook.com]
A Technical Guide to the In Situ Generation of Acyl Chlorides and Other Activated Acyl Species Using TCFH
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The activation of carboxylic acids is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of amide, ester, and thioester linkages. While traditional methods for synthesizing acyl chlorides using reagents like thionyl chloride or oxalyl chloride are effective, they often suffer from harsh reaction conditions and limited functional group tolerance. This guide provides an in-depth exploration of N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) as a superior reagent for the mild and efficient in situ generation of acylating agents. We will dissect the mechanistic dichotomy dictated by the choice of base, leading to either acyl chlorides or highly reactive N-acyl imidazolium intermediates. This whitepaper offers field-proven insights, detailed experimental protocols, and a survey of applications to empower scientists in leveraging TCFH for challenging chemical transformations.
Introduction: The Central Role of Acyl Chlorides
Acyl chlorides are highly valuable reactive intermediates in organic chemistry, prized for their ability to readily acylate a wide range of nucleophiles. Their enhanced electrophilicity compared to the parent carboxylic acid makes them indispensable for forming critical bonds in active pharmaceutical ingredients (APIs) and complex organic molecules.
Traditionally, acyl chlorides are prepared and isolated using aggressive chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅)[1]. However, these methods present significant drawbacks:
-
Harsh Conditions: They often require elevated temperatures and are incompatible with sensitive functional groups.
-
Safety Hazards: The reagents are corrosive and toxic, and they generate hazardous gaseous byproducts like HCl and SO₂.
-
Limited Scope: The need to isolate the often-unstable acyl chloride adds a step and can be challenging for complex substrates.
The development of reagents that can generate activated acyl species in situ under mild conditions represents a major advancement. TCFH has emerged as a premier condensing reagent that overcomes many of these limitations, offering a safe, versatile, and highly efficient alternative.[2][3]
TCFH: A Profile of the Reagent
TCFH (this compound) is a stable, crystalline solid that has become a valuable tool in synthesis.[4] It is part of the onium salt class of coupling reagents and serves not only as a powerful activator on its own but also as a precursor for other common peptide coupling agents like HBTU and TFFH.[3][5]
| Property | Value |
| Full Name | [Chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate |
| CAS Number | 94790-35-9 |
| Molecular Formula | C₅H₁₂ClF₆N₂P |
| Molar Mass | 280.58 g·mol⁻¹ |
| Appearance | White crystalline solid |
The Core Directive: Mechanistic Control via Base Selection
The true power of TCFH lies in its ability to be mechanistically steered. The choice of base used in the reaction dictates the nature of the activated acyl intermediate, allowing the chemist to tune the reactivity to the specific challenge at hand. The reaction universally produces tetramethylurea, a highly water-soluble byproduct, which greatly simplifies purification through simple aqueous extraction.[4]
Pathway A: In Situ Acyl Chloride Generation with Non-Nucleophilic Bases
When a carboxylic acid is treated with TCFH in the presence of a weakly Lewis basic, non-nucleophilic amine such as N,N-diisopropylethylamine (DIPEA), the reaction proceeds through the in situ formation of a potent acylating agent, believed to be the acyl chloride or a related anhydride.[3][4]
Mechanism:
-
The base (DIPEA) deprotonates the carboxylic acid to form a carboxylate.
-
The carboxylate anion attacks the electrophilic carbon of TCFH.
-
This generates a highly reactive O-acyl-tetramethylisouronium intermediate and releases a chloride ion.
-
The chloride ion then attacks the activated acyl group, displacing tetramethylurea to form the final acyl chloride.
Caption: Mechanism for acyl chloride formation using TCFH and a non-nucleophilic base.
Pathway B: N-Acyl Imidazolium Generation with Nucleophilic Bases
A paradigm shift in reactivity is achieved by using a nucleophilic base like N-methylimidazole (NMI). This combination does not generate an acyl chloride but instead forms a highly electrophilic N-acyl imidazolium ion in situ.[4][6] This species exhibits reactivity comparable to an acid chloride but is generated under milder, neutral conditions, providing exceptional performance for challenging couplings.[6][7]
Mechanism:
-
The carboxylic acid reacts with TCFH and NMI.
-
A highly reactive adduct is formed between TCFH and NMI.
-
The carboxylic acid displaces the chloro-amidinium portion, generating the N-acyl imidazolium intermediate.
-
This potent electrophile is readily attacked by a nucleophile (e.g., an amine) to form the final product, regenerating NMI in the process.
The low basicity of NMI is a key advantage, as it minimizes the risk of epimerization at stereogenic centers adjacent to the carboxyl group.[4]
Caption: Mechanism for N-acyl imidazolium formation using TCFH and N-methylimidazole.
Field-Proven Advantages of the TCFH System
The adoption of TCFH in both academic and industrial laboratories is driven by a compelling set of advantages over traditional and contemporary reagents.
-
Exceptional for Challenging Substrates: TCFH excels where other reagents fail, proving highly effective for coupling sterically hindered carboxylic acids with poorly nucleophilic amines.[5]
-
Suppression of Racemization: The TCFH-NMI protocol is particularly noteworthy for its ability to preserve stereochemical integrity, even with epimerization-prone substrates.[4][6]
-
Operational Simplicity: Reactions are typically run at room temperature in common solvents like acetonitrile, and the water solubility of the tetramethylurea byproduct allows for straightforward aqueous workup, often avoiding the need for column chromatography.[4][8]
-
Favorable Safety Profile: Unlike many carbodiimide (e.g., EDCI) and onium salt (e.g., HATU) reagents, TCFH is not a skin sensitizer.[8] However, it is a potent eye irritant and appropriate personal protective equipment (PPE) must be used.[4][9]
-
Broad Versatility: Beyond amides, the TCFH system has been successfully applied to the synthesis of esters, thioesters, and even ketones from carboxylic acids, demonstrating its wide-ranging utility.[2][10][11][12]
Experimental Protocols & Workflow
The following protocols provide a validated starting point for employing TCFH. Researchers should optimize stoichiometry and reaction times for their specific substrates.
General Experimental Workflow
Caption: General experimental workflow for TCFH-mediated coupling reactions.
Protocol 1: General Procedure for Amide Synthesis via TCFH/NMI
This protocol is adapted from the highly efficient method for challenging couplings.[6]
-
Reagent Setup: To a clean, dry reaction vessel, add the carboxylic acid (1.0 equiv), the amine nucleophile (1.0–1.2 equiv), and N-methylimidazole (NMI, 2.5 equiv).
-
Solvent Addition: Dissolve the components in a suitable solvent, such as acetonitrile (ACN), to a typical concentration of 0.1–0.5 M.
-
TCFH Addition: To the resulting solution, add TCFH (1.2 equiv) as a solid in one portion at room temperature with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).
-
Workup and Isolation: Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane. Wash the organic layer sequentially with water (2x) and brine (1x) to remove NMI salts and tetramethylurea.
-
Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is often of high purity, but can be further purified by crystallization or column chromatography if necessary.
Protocol 2: Procedure for Acyl Chloride Generation using TCFH/DIPEA
-
Reagent Setup: To a reaction vessel, add the carboxylic acid (1.0 equiv) and dissolve in an anhydrous aprotic solvent (e.g., THF, DCM, or ACN).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5-2.0 equiv).
-
TCFH Addition: Add TCFH (1.1-1.3 equiv) portion-wise, maintaining the temperature at or below room temperature.
-
Activation: Stir the mixture for 30-60 minutes to ensure complete formation of the acyl chloride.
-
Nucleophile Addition: Add the desired nucleophile (e.g., a hindered amine, 1.0-1.2 equiv) to the reaction mixture.
-
Reaction & Workup: Stir until the reaction is complete, then perform an aqueous workup as described in Protocol 1.
Applications and Substrate Scope
The TCFH-NMI system has demonstrated remarkable efficacy across a broad range of substrates, solidifying its role in pharmaceutical development and complex molecule synthesis.[5][6] It is particularly valued for late-stage diversification and fragment coupling where preserving stereochemistry and achieving high conversion on precious material is critical.
| Carboxylic Acid | Nucleophile | Base | Yield | Notes |
| N-Boc-α-methylphenylalanine | 4-Nitroaniline | NMI | 94% | Coupling of a hindered acid and a weakly nucleophilic amine with <0.5% epimerization.[6] |
| 2-Furoic Acid | Benzylamine | NMI | >90% | A robust transformation suitable for undergraduate teaching labs, highlighting safety and efficiency.[8] |
| N-Boc-Valine | Aniline | NMI | 85% | Minimal epimerization observed with a typically sensitive amino acid derivative. |
| Phenylacetic Acid | 1-Phenylethanol | Pyridine | High | Effective for esterification of secondary alcohols.[13] |
| Phenylacetic Acid | Pyrrole | NMI | Good | Extends methodology to C-acylation of electron-rich heterocycles for ketone synthesis.[11] |
Safety and Handling
While TCFH offers a better safety profile than many alternatives, proper laboratory practice is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[9][14]
-
Handling: Handle TCFH in a well-ventilated area or a chemical fume hood.[9][15] Avoid creating dust.[14]
-
Eye Contact: TCFH is a potent eye irritant.[4][16] In case of contact, immediately flush eyes with water for at least 15 minutes and seek medical attention.[9]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible substances.[9]
-
Byproduct Hazard: The primary byproduct, tetramethylurea, has demonstrated teratogenic activity in animal studies.[4] Handle waste streams appropriately and minimize exposure.
Conclusion
TCFH has established itself as a premier reagent for the in situ activation of carboxylic acids. Its unique mechanistic flexibility, controlled by the simple choice of a non-nucleophilic or nucleophilic base, allows chemists to generate either acyl chlorides or highly reactive N-acyl imidazoliums under mild conditions. This system provides high yields for challenging substrates, minimizes racemization, and simplifies product isolation. For researchers in drug development and synthetic chemistry, mastering the use of TCFH is a significant step toward more efficient, safer, and robust synthesis of complex molecules.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. nbinno.com [nbinno.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. TCFH - Wikipedia [en.wikipedia.org]
- 5. TCFH - a powerful condensation reagent [en.highfine.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. researchgate.net [researchgate.net]
- 11. uro.hmc.edu [uro.hmc.edu]
- 12. Mild, green acylation of carbon nucleophiles using TCFH–NMI - American Chemical Society [acs.digitellinc.com]
- 13. uro.hmc.edu [uro.hmc.edu]
- 14. peptide.com [peptide.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. carlroth.com [carlroth.com]
A Senior Application Scientist's Guide to TCFH: Mechanism and Application in Carboxylic Acid Activation
Abstract: The formation of amide bonds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and peptide chemistry. The choice of coupling reagent is paramount, dictating reaction efficiency, yield, and the preservation of stereochemical integrity. This guide provides an in-depth technical overview of N,N,N′,N′-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH), a versatile and highly effective reagent for the activation of carboxylic acids. We will explore its core mechanism of action, the critical role of base selection in directing reactivity, its broad applications beyond amidation, and its advantages in terms of safety and operational simplicity compared to traditional reagents. This document is intended for researchers, chemists, and drug development professionals seeking to optimize challenging acylation reactions.
Introduction to TCFH: A Modern Reagent Profile
N,N,N′,N′-Tetramethylchloroformamidinium Hexafluorophosphate, or TCFH, is an electrophilic amidine reagent that has emerged as a powerful tool for activating carboxylic acids toward nucleophilic attack.[1] While it can function as a standalone coupling agent, its true potential is often realized in combination with specific bases, allowing for tunable reactivity.[2] TCFH is also a key precursor for the synthesis of other widely used uronium and guanidinium-based coupling reagents, such as HATU and TFFH, making it a foundational intermediate in synthetic chemistry.[2][3][4]
Physically, TCFH is a white, crystalline, non-hygroscopic solid, which makes it easy to handle and store compared to some other reagents.[1][5] Its growing adoption is driven by its high efficiency, especially in challenging synthetic contexts involving sterically hindered acids or poorly nucleophilic amines.[4][6][7]
| Property | Value | Reference |
| IUPAC Name | [chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate | [1] |
| Chemical Formula | C₅H₁₂ClF₆N₂P | [1] |
| Molar Mass | 280.58 g·mol⁻¹ | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 100–101 °C | [1] |
| Storage | +2 to +8 °C | [8] |
The Core Mechanism: Base-Dependent Activation Pathways
The activation of a carboxylic acid by TCFH is not a monolithic process. The choice of base is a critical experimental parameter that dictates the nature of the activated intermediate, and consequently, the reactivity and selectivity of the reaction. Two primary pathways exist, distinguished by the Lewis basicity of the amine base employed.
Pathway A: Activation with Weakly Lewis Basic Amines (e.g., DIPEA)
When a common, non-nucleophilic Brønsted base like N,N-Diisopropylethylamine (DIPEA) is used, TCFH facilitates the in situ formation of a highly reactive acylating agent, believed to be an acid chloride or a symmetric anhydride .[1][9] The base deprotonates the carboxylic acid, and the resulting carboxylate attacks the electrophilic TCFH, leading to the displacement of the chloro group and formation of the activated species. This pathway is effective for many standard couplings.
Pathway B: The TCFH-NMI System for High-Performance Acylation
A significant advancement in the application of TCFH involves its combination with N-methylimidazole (NMI), a strongly Lewis basic amine.[1] This pairing generates a highly electrophilic N-acyl imidazolium (NAI) ion in situ.[1][10] This intermediate is exceptionally reactive, delivering performance comparable to that of acid chlorides but with the operational simplicity and mild conditions associated with modern uronium reagents.[10]
The TCFH-NMI system offers several profound advantages:
-
Enhanced Reactivity: The NAI intermediate is potent enough to acylate a wide range of nucleophiles, including sterically hindered and electron-deficient amines that are resistant to other coupling methods.[1]
-
Suppression of Epimerization: The low pKa of NMI (H₂O ≈ 7) ensures the reaction proceeds under effectively neutral conditions.[1] This minimizes the risk of epimerization at labile stereogenic centers, a critical concern in peptide synthesis and the preparation of chiral pharmaceuticals.[1][2][10]
-
Operational Simplicity: The reaction byproducts, including tetramethylurea and NMI hydrochloride, are highly water-soluble.[1][10] This dramatically simplifies reaction workup and product isolation, often allowing for direct crystallization or simple extraction without the need for chromatography.[10][11]
Caption: TCFH activates carboxylic acids via different intermediates depending on the base used.
Applications and Experimental Protocols
The versatility of TCFH extends beyond simple amide bond formation, making it a valuable reagent for a variety of synthetic transformations.
Challenging Amide Bond Formation
The TCFH-NMI system is particularly adept at forging amide bonds in cases where other reagents fail, such as couplings between sterically demanding carboxylic acids and poorly nucleophilic amines.[7][10]
General Protocol for TCFH-NMI Mediated Amide Coupling: This protocol is a representative example and should be optimized for specific substrates.
-
Reagent Preparation: To a suitable reaction vessel, add the carboxylic acid (1.0 equiv.), the amine nucleophile (1.0–1.1 equiv.), and a suitable solvent such as acetonitrile (ACN) to form a stirrable mixture (approx. 0.5 M).
-
Base Addition: Add N-methylimidazole (NMI) (2.0–2.2 equiv.) to the mixture.
-
Activation and Coupling: Add TCFH (1.1 equiv.) to the reaction mixture in a single portion at room temperature. The addition is often followed by a mild exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., LCMS, TLC). Reactions are often complete within 30 to 60 minutes.[11]
-
Workup and Isolation: Upon completion, add water (approx. 3 volumes relative to ACN) to the reaction mixture. The water-soluble byproducts (tetramethylurea, NMI salt) will be partitioned into the aqueous phase. The product, if solid, may crystallize directly and can be isolated by filtration.[11][12] Alternatively, perform a standard liquid-liquid extraction with a suitable organic solvent.
Caption: A streamlined workflow for amide synthesis using the TCFH-NMI system.
Esterification, Thioesterification, and Ketone Synthesis
The powerful acylating ability of TCFH-activated intermediates can be harnessed for other transformations. The TCFH-NMI system facilitates the synthesis of esters and thioesters from carboxylic acids and their corresponding alcohols and thiols.[1][13][14] Furthermore, recent studies have shown that TCFH-NMI can promote the synthesis of ketones directly from carboxylic acids by using competent carbon-centered nucleophiles like pyrroles and indoles.[13][14][15][16]
Comparative Analysis and Safety Profile
A key consideration in process development is the selection of an optimal reagent. TCFH, particularly with NMI, offers a compelling profile compared to many industry-standard coupling agents.
| Reagent System | Reactivity | Epimerization Risk | Byproducts | Workup | Safety Concerns |
| TCFH / NMI | Very High | Very Low | Water-soluble | Simple (Aqueous) | Irritant; TMU byproduct has teratogenicity.[1] |
| HATU / Base | Very High | Low to Moderate | HOBt/HOAt derivatives | Chromatography often needed | Explosive potential , skin sensitizer.[11][17][18] |
| HBTU / Base | High | Moderate | HOBt derivatives | Chromatography often needed | Explosive potential , skin sensitizer.[17][18] |
| EDAC / HOBt | Moderate | Moderate | Water-soluble urea | Simple (Aqueous) | Potent skin sensitizer .[11][19] |
| PyBrOP / Base | Very High | High | Phosphoramides | Chromatography often needed | Corrosive byproducts. |
One of the most significant advantages of TCFH is its favorable safety profile regarding sensitization. Unlike carbodiimides (EDAC) and many benzotriazole-based uronium salts (HATU, HBTU), TCFH is not a skin sensitizer .[11][19] This reduces the risk of allergic contact dermatitis for laboratory personnel, a critical consideration for reagents used at scale. However, TCFH is an eye and skin irritant, and appropriate personal protective equipment (gloves, safety glasses) should always be used in a well-ventilated area or fume hood.[5][11][20]
Conclusion
TCFH has established itself as a premier coupling reagent for the activation of carboxylic acids. Its true strength is unlocked when paired with N-methylimidazole, forming a system that provides exceptional reactivity for challenging substrates while simultaneously minimizing the risk of epimerization. The operational benefits—including mild reaction conditions, the absence of a pre-activation step, and a simple, aqueous-based workup—make the TCFH-NMI method highly practical and scalable.[7][10] Coupled with a superior safety profile that avoids the sensitization issues common to other reagents, TCFH represents a modern, efficient, and reliable choice for chemists in research and development.
References
- 1. TCFH - Wikipedia [en.wikipedia.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. nbinno.com [nbinno.com]
- 4. TCFH - a powerful condensation reagent [en.highfine.com]
- 5. chembk.com [chembk.com]
- 6. nbinno.com [nbinno.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TCFH), 100 g, CAS No. 207915-99-9 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Netherlands [carlroth.com]
- 9. uro.hmc.edu [uro.hmc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. TCFH-NMI Ketone Synthesis Inspired by Nucleophilicity Scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Green ketone synthesis with TCFH–NMI - American Chemical Society [acs.digitellinc.com]
- 16. TCFH-NMI Ketone Synthesis Inspired by Nucleophilicity Scales. | Semantic Scholar [semanticscholar.org]
- 17. scispace.com [scispace.com]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 19. TCFH as a mild, green, non-sensitizing coupling reagent [morressier.com]
- 20. peptide.com [peptide.com]
Methodological & Application
TCFH Protocol for Solid-Phase Peptide Synthesis (SPPS): A Guide to Efficient Amide Bond Formation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the creation of complex peptides for therapeutic and research applications. The efficacy of SPPS is fundamentally dependent on the coupling reagent used to form the amide bonds. This application note provides a comprehensive technical guide to using N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH), a highly efficient and versatile coupling reagent. We will delve into the mechanistic principles of TCFH, present detailed protocols for its application in Fmoc-based SPPS, offer a comparative analysis against other common reagents, and provide practical troubleshooting advice.
Introduction: The Critical Role of Coupling Reagents in SPPS
Solid-Phase Peptide Synthesis, a revolutionary technique developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1][2] This method simplifies the purification process to mere filtration and washing steps after each reaction cycle.[2][3] The central chemical transformation in SPPS is the formation of the amide (peptide) bond. This reaction requires the activation of a carboxylic acid group on the incoming amino acid to facilitate its reaction with the N-terminal amine of the resin-bound peptide.
The choice of coupling reagent is paramount, as it dictates coupling efficiency, reaction speed, and, most critically, the preservation of the stereochemical integrity of the chiral amino acids.[4] Over the years, numerous reagents have been developed, from carbodiimides to highly sophisticated uronium and phosphonium salts like HBTU and HATU.[5][6] TCFH has emerged as a powerful and cost-effective alternative, demonstrating exceptional performance, particularly in challenging synthetic contexts such as sterically hindered couplings.[7][8]
Reagent Overview: TCFH
TCFH (this compound) is an electrophilic amidine-based reagent that functions as a potent carboxylic acid activator.[9] It is a stable, crystalline solid, making it convenient to handle in a laboratory setting.[9][10]
| Property | Value |
| IUPAC Name | [chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate |
| CAS Number | 94790-35-9[9] |
| Molecular Formula | C₅H₁₂ClF₆N₂P[9] |
| Molar Mass | 280.58 g/mol [9] |
| Appearance | White crystalline solid[9] |
| Melting Point | 100–101 °C[9] |
The Dual Mechanism of TCFH Activation
The versatility of TCFH stems from its ability to generate different activated species depending on the base employed in the reaction. This allows the chemist to tailor the reactivity to the specific needs of the coupling reaction. The two primary pathways are the formation of a highly reactive N-acyl imidazolium ion and the generation of an acid chloride or anhydride.
Pathway A: N-Acyl Imidazolium (NAI) Formation (TCFH-NMI)
When TCFH is used in combination with a nucleophilic base like N-methylimidazole (NMI), it generates a highly reactive N-acyl imidazolium (NAI) intermediate in situ.[9][11][12][13][14] This pathway is renowned for its rapid reaction rates and high efficiency, even with sterically hindered amino acids or poorly nucleophilic amines.[11][12][15] The resulting byproducts are highly water-soluble, which greatly simplifies the purification of the final product.[9][11] This method has been shown to minimize epimerization of sensitive stereocenters.[9][12]
Caption: TCFH-NMI activation proceeds via a highly reactive N-acyl imidazolium intermediate.
Pathway B: Acid Chloride / Anhydride Formation (TCFH-DIPEA)
In the presence of a non-nucleophilic, sterically hindered Brønsted base such as N,N-diisopropylethylamine (DIPEA), TCFH activates the carboxylic acid to form an acid chloride or a symmetric anhydride.[9][10] These intermediates are also potent acylating agents capable of driving the amide bond formation. This pathway offers an alternative when the specific properties of the NAI pathway are not required or desired.
Advantages of the TCFH Protocol in SPPS
-
High Coupling Potency: TCFH is particularly effective for difficult couplings, including those involving sterically hindered amino acids (e.g., Aib) or N-methylated residues, where other reagents may fail.[7][8][10][13]
-
Suppression of Racemization: The TCFH-NMI combination proceeds under mild, nearly neutral conditions, which minimizes the risk of epimerization—a critical factor for producing chirally pure peptides.[9][12] While not entirely immune to racemization in very sensitive sequences, it often outperforms other common reagents.[12][13][16]
-
Simplified Workflow: The reaction byproducts, primarily tetramethylurea, are highly soluble in water, allowing for easy removal during washing steps and leading to higher purity of the crude peptide before cleavage.[9][11]
-
Versatility: TCFH can be used in a wide range of organic solvents common to SPPS (DMF, NMP) and has even been successfully applied in greener, aqueous-based SPPS protocols.[3][9][14][17]
-
Improved Safety Profile: Compared to many common coupling reagents, TCFH is not a skin sensitizer.[11] However, it is an eye irritant and should be handled with appropriate personal protective equipment.[9] A significant consideration is that the main byproduct, tetramethylurea, has shown teratogenic activity in animal studies, requiring careful waste management.[9]
Comparative Analysis with Standard Coupling Reagents
TCFH offers a compelling balance of reactivity, cost-effectiveness, and safety. The following table provides a qualitative comparison with other widely used aminium/uronium salt reagents.
| Feature | TCFH | HBTU / TBTU | HATU | HCTU |
| Relative Reactivity | High to Very High (especially with NMI) | High | Very High | Very High |
| Racemization Risk | Low to Moderate[12][13] | Low to Moderate | Low (HOAt assists)[6] | Low |
| Byproduct Solubility | High (Water Soluble)[9][11] | Moderate | Moderate | Moderate |
| Side Reactions | Minimal; byproduct is a teratogen[9] | Guanidinylation of N-terminus if used in excess[6] | Guanidinylation of N-terminus if used in excess[6] | Guanidinylation of N-terminus if used in excess |
| Safety | Eye irritant; not a skin sensitizer[9][11] | Skin sensitizer | Skin sensitizer[11] | Skin sensitizer |
| Cost | Generally lower than HATU/HCTU | Moderate | High | High |
Detailed Application Protocols
The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
Fmoc-protected amino acids
-
SPPS-grade resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin pre-loaded with the first amino acid)
-
TCFH (this compound)
-
N-methylimidazole (NMI) or N,N-diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
-
SPPS reaction vessel
General SPPS Workflow
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. peptide.com [peptide.com]
- 3. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. TCFH - a powerful condensation reagent [en.highfine.com]
- 8. nbinno.com [nbinno.com]
- 9. TCFH - Wikipedia [en.wikipedia.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Practical Green Amidation Strategy: Exploration and Application of TCFH-NMI in Aqueous Media [en.highfine.com]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note & Protocols: TCFH and N-Methylimidazole (NMI) for Robust Amide Bond Formation
Introduction: The Enduring Challenge of the Amide Bond
The amide bond is a cornerstone of chemical synthesis, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals, polymers, and advanced materials.[1] Consequently, the development of efficient, reliable, and versatile methods for its construction remains a paramount objective in organic chemistry. While numerous coupling reagents exist, many fall short when faced with challenging substrates, such as sterically hindered carboxylic acids or electronically deactivated amines.[1] Furthermore, issues like racemization of stereogenic centers, harsh reaction conditions, and the formation of difficult-to-remove byproducts often plague traditional methods.[2]
This application note details a powerful and increasingly adopted methodology that leverages the synergistic combination of N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI). This system provides a practical, mild, and highly effective solution for the formation of amide bonds, even in cases where other reagents fail.[3][4][5] We will explore the mechanistic underpinnings of this reagent system, provide detailed, field-proven protocols, and discuss its broad applicability for researchers in drug discovery and process development.
The TCFH/NMI System: A Mechanistic Deep Dive
The efficacy of the TCFH/NMI system stems from the in situ generation of a highly reactive N-acyl imidazolium (NAI) ion.[3][4][6] This intermediate is significantly more electrophilic than the parent carboxylic acid, facilitating rapid acylation of even poorly nucleophilic amines.[3][6] The dual role of N-methylimidazole as both a nucleophilic catalyst and a Brønsted base is central to the reaction's success.
The proposed mechanism unfolds as follows:
-
Initial Activation: TCFH, a potent electrophilic reagent, reacts rapidly with the strongly Lewis basic N-methylimidazole (NMI).[3][7] This forms a highly reactive intermediate adduct.
-
Formation of the N-Acyl Imidazolium (NAI) Ion: The carboxylate (formed by the deprotonation of the carboxylic acid by NMI) attacks this adduct. This leads to the formation of the key N-acyl imidazolium ion (NAI), which is the primary acylating agent.[3][6]
-
Nucleophilic Attack: The amine nucleophile attacks the electrophilic carbonyl carbon of the NAI.
-
Amide Formation & Catalyst Regeneration: The tetrahedral intermediate collapses to form the stable amide bond, releasing NMI. The released NMI is then free to act as a Brønsted base, scavenging the proton generated during the C-N bond formation, thus regenerating the catalyst.[3]
Caption: Proposed mechanism for TCFH/NMI mediated amide bond formation.
A crucial advantage of using NMI is the mitigation of epimerization at adjacent stereogenic centers.[3][6] Due to the low pKa of NMI's conjugate acid (pKa(H₂O) ≈ 7), the reaction environment is not strongly basic, which minimizes the risk of racemization often seen with stronger, non-nucleophilic amine bases like Diisopropylethylamine (DIPEA).[6]
Key Advantages of the TCFH/NMI System
| Feature | Advantage | Scientific Rationale |
| High Reactivity | Enables coupling of challenging substrates, including hindered acids and electron-deficient amines.[3][4] | Formation of the highly electrophilic N-acyl imidazolium intermediate drives the reaction forward.[3][6] |
| Mild Conditions | Reactions typically proceed smoothly at room temperature, protecting sensitive functional groups.[7][8][9] | The high reactivity of the NAI intermediate obviates the need for elevated temperatures. |
| Suppression of Racemization | Preserves stereochemical integrity of chiral carboxylic acids.[3][6] | NMI is a sufficiently strong base to facilitate the reaction but weak enough to minimize epimerization.[6] |
| Favorable Byproduct Profile | Reaction byproducts, such as tetramethylurea, are highly water-soluble.[6][8] | Simplifies product isolation and purification, often allowing for direct crystallization or simple extraction.[8][9] |
| Operational Simplicity | No pre-activation of the carboxylic acid is required; all reagents can be added at the outset.[3] | The reaction proceeds via a one-pot procedure, improving workflow efficiency. |
| Safety | TCFH is not a skin sensitizer, unlike many common carbodiimide and uronium-based coupling reagents (e.g., EDAC, HATU).[8][10] | Reduces risks for laboratory personnel. The major byproduct, tetramethylurea, has shown teratogenic activity and should be handled with appropriate care.[6] |
General Protocol for Amide Coupling using TCFH/NMI
This protocol provides a robust starting point for the coupling of a generic carboxylic acid and amine. Optimization of stoichiometry and reaction time may be necessary for particularly challenging substrates.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
TCFH (1.05–1.2 equiv)
-
N-methylimidazole (NMI) (2.0–2.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Water (for workup)
-
Brine
-
Ethyl Acetate (EtOAc) or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv) and the amine (1.0–1.2 equiv).
-
Solvent and Base Addition: Add anhydrous acetonitrile (to form a solution of approx. 0.1–0.5 M with respect to the carboxylic acid). Add N-methylimidazole (2.0–2.5 equiv) to the mixture.
-
Initiation: While stirring at room temperature, add TCFH (1.05–1.2 equiv) in a single portion. Note: A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until the starting carboxylic acid is consumed. Reaction times can range from 30 minutes to a few hours.[8][9]
-
Workup: a. Upon completion, dilute the reaction mixture with water. b. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). c. Combine the organic layers and wash with water, followed by brine. This step is crucial for removing the water-soluble tetramethylurea byproduct and excess NMI.[6][8] d. Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization, to yield the desired amide.
Caption: General experimental workflow for TCFH/NMI amide coupling.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion / No Reaction | Poorly nucleophilic amine; Sterically hindered acid or amine; Insufficient reagent stoichiometry. | Increase TCFH and NMI equivalents to 1.5 and 3.0, respectively. Allow for longer reaction times. Consider gentle heating (40-50 °C), though this may increase epimerization risk. |
| Formation of Side Products | Anhydride formation (if NMI is limiting); Reaction with solvent (e.g., DMF). | Ensure sufficient NMI is present (at least 2.0 equiv). Acetonitrile is the recommended solvent as it minimizes side reactions.[5] |
| Epimerization Observed | Base is too strong or concentration is too high; Elevated temperature. | Confirm the use of NMI instead of stronger bases like DIPEA.[3] Run the reaction at 0 °C or room temperature. |
| Difficulty Removing Byproducts | Insufficient aqueous washing. | Perform additional washes with water or a dilute acid solution (e.g., 1 M HCl) to ensure complete removal of tetramethylurea and NMI salts. |
Conclusion: A Modern Tool for a Timeless Transformation
The TCFH/NMI reagent system represents a significant advancement in amide bond synthesis. Its ability to generate highly reactive N-acyl imidazolium intermediates in situ under mild conditions allows for the efficient coupling of a broad range of substrates, including those that are sterically and electronically challenging.[3][4][11] The operational simplicity, suppression of racemization, and straightforward purification due to water-soluble byproducts make this methodology highly attractive for both small-scale discovery and large-scale process chemistry.[3][8] By understanding the underlying mechanism and following the robust protocols outlined here, researchers can confidently employ TCFH/NMI as a premier tool for tackling one of chemistry's most fundamental transformations.
References
- 1. TCFH - a powerful condensation reagent [en.highfine.com]
- 2. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. TCFH–NMI: Direct Access to N -Acyl Imidazoliums for Challenging Amide Bond Formations: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. TCFH - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TCFH as a mild, green, non-sensitizing coupling reagent [morressier.com]
- 11. researchgate.net [researchgate.net]
Application Note: N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH) in Ester Synthesis
Introduction: Expanding the Synthetic Chemist's Toolkit for Esterification
The formation of ester bonds is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, natural products, and advanced materials. While classic methods like Fischer-Speier esterification have long been staples, they often require harsh conditions and a large excess of one reactant, limiting their use with sensitive or precious substrates.[1][2][3] In response, a multitude of coupling reagents have been developed to facilitate ester synthesis under milder conditions.[4][5] Among these, uronium- and phosphonium-based reagents, originally developed for peptide synthesis, have found broader applications.[4][6]
This application note focuses on N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH), a highly efficient and versatile coupling agent. While well-regarded in peptide chemistry, its application in ester synthesis offers a compelling alternative to traditional methods and other coupling agents.[6][7][8] TCFH provides a robust method for activating carboxylic acids, enabling their efficient coupling with a wide range of alcohols, including those that are sterically hindered or less nucleophilic.[7][9] This guide will provide an in-depth look at the mechanistic underpinnings of TCFH-mediated esterification, detailed protocols for its application, and a comparative analysis of its performance.
Mechanism of Action: The Role of TCFH in Carboxylic Acid Activation
The efficacy of TCFH as a coupling agent lies in its ability to convert a carboxylic acid's hydroxyl group into a superior leaving group, thereby activating the carbonyl group for nucleophilic attack by an alcohol.[7][8] The process is generally understood to proceed through one of two primary pathways, largely dependent on the base and solvent system employed.
Pathway A: Acyl Imidazolium Intermediate Formation
In the presence of a nucleophilic base such as N-methylimidazole (NMI), TCFH reacts with the carboxylic acid to form a highly reactive N-acyl imidazolium intermediate.[10][11][12] This intermediate is a potent acylating agent, readily undergoing nucleophilic attack by an alcohol to form the desired ester. The tetramethylurea byproduct is stable and typically easy to remove during workup.
Pathway B: Anhydride Intermediate Formation
When a non-nucleophilic base like pyridine is used, the reaction is believed to proceed through the formation of a symmetric anhydride intermediate.[10] Mechanistic studies suggest that this pathway can be particularly effective for challenging esterifications, potentially explaining differences in reactivity and selectivity observed with different bases.[10]
Below is a diagram illustrating the general workflow for TCFH-mediated ester synthesis.
Caption: General workflow of TCFH-mediated ester synthesis.
Advantages of TCFH in Ester Synthesis
The use of TCFH offers several distinct advantages over other esterification methods:
-
Mild Reaction Conditions : Reactions can typically be carried out at room temperature, which is beneficial for substrates that are sensitive to heat or harsh acidic/basic conditions.[7]
-
High Yields and Selectivity : TCFH-mediated couplings are known for providing good to excellent yields across a broad range of substrates, including those with steric hindrance.[10][11]
-
Broad Substrate Scope : The method is effective for a wide variety of carboxylic acids and alcohols, including primary, secondary, and phenolic alcohols.[4][10]
-
Safety and Handling : As a crystalline solid, TCFH is often easier and safer to handle than corrosive chlorinating agents like oxalyl chloride or thionyl chloride, which are used to make acid chlorides.[10][13]
-
Versatility : The reactivity can be tuned by the choice of base and solvent, allowing for optimization for specific substrate combinations.[8][10]
Experimental Protocols
The following protocols are provided as a guide for performing TCFH-mediated esterification. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for Ester Synthesis using TCFH and N-Methylimidazole (NMI)
This protocol is suitable for a wide range of primary and secondary alcohols.
Materials:
-
Carboxylic acid
-
Alcohol
-
This compound (TCFH)
-
N-methylimidazole (NMI)
-
Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)
-
Standard laboratory glassware and stirring apparatus
-
Reagents for workup and purification (e.g., ethyl acetate, aqueous HCl, aqueous NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous acetonitrile (or DCM) to a concentration of approximately 0.1-0.5 M.
-
Add the alcohol (1.0-1.2 eq) to the solution.
-
Add N-methylimidazole (NMI) (2.0-2.5 eq) to the reaction mixture.
-
In a single portion, add TCFH (1.1-1.3 eq) to the stirring solution.
-
Stir the reaction at room temperature (20-25 °C).
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). Reactions are typically complete within 1-6 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure ester.
Protocol 2: Optimized Procedure for Challenging Esterifications using TCFH and Pyridine
This protocol is particularly useful for less nucleophilic or sterically hindered alcohols.[10]
Materials:
-
Carboxylic acid
-
Alcohol
-
This compound (TCFH)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and stirring apparatus
-
Reagents for workup and purification
Procedure:
-
To a clean, dry round-bottom flask with a magnetic stir bar, add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Add the alcohol (1.1-1.5 eq) to the solution.
-
Add pyridine (2.0-3.0 eq) to the reaction mixture.
-
Add TCFH (1.2-1.5 eq) to the stirring solution in one portion.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress. For particularly challenging substrates, the reaction may require longer times (up to 24 hours).
-
Workup: Follow the same workup procedure as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Data Presentation: Substrate Scope and Performance
The following table summarizes the performance of TCFH in the esterification of various carboxylic acids and alcohols, demonstrating the broad applicability of this method.[10]
| Entry | Carboxylic Acid | Alcohol | Base/Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Benzyl Alcohol | NMI/MeCN | 2 | >95% |
| 2 | (S)-2-Phenylpropionic Acid | 1-Phenylethanol | Pyridine/DCM | 4 | 92% |
| 3 | Acetic Acid | Menthol | Pyridine/DCM | 6 | 88% |
| 4 | Benzoic Acid | Isoborneol | Pyridine/DCM | 18 | 75% |
| 5 | 4-Nitrobenzoic Acid | Phenol | NMI/MeCN | 3 | 94% |
Troubleshooting and Considerations
-
Anhydrous Conditions : While not as strictly required as for some other coupling reagents, using anhydrous solvents is recommended to prevent hydrolysis of the activated intermediate.
-
Stoichiometry : For valuable or sterically hindered substrates, adjusting the stoichiometry of the alcohol, TCFH, and base may be necessary to drive the reaction to completion.
-
Choice of Base : The choice between a nucleophilic base like NMI and a non-nucleophilic base like pyridine can significantly impact yield and selectivity, especially for challenging substrates.[10] Experimentation with both systems is recommended for optimization.
-
Side Reactions : In peptide synthesis, racemization can be a concern with some coupling agents. While generally less of an issue in ester synthesis with non-chiral alcohols, it is a parameter to monitor when using chiral carboxylic acids.
Conclusion
This compound (TCFH) is a powerful and versatile reagent for the synthesis of esters from carboxylic acids and alcohols.[7][8] Its ability to function under mild conditions, coupled with its broad substrate scope and high efficiency, makes it an excellent alternative to traditional esterification methods and other coupling agents.[7][10] By providing protocols that can be adapted for both straightforward and challenging esterifications, this application note serves as a comprehensive guide for researchers, scientists, and drug development professionals looking to incorporate TCFH into their synthetic strategies.
References
- 1. Coupling [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. Beyond Amide Bond Formation: TCFH as a Reagent for Esterification [organic-chemistry.org]
- 11. Beyond Amide Bond Formation: TCFH as a Reagent for Esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uro.hmc.edu [uro.hmc.edu]
TCFH in the Synthesis of Sterically Hindered Peptides: Application Notes and Protocols
Introduction: Navigating the Challenges of Sterically Hindered Peptide Synthesis
In the landscape of peptide synthesis, the formation of amide bonds between sterically hindered amino acids or sequences prone to aggregation represents a formidable challenge. These "difficult couplings" often result in low yields, incomplete reactions, and epimerization, compromising the integrity of the final peptide. Conventional coupling reagents may prove inadequate in these scenarios, necessitating the use of more potent activators. N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) has emerged as a powerful and versatile reagent, particularly adept at overcoming the hurdles posed by steric hindrance.[1][2] This guide provides an in-depth exploration of TCFH's application, offering mechanistic insights and detailed protocols for its effective use in the synthesis of sterically hindered peptides.
The Mechanism of TCFH Action: Generating Highly Reactive Intermediates
TCFH functions by activating the carboxylic acid moiety of an N-protected amino acid, converting it into a highly reactive species that is susceptible to nucleophilic attack by the amine component.[3] The nature of this activated intermediate can be modulated by the choice of base employed in the reaction, providing a level of control that is crucial when dealing with sensitive or hindered substrates.
In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), TCFH can generate an acid chloride or a mixed anhydride in situ.[1][4] However, the combination of TCFH with a Lewis basic amine like N-methylimidazole (NMI) offers distinct advantages for challenging couplings.[4][5][6] This pairing leads to the formation of a highly electrophilic N-acyl imidazolium ion.[4][5][6] These intermediates exhibit reactivity comparable to acid chlorides, facilitating efficient coupling with even weakly nucleophilic or sterically demanding amines.[5][6] A significant benefit of the TCFH-NMI system is the minimization of epimerization of labile stereogenic centers, attributed to the low pKa of NMI.[4]
Caption: TCFH-NMI mediated activation of a carboxylic acid to form a highly reactive N-acyl imidazolium intermediate, leading to efficient amide bond formation.
Comparative Advantages of TCFH
TCFH offers several advantages over other common coupling reagents, particularly in the context of sterically hindered peptide synthesis.
| Feature | TCFH | HBTU/HATU | Carbodiimides (e.g., DCC, DIC) |
| Reactivity | High, especially with NMI, comparable to acid chlorides.[5][6] | High, but can be less effective for extremely hindered couplings.[7] | Moderate, often requires additives like HOBt. |
| Epimerization | Low, particularly with NMI, due to mild, neutral conditions.[4][6] | Risk of epimerization, especially with sensitive residues. | Can cause significant racemization without additives.[8] |
| Side Products | Water-soluble byproducts (tetramethylurea), facilitating purification.[4][6] | HOBt/HOAt byproducts can be difficult to remove completely. | Insoluble dicyclohexylurea (DCU) byproduct with DCC complicates purification.[8] |
| Handling | Crystalline solid, easy to handle.[3] | Can be sensitizing agents.[9] | DCC is a potent allergen. |
| Cost-Effectiveness | Generally considered a cost-effective option.[6] | Can be more expensive. | Relatively inexpensive. |
Experimental Protocols
The following protocols provide a starting point for the use of TCFH in both solution-phase and solid-phase peptide synthesis. Optimization of reaction times, equivalents of reagents, and temperature may be necessary for specific sequences.
Protocol 1: Solution-Phase Synthesis of a Hindered Dipeptide
This protocol describes the coupling of a sterically hindered N-protected amino acid to an amino acid ester.
Materials:
-
N-protected amino acid (e.g., Fmoc-Aib-OH) (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Val-OMe·HCl) (1.0 eq)
-
TCFH (1.1 eq)
-
N-methylimidazole (NMI) (2.1 eq)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask charged with a stir bar, add the N-protected amino acid (1.0 eq), the amino acid ester hydrochloride (1.0 eq), and anhydrous acetonitrile (to achieve a concentration of approximately 0.1 M).
-
Add N-methylimidazole (2.1 eq) to the suspension and stir for 5 minutes at room temperature to neutralize the hydrochloride salt.
-
Add TCFH (1.1 eq) in a single portion to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. For hindered couplings, the reaction may require 2-24 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Sterically Hindered Sequence
This protocol outlines a manual Fmoc-based SPPS coupling cycle using TCFH for a difficult coupling step.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-protected amino acid (e.g., Fmoc-Aib-OH) (3-5 eq)
-
TCFH (3-5 eq)
-
N-methylimidazole (NMI) (6-10 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
SPPS reaction vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the SPPS reaction vessel.[10][11]
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Pre-activation (Optional but Recommended for Difficult Couplings):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq) and TCFH (3-5 eq) in a minimal amount of DMF.
-
Add NMI (6-10 eq) and allow the solution to pre-activate for 5-10 minutes.
-
-
Coupling:
-
Drain the DMF from the washed resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40 °C).
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Capping (Optional): If the coupling is incomplete after a second attempt, cap any unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
-
Proceed to the next deprotection and coupling cycle.
Caption: A typical workflow for a solid-phase peptide synthesis cycle utilizing TCFH for the coupling step.
Safety and Handling
While TCFH is not reported to be a skin irritant, it is a potent eye irritant.[4] Appropriate personal protective equipment, including safety glasses and gloves, should be worn at all times. The major byproduct of TCFH-mediated couplings is tetramethylurea, which has shown teratogenic activity in animal studies.[4] Therefore, all manipulations should be performed in a well-ventilated fume hood, and waste should be handled and disposed of according to institutional guidelines.
Conclusion
TCFH, particularly when paired with N-methylimidazole, stands out as a highly effective reagent for the synthesis of sterically hindered peptides. Its ability to generate highly reactive acylating agents under mild conditions leads to high coupling efficiencies and minimal epimerization.[5][6] The straightforward workup, due to water-soluble byproducts, further enhances its utility in both solution-phase and solid-phase applications.[4][6] By understanding the underlying mechanism and following robust protocols, researchers can leverage the power of TCFH to successfully synthesize challenging peptide sequences that are inaccessible with conventional methods.
References
- 1. TCFH - a powerful condensation reagent [en.highfine.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. nbinno.com [nbinno.com]
- 4. TCFH - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for TCFH-Mediated Coupling of Non-Nucleophilic and Weakly Basic Amines
Introduction: Overcoming the Hurdle of Unreactive Amine Acylation
The formation of the amide bond is a cornerstone of modern synthetic chemistry, central to the construction of pharmaceuticals, agrochemicals, and functional materials. While numerous coupling reagents facilitate this transformation, the acylation of non-nucleophilic or weakly basic amines—such as electron-deficient anilines or sterically hindered amines—presents a persistent challenge.[1][2] Traditional methods often fail or provide low yields with these substrates, necessitating harsh reaction conditions that compromise the integrity of complex molecules.[3] This application note introduces N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) as a highly effective and versatile reagent for these challenging amide bond formations, offering a robust solution for researchers, scientists, and drug development professionals.
The TCFH Advantage: A Paradigm Shift in Amide Bond Synthesis
TCFH has emerged as a superior coupling reagent due to a unique combination of reactivity, mildness, and operational simplicity.[4][5] Its advantages over conventional reagents are particularly pronounced when dealing with difficult substrates.
-
Exceptional Reactivity for Challenging Substrates : TCFH excels where other reagents falter, efficiently coupling sterically hindered carboxylic acids with poorly nucleophilic amines.[1][2][6]
-
Mild Reaction Conditions : Reactions can often be conducted at room temperature, preserving sensitive functional groups and minimizing side reactions like epimerization of stereogenic centers.[1][5][7]
-
Safety Profile : Unlike many common coupling reagents such as HBTU, EDAC, and DCC, TCFH is not a skin sensitizer, which is a significant advantage for both laboratory and large-scale synthesis.[8][9]
-
Simplified Workup : The primary byproduct of TCFH-mediated reactions is tetramethylurea, which is highly water-soluble, allowing for straightforward product isolation, often by simple filtration or extraction.[1][9][10]
-
Versatility : TCFH is not limited to amide bond formation; it is also effective for the synthesis of esters, thioesters, and ketones.[5][6][10] Furthermore, it serves as a precursor for other important coupling reagents like HATU and HBTU.[6][10][11][12]
Mechanism of Action: The Key to TCFH's Efficacy
The power of TCFH lies in its ability to activate carboxylic acids, transforming them into highly reactive electrophilic species. The nature of the activated intermediate is dependent on the base employed in the reaction.[10]
Activation with Weakly Lewis Basic Amines (e.g., DIPEA)
When a weakly Lewis basic amine like N,N-diisopropylethylamine (DIPEA) is used, TCFH reacts with the carboxylic acid to form an acid chloride or anhydride as the active acylating agent.[10] While effective for many standard couplings, this pathway may be less efficient for particularly challenging substrates.
Figure 1. General mechanism of TCFH with a weakly Lewis basic amine.
The TCFH-NMI System: A Superior Strategy for Difficult Couplings
A significant breakthrough in the application of TCFH is its combination with N-methylimidazole (NMI), a base with strong Lewis basicity.[7][10] This "golden combination" generates a highly reactive N-acyl imidazolium ion in situ.[1][7][13] This intermediate is substantially more electrophilic than the corresponding active esters or anhydrides, enabling rapid and efficient reaction with even poorly nucleophilic amines under mild, effectively neutral conditions.[7][10] This method has been shown to be superior to other common coupling agents like HATU and TFFH for challenging substrates, providing higher yields and minimizing epimerization.[7][12]
Figure 2. Mechanism of the superior TCFH-NMI coupling system.
Application Notes and Protocols
General Considerations
-
Reagent Quality : Use high-purity TCFH (≥98.0%).[14] TCFH is commercially available and can be stored at 2-8°C.[10][14]
-
Solvents : Acetonitrile is a commonly used and effective solvent.[9][10][15] Other solvents like DMF may be used, but acetonitrile often gives superior conversion and selectivity, especially for challenging couplings.[15] Anhydrous solvents are not strictly required for the TCFH-NMI system.[9][16]
-
Stoichiometry : A slight excess of TCFH (e.g., 1.1 equivalents) is typically used. For the TCFH-NMI system, approximately 2.1 equivalents of NMI are recommended to ensure both activation and scavenging of the released proton.[7]
Protocol 1: General Procedure for TCFH/DIPEA Mediated Amide Coupling
This protocol is suitable for standard amide couplings where the amine is sufficiently nucleophilic.
-
To a stirred solution of the carboxylic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable solvent (e.g., acetonitrile or DMF), add DIPEA (2.0-3.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TCFH (1.1-1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Optimized Protocol for Challenging Couplings using the TCFH-NMI System
This protocol is highly recommended for coupling weakly basic, electron-deficient, or sterically hindered amines.[1][7][15]
-
In a reaction vial, combine the carboxylic acid (1.0 eq.), the amine (1.0 eq.), acetonitrile (to a concentration of ~0.5 M), and N-methylimidazole (2.1 eq.).[7][9][16]
-
Stir the mixture at room temperature to ensure dissolution.
-
Add TCFH (1.1 eq.) in a single portion.[9][16] The order of addition is flexible; adding TCFH last is common and effective.[7]
-
Stir the reaction at room temperature. Reaction times are typically rapid, ranging from 30 minutes to 24 hours depending on the substrate reactivity.[7][9] Monitor progress by LC-MS.
-
Upon completion, add water (typically 3 volumes relative to the acetonitrile) to the reaction mixture.[9][16] This will precipitate the product while the byproducts (tetramethylurea and NMI salts) remain in the aqueous phase.[1][9]
-
Cool the mixture in an ice bath for 10-30 minutes to maximize crystallization.[9][16]
-
Isolate the solid product by vacuum filtration, wash with cold water, and air-dry to obtain the purified amide.[9][16]
Figure 3. Experimental workflow for the TCFH-NMI protocol.
Comparative Data and Troubleshooting
The TCFH-NMI system consistently outperforms other common coupling reagents in challenging scenarios, particularly in terms of yield and preservation of stereochemical integrity.
| Coupling Reagent | Base | Typical Yield (Challenging Substrates) | Epimerization Risk | Byproduct Removal |
| TCFH | NMI | High to Quantitative [7][12] | Very Low [1][7][10] | Easy (Water Soluble) [9][10] |
| HATU | DIPEA | Low to Moderate[3][7] | Moderate | Chromatography |
| HBTU | DIPEA | Low to Moderate[8] | Moderate | Chromatography |
| BEP / PyBrOP | DIPEA | High, but with significant epimerization[1][7] | High[1][7] | Chromatography |
| EDAC / DCC | HOBt | Low / Variable[8] | Moderate to High | Difficult (DCU is insoluble) |
Table 1. Comparison of TCFH-NMI with other common amide coupling reagents for difficult substrates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive amine. 2. Steric hindrance is too extreme. 3. Incorrect stoichiometry. | 1. Ensure use of the TCFH-NMI system. 2. Increase reaction time and/or temperature moderately (e.g., to 40-50 °C). 3. Verify the equivalents of TCFH (1.1 eq) and NMI (2.1 eq). |
| Formation of Anhydride Byproduct | Use of a weakly Lewis basic base (e.g., DIPEA) with a poorly nucleophilic amine.[7] | Switch to the TCFH-NMI system to favor the N-acyl imidazolium pathway. |
| Epimerization of Chiral Center | 1. Base is too strong (Brønsted basicity). 2. Reaction temperature is too high. | 1. Use NMI, which has a low pKa, minimizing epimerization.[10] 2. Maintain reaction at room temperature or below if possible. |
| Product Does Not Precipitate Upon Water Addition | 1. Product is water-soluble. 2. Insufficient product formed. | 1. Extract the product with an organic solvent (e.g., Ethyl Acetate, DCM). 2. Concentrate the reaction mixture before attempting extraction. |
Conclusion
This compound (TCFH), particularly when paired with N-methylimidazole (NMI), is a powerful and reliable tool for the synthesis of amides from non-nucleophilic or weakly basic amines.[1] It offers a unique combination of high reactivity, mild conditions, operational simplicity, and a favorable safety profile.[5][7][8] The TCFH-NMI system's ability to generate highly reactive N-acyl imidazolium intermediates in situ provides a strategic advantage for overcoming some of the most persistent challenges in amide bond synthesis, making it an invaluable reagent for professionals in chemical research and drug development.[7][15]
References
- 1. The golden combination of efficient acid-amine condensation: TCFH-NMI [en.highfine.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. TCFH - a powerful condensation reagent [en.highfine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. TCFH as a mild, green, non-sensitizing coupling reagent [morressier.com]
- 9. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TCFH - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. TCFH–NMI as a modern and general reagent for acylation reactions - American Chemical Society [acs.digitellinc.com]
- 14. Chloro-N,N,N ,N -tetramethylformamidinium hexafluorophosphate = 98.0 T 207915-99-9 [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Large-Scale Synthesis with TCFH
A Senior Application Scientist's Guide to N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH) in Process Chemistry
Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of TCFH's applications in large-scale synthesis. Moving beyond a simple recitation of steps, we delve into the mechanistic rationale, process optimization, and safety considerations that are paramount in an industrial setting.
Introduction: Why TCFH for Large-Scale Synthesis?
This compound (TCFH) is an electrophilic amidine reagent used to activate carboxylic acids for reaction with a variety of nucleophiles.[1] While it has historically been used as a precursor for more complex uronium-based coupling reagents like HBTU and HCTU, its direct use in large-scale synthesis has gained significant traction.[2][3]
For process chemistry, TCFH presents several compelling advantages over other coupling reagents:
-
Physical Properties: TCFH is a white, crystalline, non-hygroscopic solid, making it easy to handle, store, and dose accurately in large quantities, a significant advantage over often-hygroscopic carbodiimides.[1][2]
-
Cost-Effectiveness: The reagent is relatively low-cost and readily available, making it a practical choice for large-scale manufacturing campaigns.[4]
-
Simplified Work-Up: A key industrial advantage is that the primary byproduct of the coupling reaction, tetramethylurea (TMU), and other salts are highly water-soluble, which greatly simplifies reaction work-up and product isolation, often allowing for direct crystallization or simple extraction.[1][4]
-
Safety Profile: TCFH has a low potential for skin sensitization compared to many other common coupling agents.[1][5] This reduces the risk of contact dermatitis in manufacturing personnel. However, it is a potent eye irritant.[1]
Mechanism of Action: A Tale of Two Bases
The efficacy of TCFH lies in its ability to convert a carboxylic acid into a highly reactive acylating agent. The specific nature of this activated intermediate is critically dependent on the choice of base, a key lever for process control.
-
Path A (Weakly Lewis Basic Base, e.g., DIPEA): In the presence of a hindered, weakly Lewis basic amine like N,N-diisopropylethylamine (DIPEA), TCFH reacts with a carboxylic acid to form an acid chloride or anhydride as the active acylating agent.[1] This pathway is effective but can sometimes lead to side reactions or racemization if the intermediate is too long-lived.
-
Path B (Strongly Lewis Basic Base, e.g., NMI): The combination of TCFH with a strongly Lewis basic amine, most notably N-methylimidazole (NMI), provides unique advantages for challenging couplings.[1] This system proceeds via the in situ formation of a highly reactive N-acyl imidazolium ion.[4][6] This intermediate is exceptionally electrophilic, allowing for rapid reaction with even poorly nucleophilic or sterically hindered amines under mild, effectively neutral conditions.[4] This pathway is often preferred for large-scale synthesis due to its high efficiency, rapid reaction rates, and remarkable ability to suppress epimerization of adjacent stereocenters.[1][4]
Key Large-Scale Applications & Protocols
TCFH is a versatile reagent applicable to a wide range of transformations, including the synthesis of amides, esters, thioesters, and ketones.[1]
Application Note 1: Challenging Amide Bond Formation
The TCFH/NMI system is exceptionally potent for coupling sterically hindered carboxylic acids and/or poorly nucleophilic amines, a common challenge in pharmaceutical synthesis.[4][7] This method often succeeds where other common reagents like HATU or HBTU provide low yields or significant side products.[2][4]
Protocol 1: Large-Scale Synthesis of a Hindered Amide using TCFH/NMI
This protocol is adapted from literature procedures for challenging amide bond formations and is suitable for scaling.[4][8]
-
1. Reagent Charging & Inerting:
-
To a suitably sized, dry, and inerted reactor, charge the carboxylic acid (1.0 eq), the amine nucleophile (1.0-1.1 eq), and the process solvent (e.g., Acetonitrile, 10-20 mL/g of acid).
-
Causality: While the reaction can be robust, starting under an inert atmosphere (N₂) minimizes potential side reactions with atmospheric moisture, which is good practice for process consistency. Acetonitrile is a common solvent choice due to its broad substrate solubility and compatibility with the reagents.[1]
-
-
2. Base Addition:
-
Charge N-methylimidazole (NMI) (2.2-3.1 eq) to the reactor. Begin agitation.
-
Causality: A slight excess of NMI is used. One equivalent acts as the Lewis base to form the reactive intermediate with TCFH, while another equivalent acts as the Brønsted base to neutralize the proton released during amide bond formation.[4]
-
-
3. TCFH Addition & Reaction:
-
Add TCFH (1.1 eq) portion-wise to the stirred mixture, monitoring the internal temperature. The reaction is often rapid and mildly exothermic.
-
Maintain the reaction temperature at ambient (20-25 °C).
-
Causality: No pre-activation step is required, a significant operational advantage for large-scale processing.[4] The reaction can often be run without external heating or cooling. Monitor reaction progress by a suitable in-process control (IPC) like HPLC or UPLC until consumption of the limiting reagent is confirmed (typically <1-2 hours).[8]
-
-
4. Work-up & Isolation:
-
Upon completion, add water (3-5 volumes relative to the reaction volume) directly to the reactor. The desired product may crystallize directly from the mixture.
-
If the product is soluble, perform a standard extractive work-up with a suitable organic solvent (e.g., ethyl acetate). The tetramethylurea byproduct and NMI salts will preferentially partition into the aqueous layer.[1][4]
-
Wash the organic layer with aqueous solutions (e.g., dilute brine) to remove any remaining water-soluble impurities.
-
Causality: The high water solubility of all reaction byproducts is a cornerstone of this method's utility at scale, dramatically simplifying purification and avoiding the need for chromatography.[4][5]
-
-
5. Product Finishing:
-
Concentrate the organic layer under reduced pressure. The resulting crude solid can often be purified by a simple recrystallization or slurry in an appropriate solvent system.
-
Application Note 2: Ester & Thioester Synthesis
TCFH is also highly effective for esterification and thioesterification.[9] For less nucleophilic alcohols, an alternative base and solvent system may be optimal. Mechanistic studies suggest that when using pyridine as a base, the reaction proceeds through a symmetric anhydride intermediate rather than an acyl imidazolium.[10]
Protocol 2: General Procedure for Esterification using TCFH/Pyridine
This protocol is based on recent literature for efficient ester synthesis.[9][11]
-
1. Reagent Charging:
-
To a dry, inerted reactor, charge the carboxylic acid (1.0 eq), the alcohol (1.1-1.5 eq), and pyridine (3.0-3.1 eq).
-
Add the process solvent, typically Dichloromethane (DCM).
-
Causality: Pyridine serves as both the base and a potential nucleophilic catalyst. DCM is often a superior solvent for this specific transformation compared to acetonitrile.[9]
-
-
2. TCFH Addition & Reaction:
-
Cool the mixture to 0-5 °C. Add TCFH (1.2 eq) portion-wise, maintaining the internal temperature.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by IPC.
-
Causality: The higher stoichiometry of TCFH and pyridine ensures efficient formation of the anhydride intermediate.
-
-
3. Work-up & Isolation:
-
Quench the reaction with water.
-
Separate the layers and wash the organic phase sequentially with dilute acid (e.g., 1M HCl) to remove pyridine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude ester. Purify as needed.
-
Process Optimization & Scale-Up Considerations
| Parameter | Recommendation & Rationale |
| Stoichiometry | Use a slight excess (1.05-1.2 eq) of TCFH and the nucleophile to drive the reaction to completion. The optimal base stoichiometry depends on the chosen system (see protocols). |
| Solvent Choice | Acetonitrile is a versatile choice for amide couplings.[1] Dichloromethane (DCM) has shown benefits for esterifications.[9] For green chemistry initiatives, reactions in aqueous media (e.g., 85% water / 15% organic co-solvent) have been successfully demonstrated, which is highly attractive for industrial processes.[12] |
| Temperature | Most TCFH couplings proceed rapidly at ambient temperature (20-25 °C), avoiding the energy costs and equipment requirements for heating or cryogenic cooling.[5] |
| Byproduct Removal | The primary byproduct, tetramethylurea (TMU), is water-soluble. Aqueous washes or direct crystallization by adding water are highly effective purification strategies, avoiding costly and time-consuming column chromatography.[1][4] |
| Safety & Handling | TCFH is a potent eye irritant; appropriate PPE (goggles, face shield) is mandatory.[1] The primary byproduct, TMU, is a known teratogen in animal studies, requiring careful handling and waste management protocols.[1] |
Comparative Analysis of Coupling Reagents
TCFH, particularly when paired with NMI, offers a superior balance of reactivity, cost, and process-friendliness compared to many common onium salt reagents.
| Feature | TCFH / NMI | HATU / DIPEA | HBTU / DIPEA | BOP / DIPEA |
| Reactivity | Very High[4] | Very High[13] | High[14] | Moderate[13] |
| Racemization Risk | Very Low[1][4] | Very Low[13] | Low[14] | Potential[15] |
| Byproducts | Tetramethylurea (water-soluble)[1] | HOAt derivatives (water-insoluble) | HOBt derivatives (water-insoluble) | HMPA (carcinogenic, water-soluble)[15] |
| Work-Up | Simple (aqueous wash/crystallization)[4] | More complex (requires washes/chromatography) | More complex (requires washes/chromatography) | Hazardous waste stream[15] |
| Safety | Eye irritant; TMU is a teratogen[1] | Skin sensitizer; potentially explosive[4] | Skin sensitizer; potentially explosive | Generates carcinogenic HMPA[15] |
| Relative Cost | Low-Moderate[4] | High[14] | Moderate[14] | Moderate (high disposal cost) |
| Pre-activation | Not required[4] | Often recommended | Often recommended | Required |
General Large-Scale Workflow
The following diagram illustrates a typical workflow for a large-scale TCFH-mediated coupling reaction.
References
- 1. TCFH - Wikipedia [en.wikipedia.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. TCFH - a powerful condensation reagent [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. Beyond Amide Bond Formation: TCFH as a Reagent for Esterification [organic-chemistry.org]
- 10. uro.hmc.edu [uro.hmc.edu]
- 11. Ester synthesis by esterification [organic-chemistry.org]
- 12. A Practical Green Amidation Strategy: Exploration and Application of TCFH-NMI in Aqueous Media [en.highfine.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of TCFH in Bioconjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Leveraging N,N,N',N'-Tetramethyl(succinimido)formamidinium Hexafluorophosphate (TCFH) for Robust and Efficient Bioconjugate Synthesis
This guide provides an in-depth exploration of N,N,N',N'-Tetramethyl(succinimido)formamidinium hexafluorophosphate (TCFH), a highly efficient coupling reagent, and its application in the field of bioconjugation. We will delve into the mechanistic underpinnings of TCFH-mediated reactions, present detailed protocols for the synthesis of antibody-drug conjugates (ADCs), and offer practical guidance on optimization and troubleshooting.
The Rise of TCFH in Bioconjugation: A Paradigm Shift in Amide Bond Formation
The covalent linkage of biomolecules to other molecules, or bioconjugation, is a cornerstone of modern drug development, diagnostics, and biological research. The creation of stable and well-defined bioconjugates, such as antibody-drug conjugates (ADCs), is paramount for their therapeutic efficacy and safety.[1] The formation of a robust amide bond between a biomolecule and a payload is a common and critical step in this process.
Traditionally, carbodiimide-based reagents like EDC, often in combination with NHS, have been the workhorses for amide bond formation. However, these reagents can present challenges, including the potential for side reactions and the generation of difficult-to-remove byproducts. TCFH has emerged as a powerful alternative, offering several advantages, particularly for challenging conjugations.[2] TCFH is a versatile reagent that can be used to synthesize amides, esters, and thioesters.[3] It is especially effective in coupling sterically hindered carboxylic acids and poorly nucleophilic amines, scenarios often encountered in the synthesis of complex bioconjugates.[2][4]
Mechanism of Action: The Power of the In Situ Generated N-Acyl Imidazolium Ion
TCFH's efficacy as a coupling reagent is significantly enhanced when used in combination with N-methylimidazole (NMI).[4][5] This combination leads to the in situ formation of a highly reactive N-acyl imidazolium ion, which readily reacts with primary amines on biomolecules to form a stable amide bond.[5][6]
The reaction proceeds via a two-step mechanism:
-
Activation of the Carboxylic Acid: TCFH reacts with the carboxylic acid group on the drug-linker in the presence of NMI to form the highly electrophilic N-acyl imidazolium intermediate.
-
Nucleophilic Attack by the Amine: The primary amine groups (e.g., from lysine residues on an antibody) on the biomolecule then act as nucleophiles, attacking the activated carbonyl carbon of the N-acyl imidazolium ion. This results in the formation of a stable amide bond and the release of NMI.[5][6]
Key Advantages of TCFH in Bioconjugation
The use of TCFH in bioconjugation reactions offers several distinct advantages:
| Feature | Benefit |
| High Coupling Efficiency | TCFH, particularly with NMI, demonstrates high reactivity, leading to excellent yields even with challenging substrates like sterically hindered molecules.[2][4] |
| Mild Reaction Conditions | Reactions can be performed at room temperature and neutral pH, which is crucial for maintaining the structural integrity and biological activity of sensitive biomolecules like antibodies.[7] |
| Favorable Safety Profile | TCFH is not a skin sensitizer, unlike some other common coupling reagents such as HBTU and HATU.[7] |
| Water-Soluble Byproducts | The major byproducts of the reaction, such as tetramethylurea and NMI salts, are highly water-soluble, simplifying the purification of the final bioconjugate.[5] |
| Reduced Epimerization | The TCFH-NMI system has been shown to minimize the epimerization of chiral centers adjacent to the activated carboxylic acid, which is critical for maintaining the stereochemistry of the payload.[2] |
Critical Parameters for Successful TCFH-Mediated Bioconjugation
Optimizing the following parameters is key to achieving a successful and reproducible bioconjugation reaction with TCFH.
| Parameter | Recommendation and Rationale |
| Buffer Selection | Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or borate buffers. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the biomolecule for reaction with the activated drug-linker.[8] |
| pH | Maintain a pH range of 7.2-8.0. This pH range ensures that the primary amines on the antibody are sufficiently deprotonated and nucleophilic to react efficiently with the activated drug-linker, while minimizing hydrolysis of the activated intermediate.[9] |
| Stoichiometry | The molar ratio of the drug-linker, TCFH, and NMI to the antibody needs to be carefully optimized to achieve the desired drug-to-antibody ratio (DAR). A typical starting point is a 5-20 fold molar excess of the drug-linker and coupling reagents over the antibody. |
| Reagent Quality | Use high-purity, anhydrous solvents (e.g., DMSO or DMF) for dissolving the drug-linker and TCFH to prevent hydrolysis of the reagents. Ensure the antibody is of high purity (>95%) and free from interfering substances like carrier proteins (e.g., BSA).[8] |
| Reaction Time and Temperature | Reactions are typically carried out at room temperature (20-25°C) for 1-4 hours. The progress of the reaction can be monitored by analyzing the DAR at different time points. |
Detailed Application Protocol: Synthesis of a Model Antibody-Drug Conjugate (ADC) via Lysine Amide Bond Formation
This protocol describes a general procedure for the conjugation of a carboxylic acid-containing drug-linker to the lysine residues of a monoclonal antibody using TCFH and NMI.
Materials and Reagents:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Carboxylic acid-containing Drug-Linker
-
TCFH (N,N,N',N'-Tetramethyl(succinimido)formamidinium hexafluorophosphate)
-
NMI (N-methylimidazole)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns or dialysis cassettes (e.g., 10 kDa MWCO)
-
Sterile, nuclease-free water
Protocol:
-
Antibody Preparation and Buffer Exchange: a. If the antibody solution contains interfering substances like Tris or glycine, perform a buffer exchange into PBS, pH 7.4.[8] b. This can be achieved using a desalting column or by dialysis against PBS. c. After buffer exchange, determine the final antibody concentration using a spectrophotometer (A280).
-
In-situ Activation of Carboxylic Acid-Containing Drug-Linker with TCFH/NMI: a. Prepare a stock solution of the drug-linker in anhydrous DMSO (e.g., 10 mM). b. Prepare a stock solution of TCFH in anhydrous DMSO (e.g., 50 mM). c. Prepare a stock solution of NMI in anhydrous DMSO (e.g., 100 mM). d. In a microcentrifuge tube, combine the required volume of the drug-linker stock solution with the TCFH and NMI stock solutions. A typical molar ratio is 1:1.1:2 (Drug-Linker:TCFH:NMI). e. Allow the activation reaction to proceed for 15-30 minutes at room temperature. The activated drug-linker should be used immediately.
-
Conjugation of the Activated Drug-Linker to the Antibody: a. To the antibody solution in PBS, add the freshly prepared activated drug-linker solution. The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to avoid antibody denaturation. b. The molar excess of the activated drug-linker over the antibody will determine the final DAR and should be optimized. A starting point is a 10-fold molar excess. c. Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
Purification of the ADC: a. Remove unreacted drug-linker and coupling reagents from the ADC using a desalting column or by dialysis against PBS.[10][11] The water-solubility of TCFH byproducts facilitates their removal.[5] b. For larger scale purifications, size-exclusion chromatography (SEC) can be employed to separate the ADC from aggregates and small molecule impurities.[11]
Characterization of the Antibody-Drug Conjugate
Determination of Drug-to-Antibody Ratio (DAR):
The DAR is a critical quality attribute of an ADC and can be determined using several methods.[12][13]
-
UV-Vis Spectroscopy: This is a straightforward method if the drug and the antibody have distinct absorbance maxima. The DAR can be calculated from the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and the specific wavelength for the drug).[12]
| Parameter | Value |
| Molar Extinction Coefficient of Antibody at 280 nm (ε_Ab,280_) | e.g., 210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Drug at 280 nm (ε_Drug,280_) | e.g., 5,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Drug at λ_max_ (ε_Drug,λmax_) | e.g., 25,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Antibody at λ_max_ (ε_Ab,λmax_) | e.g., 10,000 M⁻¹cm⁻¹ |
| Correction Factor (CF) = ε_Drug,280_ / ε_Drug,λmax_ | 0.2 |
| Antibody Concentration (M) | (A_280_ - A_λmax_ * CF) / ε_Ab,280_ |
| Drug Concentration (M) | (A_λmax_ - A_280_ * (ε_Ab,λmax_ / ε_Ab,280_)) / (ε_Drug,λmax_ - ε_Drug,280_ * (ε_Ab,λmax_ / ε_Ab,280_)) |
| DAR | Drug Concentration / Antibody Concentration |
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This technique can provide information on the distribution of different DAR species.[14][15]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide a precise determination of the DAR and the distribution of drug-loaded species.[12][16]
Analysis of Conjugate Purity and Aggregation:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, which can impact the safety and efficacy of the therapeutic.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation (Low DAR) | - Inactive TCFH or drug-linker due to hydrolysis. - Interfering substances in the antibody buffer (e.g., Tris, glycine). - Incorrect pH of the reaction buffer. - Insufficient molar excess of the drug-linker. | - Use fresh, anhydrous DMSO for stock solutions. - Perform buffer exchange of the antibody into a non-nucleophilic buffer like PBS.[8] - Ensure the reaction pH is between 7.2 and 8.0.[9] - Increase the molar excess of the drug-linker and coupling reagents. |
| High Levels of Aggregation | - High concentration of organic solvent (e.g., DMSO) in the reaction mixture. - High DAR leading to increased hydrophobicity and aggregation. - Sub-optimal buffer conditions. | - Keep the final concentration of the organic solvent below 10% (v/v). - Reduce the molar excess of the drug-linker to target a lower DAR. - Optimize buffer components and consider using excipients that reduce aggregation. |
| Inconsistent DAR between Batches | - Variability in reagent quality or preparation. - Inconsistent reaction times or temperatures. - Inaccurate determination of antibody or drug-linker concentration. | - Use fresh, high-quality reagents for each conjugation. - Standardize all reaction parameters, including time and temperature. - Accurately determine the concentration of all starting materials before each reaction. |
| Presence of Unconjugated Drug-Linker after Purification | - Inefficient purification method. | - Use a desalting column with the appropriate molecular weight cutoff. - For more complete removal, use size-exclusion chromatography (SEC).[11] - Perform a second round of purification if necessary. |
Conclusion
TCFH, in combination with NMI, presents a robust and efficient system for the synthesis of bioconjugates, particularly for the formation of stable amide bonds. Its high reactivity under mild conditions, favorable safety profile, and the generation of water-soluble byproducts make it an attractive alternative to traditional coupling reagents. By carefully controlling the reaction parameters outlined in this guide, researchers can leverage the power of TCFH to produce well-defined and reproducible bioconjugates for a wide range of applications in research and drug development.
References
- 1. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. uro.hmc.edu [uro.hmc.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. m.youtube.com [m.youtube.com]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: TCFH-Mediated Thioester Synthesis
Introduction: The Strategic Advantage of TCFH in Thioester Synthesis
In the landscape of modern organic synthesis, the formation of thioester bonds represents a critical transformation, pivotal in the construction of complex molecules, including peptides, natural products, and various pharmaceutical agents. While numerous coupling reagents exist, N,N,N',N'-Tetramethyl-S-(1-oxo-1H-pyridin-2-yl)thiouronium hexafluorophosphate (TCFH) has emerged as a superior choice for thioesterification. This is due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[1] Unlike traditional methods that may rely on harsh reagents like thionyl chloride or oxalyl chloride, TCFH offers a non-corrosive and safer alternative.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal use of TCFH for the synthesis of thioesters from carboxylic acids and thiols. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges.
Mechanistic Insights: The Role of TCFH and N-Methylimidazole (NMI)
The efficacy of TCFH in mediating the formation of thioesters is significantly enhanced when used in conjunction with a Lewis basic amine, most notably N-methylimidazole (NMI).[4][5] The reaction proceeds through the in situ formation of a highly reactive N-acyl imidazolium ion intermediate.[4][5]
A crucial aspect of this reaction is the order of reagent addition. Due to the high reactivity of thiols, they can react directly with TCFH in an unproductive manner.[2] Therefore, pre-activation of the carboxylic acid with TCFH and NMI is essential to ensure high yields of the desired thioester.[2]
The proposed mechanism is as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with TCFH in the presence of NMI.
-
Formation of the N-Acyl Imidazolium Ion: This initial reaction forms a highly electrophilic N-acyl imidazolium ion. This intermediate is more reactive towards nucleophiles than the parent carboxylic acid.[4]
-
Nucleophilic Attack by the Thiol: The thiol then acts as a nucleophile, attacking the activated carbonyl carbon of the N-acyl imidazolium ion.
-
Formation of the Thioester: The tetrahedral intermediate collapses, eliminating NMI and yielding the final thioester product along with water-soluble byproducts, which simplifies purification.[4]
Caption: TCFH-mediated thioester formation mechanism.
Optimized Reaction Conditions
While reaction conditions should be optimized for each specific substrate, the following table provides a general set of robust starting conditions for TCFH-mediated thioester synthesis.[2]
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | ||
| Carboxylic Acid | 1.0 equiv | Limiting reagent. |
| TCFH | 1.1 - 1.2 equiv | Ensures complete activation of the carboxylic acid. |
| NMI | 2.0 - 3.0 equiv | Acts as both a base and a catalyst for the formation of the active intermediate. |
| Thiol | 1.0 - 1.2 equiv | A slight excess can drive the reaction to completion. |
| Solvent | Acetonitrile (MeCN) or Dichloromethane (DCM) | Aprotic solvents that are compatible with the reactive intermediates. MeCN is often preferred.[3] |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is typically efficient at room temperature, minimizing potential side reactions.[5] |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by TLC or LC-MS. |
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a thioester from a carboxylic acid and a thiol using TCFH and NMI.
Materials:
-
Carboxylic Acid
-
Thiol
-
TCFH (N,N,N',N'-Tetramethyl-S-(1-oxo-1H-pyridin-2-yl)thiouronium hexafluorophosphate)
-
N-methylimidazole (NMI)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply (optional, but recommended)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography).
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the carboxylic acid (concentration typically 0.1-0.5 M).
-
Reagent Addition (Pre-activation): Add TCFH (1.1 equiv) to the solution, followed by N-methylimidazole (2.5 equiv).
-
Activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is critical to form the N-acyl imidazolium intermediate.[2]
-
Thiol Addition: Add the thiol (1.1 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Workup: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. b. Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove unreacted carboxylic acid and water-soluble byproducts. c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude thioester by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure product.
Caption: Experimental workflow for TCFH-mediated thioester synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | • Incomplete activation of the carboxylic acid.• Degradation of TCFH due to moisture.• Incorrect order of reagent addition. | • Increase the pre-activation time.• Use freshly opened or properly stored TCFH and anhydrous solvents.• Ensure the carboxylic acid, TCFH, and NMI are mixed before adding the thiol.[2] |
| Presence of Unreacted Starting Material | • Insufficient equivalents of coupling reagent or base.• Sterically hindered substrates. | • Increase the equivalents of TCFH and NMI slightly (e.g., to 1.3 and 3.0 equiv, respectively).• Increase the reaction time and/or gently heat the reaction (e.g., to 40 °C). |
| Formation of Side Products | • Reaction of thiol with TCFH.• Epimerization of stereocenters. | • Strictly adhere to the pre-activation protocol.[2]• The use of NMI is known to minimize epimerization due to its low pKa.[4] Avoid stronger, non-nucleophilic bases if racemization is a concern. |
| Difficult Purification | • Water-soluble byproducts remaining in the organic layer. | • Perform thorough aqueous washes during workup. The byproducts of TCFH reactions generally have high water solubility.[4] |
Conclusion
TCFH, in combination with NMI, provides a highly effective and user-friendly method for the synthesis of thioesters.[6][7] Its ability to generate a highly reactive acylating agent in situ under mild conditions makes it a valuable tool for a wide range of synthetic applications.[5] By following the protocols and understanding the mechanistic principles outlined in these application notes, researchers can reliably and efficiently synthesize thioesters, accelerating their research and development endeavors.
References
- 1. TCFH - a powerful condensation reagent [en.highfine.com]
- 2. uro.hmc.edu [uro.hmc.edu]
- 3. Beyond Amide Bond Formation: TCFH as a Reagent for Esterification [organic-chemistry.org]
- 4. TCFH - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. TCFH-NMI Ketone Synthesis Inspired by Nucleophilicity Scales. | Semantic Scholar [semanticscholar.org]
- 7. uro.hmc.edu [uro.hmc.edu]
Application Notes & Protocols for Green Synthesis Using TCFH
A Senior Application Scientist's Guide to N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH)
Introduction: TCFH as a Modern Green-Enabling Reagent
In the pursuit of sustainable chemical synthesis, the development of reagents that offer high efficiency, broad applicability, and a favorable environmental profile is paramount. This compound (TCFH) has emerged as a powerful and versatile coupling reagent that aligns with the principles of green chemistry.[1] TCFH, a white crystalline solid, serves as an exceptional activating agent for carboxylic acids, facilitating a wide range of transformations including the formation of amides, esters, thioesters, and even ketones.[2][3][4][5]
Its advantages over traditional reagents are significant. Unlike methods that rely on corrosive and hazardous chlorinating agents like oxalyl chloride or thionyl chloride, TCFH provides a safer, non-corrosive alternative.[6][7] A key feature contributing to its "green" credentials is the formation of water-soluble byproducts, primarily tetramethylurea, which dramatically simplifies aqueous work-ups and product isolation, often allowing for direct crystallization without the need for extensive chromatography.[2][8] Furthermore, TCFH exhibits a low sensitization potential, a notable advantage over commonly used coupling reagents such as HATU and EDAC, enhancing laboratory safety.[8] This guide provides detailed insights and protocols for leveraging TCFH in key synthetic applications, with a focus on the mechanistic rationale behind procedural choices.
TCFH Chemical Profile
| Property | Value | Reference |
| IUPAC Name | [chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate | [2] |
| Synonym | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | [9] |
| CAS Number | 94790-35-9 | [2] |
| Molecular Formula | C₅H₁₂ClF₆N₂P | [2] |
| Molar Mass | 280.58 g·mol⁻¹ | [2] |
| Appearance | White to off-white crystalline solid | [2][10] |
| Melting Point | 100–101 °C | [2] |
The Core Mechanism: Base-Dependent Activation of Carboxylic Acids
The efficacy of TCFH stems from its ability to convert a carboxylic acid's hydroxyl group into an excellent leaving group. The specific nature of the activated intermediate, however, is critically dependent on the choice of base employed in the reaction. This mechanistic divergence allows chemists to fine-tune the reactivity and selectivity of the acylation process.
-
With Weakly Lewis Basic Amines (e.g., DIPEA): In the presence of a hindered, weakly Lewis basic amine like N,N-diisopropylethylamine (DIPEA), TCFH reacts with a carboxylic acid to form a potent acylating agent, believed to be an acid chloride or a symmetric anhydride.[2] This pathway is effective for many standard couplings.
-
With Strongly Lewis Basic Amines (e.g., NMI): The combination of TCFH with a strongly Lewis basic amine, most notably N-methylimidazole (NMI), leads to the in situ formation of a highly electrophilic N-acyl imidazolium (NAI) ion.[2][8][11] This "super-activated" intermediate is capable of acylating even poorly nucleophilic amines and sterically hindered substrates with remarkable efficiency and often with minimal epimerization of adjacent stereocenters.[2][11] This TCFH-NMI system represents a significant advance for challenging amide bond formations.[11]
-
With Pyridine: When pyridine is used as the base, mechanistic studies suggest that the reaction proceeds through a symmetric anhydride intermediate.[6][12] This pathway is particularly advantageous for esterifications and can offer a different selectivity profile while also minimizing epimerization risk compared to the highly reactive NAI pathway.[6][7]
Caption: Base-dependent activation pathways using TCFH.
Application Note 1: Challenging Amide Bond Formation with the TCFH-NMI System
Field-Proven Insight: The TCFH-NMI combination is the system of choice for overcoming common amide synthesis hurdles, such as coupling sterically demanding carboxylic acids or reacting with electron-deficient, weakly nucleophilic amines.[1][13] The high reactivity of the N-acyl imidazolium intermediate drives these difficult reactions to completion under mild, room-temperature conditions, often in less than an hour.[8] This protocol is designed to be robust, reproducible, and easily scalable.
Experimental Protocol: General Procedure for Amide Synthesis
This protocol is adapted from a demonstrated procedure for the synthesis of medicinally relevant amides.[8]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0 - 1.1 equiv)
-
TCFH (1.1 equiv)
-
N-methylimidazole (NMI) (2.1 - 3.1 equiv)
-
Acetonitrile (MeCN) (approx. 10 mL per mmol of carboxylic acid)
-
Water (for precipitation)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask or vial)
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv) and the amine (1.0 equiv).
-
Solvent and Base Addition: Add acetonitrile, followed by N-methylimidazole (2.1 equiv). Stir the mixture at room temperature until all solids are dissolved.
-
Expert Note: Using 2.1 equivalents of NMI is often sufficient for chiral substrates to minimize epimerization. For achiral or less sensitive substrates, up to 3.1 equivalents can be used to ensure rapid reaction.[4]
-
-
TCFH Addition: Add TCFH (1.1 equiv) to the stirring solution in a single portion. The reaction is typically initiated immediately.
-
Reaction Monitoring: Allow the reaction to stir at ambient temperature. The reaction is often complete within 30 to 60 minutes. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to confirm the consumption of the limiting reagent.
-
Product Isolation (Aqueous Precipitation): Upon completion, add water (approx. 3 volumes relative to the MeCN used) to the reaction mixture. The water-soluble byproducts (tetramethylurea and NMI-hydrochloride) remain in the aqueous phase, while the desired amide product often precipitates.
-
Filtration and Drying: Cool the mixture in an ice bath for 10-15 minutes to maximize precipitation. Collect the solid product by suction filtration, wash the filter cake with cold water, and air-dry to a constant weight.
-
Characterization: Characterize the final product by NMR, IR, MS, and melting point analysis.[8][14]
Caption: Experimental workflow for TCFH-NMI mediated amidation.
Application Note 2: Ester & Thioester Synthesis
Field-Proven Insight: While renowned for amide synthesis, TCFH is also a highly competent reagent for forming ester and thioester linkages.[3][12][15] This extends its utility significantly, providing a unified method for various acylation reactions. For esterification, particularly with less nucleophilic alcohols, switching the base from NMI to pyridine and the solvent to dichloromethane (DCM) can improve yields and selectivity by proceeding through an anhydride intermediate.[12] For thioesters, the high reactivity of the thiol nucleophile requires a procedural adjustment to avoid undesirable side reactions with TCFH.
Protocol 2a: Esterification using TCFH/Pyridine
Methodology:
-
To a stirring solution of the carboxylic acid (1.0 equiv), alcohol (1.2 equiv), and pyridine (2.5 equiv) in dichloromethane (DCM), add TCFH (1.2 equiv) at room temperature.
-
Stir the reaction for 2-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography.
Protocol 2b: Thioesterification using TCFH/NMI
Expert Note: Thiols can react directly with TCFH. To ensure the desired reaction, the carboxylic acid must be pre-activated before the thiol is introduced.[6]
Methodology:
-
In a reaction vessel, dissolve the carboxylic acid (1.0 equiv), TCFH (1.1 equiv), and NMI (2.1 equiv) in acetonitrile (MeCN).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the N-acyl imidazolium intermediate.
-
Add the thiol (1.0 equiv) to the pre-activated mixture.
-
Stir at room temperature until the reaction is complete (typically 1-3 hours).
-
Isolate the product using a standard aqueous work-up and purification as described in Protocol 2a.
Comparative Data for TCFH-Mediated Acylations
| Reaction Type | Reagent System | Solvent | Key Advantages | Typical Yields | Reference |
| Amidation | TCFH / NMI | MeCN | Fast, mild, ideal for hindered substrates, low epimerization | High (85-99%) | [8][11] |
| Esterification | TCFH / Pyridine | DCM | Good for less nucleophilic alcohols, anhydride intermediate | Good to Excellent | [6][12] |
| Thioesterification | TCFH / NMI | MeCN | Requires pre-activation, high yielding | High | [6] |
Application Note 3: Mechanochemical Synthesis - A Solvent-Free Frontier
Field-Proven Insight: In a significant advancement for green chemistry, TCFH has been successfully employed in mechanochemical, solvent-free amide synthesis.[1][16] By using liquid-assisted grinding (LAG) in a ball mill, amide bonds can be formed rapidly and in high yield, generating minimal waste. This solid-state method is particularly powerful, enabling even the challenging hexa-amidation of a complex macrocycle.[16] The TCFH-NMI or TCFH-K₂HPO₄ systems are highly effective under these conditions.
General Protocol Outline: Mechanochemical Amidation
-
Loading: Place the carboxylic acid (1.0 equiv), amine (1.0 equiv), TCFH (1.2 equiv), the base (NMI or K₂HPO₄, 2.0 equiv), and a few drops of a grinding liquid (e.g., acetonitrile) into a milling jar with grinding balls.
-
Milling: Mill the mixture at a specified frequency (e.g., 30 Hz) for 10-90 minutes.[16]
-
Work-up: After milling, the solid product is typically isolated by simple washing with water to remove the soluble base and byproducts, followed by filtration.
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[9][17]
-
Hazards: TCFH is a potent eye irritant and may cause skin and respiratory irritation.[2][9][17][18] Avoid inhalation of dust.[9][18] Handle in a well-ventilated area or chemical fume hood.[9]
-
Byproduct Toxicity: The major byproduct, tetramethylurea, has demonstrated teratogenic activity in animal studies.[2] Handle and dispose of all waste streams appropriately.
-
Storage: Store TCFH in a cool, dry place under an inert atmosphere.[18] Recommended storage is in a freezer at -20°C.[18]
Conclusion
TCFH stands out as a superior coupling reagent for modern organic synthesis, offering a powerful combination of high reactivity and a strong green chemistry profile. Its versatility, enabled by base-dependent mechanistic pathways, allows for the efficient synthesis of amides, esters, and thioesters under mild conditions. The development of solvent-free, mechanochemical protocols further solidifies its role as a tool for sustainable drug development and chemical manufacturing. By understanding the principles behind its reactivity and following robust protocols, researchers can harness the full potential of TCFH to overcome synthetic challenges safely and efficiently.
References
- 1. TCFH - a powerful condensation reagent [en.highfine.com]
- 2. TCFH - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. uro.hmc.edu [uro.hmc.edu]
- 5. Mild, green acylation of carbon nucleophiles using TCFH–NMI - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uro.hmc.edu [uro.hmc.edu]
- 8. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. chemimpex.com [chemimpex.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Beyond Amide Bond Formation: TCFH as a Reagent for Esterification [organic-chemistry.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Facile amide bond formation with TCFH–NMI in an organic laboratory course - ACS Green Chemistry [gcande.digitellinc.com]
- 15. nbinno.com [nbinno.com]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. biosynth.com [biosynth.com]
- 18. chembk.com [chembk.com]
Troubleshooting & Optimization
Technical Support Center: TCFH-Mediated Amide Synthesis
Welcome to the technical support guide for TCFH-mediated amide synthesis. As a Senior Application Scientist, I understand that achieving high yields in amide bond formation, especially with challenging substrates, is critical for research and development pipelines. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your TCFH-mediated coupling reactions. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: My TCFH-mediated reaction is giving low to no yield, but my starting materials are consumed. What's the likely cause?
A: This common issue often points to the formation of a stable, non-productive intermediate, such as a carboxylic anhydride. This typically occurs when using a weakly Lewis basic amine, like N,N-diisopropylethylamine (DIPEA), which promotes anhydride formation over the desired amide, especially with poorly nucleophilic amines.[1] The solution often lies in changing your base to one that alters the reaction pathway.
Q2: What is the best base to use with TCFH for challenging couplings?
A: For sterically hindered carboxylic acids or electronically deactivated/poorly nucleophilic amines, the combination of TCFH with N-methylimidazole (NMI) is highly recommended.[2][3] NMI is a strong Lewis base that facilitates the in situ formation of a highly reactive N-acyl imidazolium ion, which is a much more potent acylating agent than the intermediates formed with bases like DIPEA.[1][4]
Q3: Which solvent is optimal for TCFH reactions?
A: Acetonitrile (MeCN) is generally the preferred solvent, as it provides a homogeneous reaction medium and has been shown to give superior conversion and selectivity in challenging TCFH-NMI couplings.[1][5] While other solvents like dichloromethane (DCM) can be used, TCFH exhibits poor solubility, which may result in a heterogeneous and difficult-to-stir reaction mixture.[1]
Q4: How can I minimize epimerization of my chiral carboxylic acid?
A: The TCFH-NMI system is advantageous for minimizing epimerization. The low Brønsted basicity of NMI (pKa of ~7) creates effectively neutral reaction conditions that protect labile stereogenic centers.[1][4] This is a significant improvement over strongly basic conditions that can readily cause racemization.
Q5: Is TCFH a skin sensitizer like many other coupling reagents?
A: No. A significant advantage of TCFH is that it is not a skin sensitizer, unlike many common carbodiimide (EDC, DCC) or uronium-based (HBTU) reagents.[6][7] However, it is an eye irritant, and one of its main byproducts, tetramethylurea, has demonstrated teratogenic activity in laboratory animals, so appropriate personal protective equipment (PPE) and handling procedures are still required.[4][6]
The Core Mechanism: Understanding Your Reaction's Pathway
Success in troubleshooting hinges on understanding the underlying mechanism. TCFH activates a carboxylic acid, but the nature of the activated intermediate—and therefore the reaction's success—is critically dependent on your choice of base.
-
Pathway 1 (with DIPEA): Using a weakly Lewis basic amine like DIPEA results in the formation of an acid chloride or, more commonly, a symmetric anhydride.[4][8] While reactive, these species may not be potent enough to acylate poorly nucleophilic amines, leading to low conversion.[1]
-
Pathway 2 (with NMI): Using a strongly Lewis basic amine like NMI leads to the in situ generation of a highly electrophilic N-acyl imidazolium ion.[1][4] This intermediate is significantly more reactive, enabling the efficient coupling of even sterically hindered acids and electron-deficient amines.[1][2]
Troubleshooting Guide: From Symptom to Solution
This section is organized by common experimental observations. Identify your symptom to find potential causes and validated solutions.
Symptom 1: Low or No Product, Starting Acid Consumed
You observe by TLC or LC-MS that your carboxylic acid is gone, but little to no desired amide product has formed. A significant new spot or peak, likely the anhydride, is present.
-
Primary Cause: You are likely using a base like DIPEA with a challenging substrate (a poorly nucleophilic amine or a hindered acid). The reaction has stalled at the anhydride intermediate.[1]
-
Solution: Implement the TCFH-NMI Protocol. The superior reactivity of the N-acyl imidazolium intermediate generated with NMI is required to push the reaction to completion.[1][2]
-
Rationale: The TCFH-NMI combination is specifically designed to overcome the limitations of traditional coupling agents in reactions involving hindered or deactivated substrates.[3][9] It generates an intermediate with reactivity comparable to an acid chloride but under much milder, neutral conditions.[1]
-
Optimized Protocol 1: TCFH-NMI Coupling for Challenging Substrates
This protocol is adapted from established, high-yield procedures.[1][6]
-
Setup: To a vial, add the carboxylic acid (1.0 equiv), the amine (1.0–1.1 equiv), and acetonitrile (to a concentration of ~0.5 M).
-
Base Addition: Add N-methylimidazole (NMI) (2.5–3.5 equiv). A higher equivalence of NMI can help suppress anhydride formation.[1]
-
Initiation: Add TCFH (1.1–1.2 equiv) in a single portion and stir the reaction at room temperature. The reaction is often complete in under 24 hours.[1]
-
Work-up: Upon completion, add water (approx. 3 volumes relative to MeCN) to the reaction mixture. The desired amide product, if solid, will often precipitate and can be isolated by simple filtration. The byproducts—tetramethylurea and NMI salts—are highly water-soluble and will remain in the filtrate, simplifying purification.[1][4][6]
Symptom 2: Reaction Stalled, Starting Materials Remain
Your reaction shows minimal conversion, with both starting acid and amine still present after an extended period.
-
Primary Cause: The activation of the carboxylic acid is insufficient to overcome the low reactivity of the substrates. This is the classic scenario for sterically demanding acids and/or weakly nucleophilic amines (e.g., anilines).[9][10]
-
Solution:
-
Confirm Reagent Integrity: Ensure your TCFH is a white crystalline solid and has been stored properly (at ~0°C) to maintain its reactivity.[8]
-
Switch to TCFH-NMI: If not already using it, switch to the TCFH-NMI system as described in Optimized Protocol 1 .
-
Increase Stoichiometry/Temperature: If the TCFH-NMI reaction is still slow, consider a modest increase in the equivalents of TCFH and NMI (e.g., to 1.5 and 4.0 equiv, respectively). Gentle warming to 40-50°C can also increase the rate, but should be monitored carefully for potential epimerization if a chiral acid is used.[11]
-
Symptom 3: Product Contains Epimerized/Racemized Byproduct
Your desired amide is formed, but you detect a significant amount of its diastereomer or enantiomer.
-
Primary Cause: The activated intermediate is susceptible to deprotonation at the α-carbon. While the TCFH-NMI system is designed to minimize this, highly sensitive substrates or prolonged reaction times at elevated temperatures can still lead to epimerization.[1][4] The high reactivity of the acyl imidazolium can, in some peptide couplings, make it vulnerable to intramolecular attack, leading to epimerization.[1]
-
Solution:
-
Strict Temperature Control: Ensure the reaction is run at or below room temperature.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Consider an Alternative Base: For extremely sensitive substrates, replacing NMI with pyridine may be beneficial. Pyridine is less Lewis basic and tends to favor the formation of an anhydride intermediate.[12] This intermediate is less reactive than the acyl imidazolium, which can lead to a cleaner reaction with less epimerization, albeit potentially at the cost of a slower reaction rate.
-
Symptom 4: Difficult Product Isolation from Byproducts
You have successfully formed the product, but purification via chromatography is complicated by co-eluting byproducts.
-
Primary Cause: The work-up procedure is not effectively removing the water-soluble byproducts.
-
Solution: Refine the Aqueous Work-up. The key advantage of TCFH is the high water solubility of its byproducts.[4][6]
-
Rationale: Tetramethylurea and NMI hydrochloride are readily partitioned into an aqueous phase. A simple liquid-liquid extraction is highly effective.
-
Optimized Protocol 2: Extractive Work-up for Non-Crystalline Products
-
Quench: Once the reaction is complete, add water.
-
Extract: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Isolate: Dry the organic layer over sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, now largely free of reaction-related impurities.
Summary Data for Optimization
Table 1: Comparison of Common Bases for TCFH-Mediated Couplings
| Base | Type | pKa (Conjugate Acid) | Key Intermediate with TCFH | Recommended Use Case |
| DIPEA | Weak Lewis Base, Strong Brønsted Base | ~11 | Acid Chloride / Anhydride[1][4] | Simple, unhindered couplings. |
| NMI | Strong Lewis Base, Weak Brønsted Base | ~7 | N-Acyl Imidazolium Ion[1][4] | Preferred for challenging substrates ; minimizes epimerization.[1][2] |
| Pyridine | Moderate Lewis Base | ~5.2 | Anhydride[12] | Highly epimerization-prone substrates where lower reactivity is acceptable. |
Table 2: General Starting Conditions for TCFH-NMI Couplings
| Parameter | Recommended Condition | Rationale |
| Carboxylic Acid | 1.0 equiv | Limiting reagent. |
| Amine | 1.0 - 1.1 equiv | Slight excess can drive reaction. |
| TCFH | 1.1 - 1.2 equiv | Ensures full activation of the acid. |
| NMI | 2.5 - 3.5 equiv | Drives formation of the acyl imidazolium; excess suppresses anhydride side product.[1] |
| Solvent | Acetonitrile (MeCN) | Optimal solubility and reactivity profile.[1][5] |
| Temperature | Room Temperature | Balances reaction rate with minimizing side reactions like epimerization. |
| Concentration | 0.3 - 0.8 M | A good starting point for most reactions. |
Visual Troubleshooting Workflow
// Nodes Start [label="Start: Low Yield in\nTCFH Amide Synthesis", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckBase [label="What base are you using?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DIPEA [label="DIPEA / Other\nWeak Lewis Base", fillcolor="#F1F3F4", fontcolor="#202124"]; NMI [label="NMI", fillcolor="#F1F3F4", fontcolor="#202124"]; SwitchToNMI [label="ACTION:\nSwitch base to NMI (2.5-3.5 eq).\nUse MeCN as solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSubstrates [label="Are substrates sterically\nhindered or electronically\ndeactivated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; YesHindered [label="Yes", fillcolor="#F1F3F4", fontcolor="#202124"]; NoHindered [label="No", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeNMI [label="ACTION:\nIncrease TCFH (1.2-1.5 eq)\nand NMI (3.5-4.0 eq).\nConsider gentle warming (40°C).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckEpimerization [label="Is epimerization\na problem?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; YesEpimerization [label="Yes", fillcolor="#F1F3F4", fontcolor="#202124"]; NoEpimerization [label="No, yield is now high.", fillcolor="#F1F3F4", fontcolor="#202124"]; UsePyridine [label="ACTION:\nKeep temp at RT.\nFor highly sensitive substrates,\nconsider Pyridine as base.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Success:\nHigh Yield Achieved", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckBase; CheckBase -> DIPEA [label=" "]; CheckBase -> NMI [label=" "]; DIPEA -> SwitchToNMI; SwitchToNMI -> CheckEpimerization; NMI -> CheckSubstrates; CheckSubstrates -> YesHindered; CheckSubstrates -> NoHindered; YesHindered -> OptimizeNMI; NoHindered -> CheckEpimerization; OptimizeNMI -> CheckEpimerization; CheckEpimerization -> YesEpimerization; CheckEpimerization -> NoEpimerization; YesEpimerization -> UsePyridine; UsePyridine -> Success; NoEpimerization -> Success; } ends_dot Caption: A logical workflow for troubleshooting TCFH reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The golden combination of efficient acid-amine condensation: TCFH-NMI [en.highfine.com]
- 3. youtube.com [youtube.com]
- 4. TCFH - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCFH as a mild, green, non-sensitizing coupling reagent [morressier.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. TCFH - a powerful condensation reagent [en.highfine.com]
- 10. reddit.com [reddit.com]
- 11. uro.hmc.edu [uro.hmc.edu]
- 12. uro.hmc.edu [uro.hmc.edu]
- 13. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
TCFH Technical Support Center: A Guide to Mitigating Side Reactions and Byproduct Formation
Welcome to the technical support center for N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH). This resource is designed for researchers, scientists, and drug development professionals who utilize TCFH for amide bond formation, peptide synthesis, and other acylation reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate potential challenges, minimize side reactions, and optimize your synthetic outcomes.
Introduction to TCFH
TCFH has emerged as a powerful and versatile coupling reagent, particularly effective for challenging substrates, such as sterically hindered carboxylic acids and poorly nucleophilic amines.[1][2] Its ability to form highly reactive intermediates in situ allows for efficient amide bond formation where other reagents may fail.[1][3] A key advantage of TCFH is that its primary byproduct, tetramethylurea, is highly water-soluble, simplifying reaction workup and product purification.[4][5] However, like any highly reactive chemical, a nuanced understanding of its reaction mechanism is crucial to mitigating potential side reactions.
This guide is structured to provide not just solutions, but also the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low or No Product Yield, Especially with Hindered Substrates
Question: I am attempting to couple a sterically hindered N-methylated amino acid with a poorly nucleophilic aniline using TCFH, but I'm observing very low conversion. What are the likely causes and how can I improve the yield?
Answer: This is a classic challenge where TCFH is often selected for its high reactivity.[6] Low yields in such cases typically stem from suboptimal activation or reaction conditions.
Probable Causes & Step-by-Step Solutions:
-
Inadequate Carboxylic Acid Activation: The choice of base is critical and dictates the nature of the activated intermediate.
-
Explanation: When using a weakly Lewis basic amine like N,N-diisopropylethylamine (DIPEA), the reaction may proceed through an acid chloride or anhydride.[4] For particularly challenging couplings, a more reactive intermediate is often necessary. The combination of TCFH with N-methylimidazole (NMI) generates a highly reactive N-acyl imidazolium ion in situ, which can dramatically accelerate the rate of acylation for hindered substrates.[7][8]
-
Protocol: Switch from DIPEA to NMI as the base. Use approximately 2.2 equivalents of NMI relative to the carboxylic acid.[6]
-
-
Suboptimal Reaction Conditions: Even with a potent activating system, kinetics can be slow for demanding substrates.
-
Explanation: Steric hindrance can significantly slow down the coupling reaction.[9]
-
Protocol:
-
Increase Reaction Time: Monitor the reaction by LC-MS. Don't assume a standard reaction time; some hindered couplings may require 24 hours or more.[6]
-
Elevate Temperature: Gently increasing the temperature can overcome the activation energy barrier. Proceed with caution, as this can increase the risk of epimerization if a chiral center is present.[6]
-
Solvent Choice: Ensure all reactants are fully dissolved. Common solvents like acetonitrile (MeCN) or dichloromethane (DCM) are effective, but for substrates with poor solubility, consider N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[6]
-
-
-
Order of Addition: The stability of the activated intermediate can influence the outcome.
-
Explanation: While the N-acyl imidazolium formed with TCFH/NMI is highly reactive, it is also relatively stable under neutral conditions, allowing for flexibility.[7] However, pre-activating the carboxylic acid before adding the amine is a standard strategy to ensure the activated species is readily available for coupling.
-
Protocol: In a dry flask, combine the carboxylic acid, TCFH, and NMI in an anhydrous solvent. Allow this mixture to stir for 10-15 minutes (pre-activation) before adding the amine component.[6]
-
Issue 2: Epimerization or Racemization of Chiral Centers
Question: I'm using TCFH to couple an enantiopure amino acid, but my final product shows significant racemization. How can I prevent this?
Answer: Epimerization is a critical concern in peptide synthesis and is often linked to the reactivity of the activated intermediate and the basicity of the reaction medium. While TCFH can be used to achieve low levels of epimerization, careful control of reaction parameters is essential.
Probable Causes & Step-by-Step Solutions:
-
Choice of Base: The pKa of the base used is a primary factor influencing racemization.
-
Explanation: Stronger bases, like DIPEA, can deprotonate the α-carbon of the activated amino acid, leading to racemization. The use of NMI, which has a lower pKa, is known to minimize epimerization.[4] The TCFH-NMI system has been shown to provide high yields with complete retention of the adjacent stereogenic center in many cases.[7][8]
-
Protocol: If you are using DIPEA or another strong base, switch to NMI. This is the single most effective change to suppress epimerization.[4]
-
-
Over-activation or Prolonged Reaction Times: The longer a highly reactive intermediate sits in solution, the greater the opportunity for side reactions like racemization.
-
Explanation: Even with a mild base, the high reactivity of the N-acyl imidazolium intermediate can make it susceptible to intramolecular reactions or deprotonation over long periods, especially at elevated temperatures.[7]
-
Protocol:
-
Avoid unnecessary pre-activation time. While a short pre-activation can be beneficial, prolonged stirring of the activated acid is not recommended.
-
Work at lower temperatures. If the reaction kinetics allow, running the coupling at 0 °C or even lower can significantly reduce the rate of epimerization.[9]
-
Add Coupling Additives: In situations where racemization is persistent, the use of additives like OxymaPure, HOAt, or HOBt can be beneficial. TCFH can react with these additives to form the corresponding active esters, which can offer a balance of reactivity and stereochemical stability.[9][10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of a TCFH coupling, and how do I remove it? The major byproduct from the reagent itself is tetramethylurea.[4] One of the significant advantages of TCFH is that tetramethylurea is highly soluble in water.[4][5] Therefore, a simple aqueous workup is usually sufficient to remove it from the reaction mixture, simplifying product isolation compared to reagents like DCC, which produce insoluble urea byproducts.[11]
Q2: I've heard about guanidinylation side reactions with coupling reagents. Is this a problem with TCFH? Guanidinylation is a side reaction where the coupling reagent modifies nucleophilic side chains of amino acids (like lysine or ornithine) or the N-terminus, forming a guanidinium group. This is more commonly associated with uronium/guanidinium salts like HBTU or HATU.[12] TCFH itself is a chloroformamidinium salt and is primarily used to activate the carboxylic acid.[4][13] While TCFH is a precursor in the synthesis of reagents like HBTU, direct guanidinylation by TCFH is not reported as a common side reaction under standard coupling conditions.[3][10] The primary side reactions of concern with TCFH are racemization and those stemming from the high reactivity of the activated intermediate.
Q3: Can TCFH be used for reactions other than amide bond formation? Yes. TCFH is a versatile reagent for activating carboxylic acids for reaction with a range of nucleophiles. It has been successfully used for the synthesis of esters and thioesters.[4][14][15] The reaction conditions, particularly the choice of base (e.g., pyridine instead of NMI for certain esterifications), can be optimized to favor these transformations.[16]
Q4: How should I store and handle TCFH? TCFH is a solid that is reasonably stable but should be stored in a cool, dry place, ideally around 0°C, to ensure its long-term stability.[10] It is a potent eye irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses and gloves.[4] Notably, TCFH has been shown to have low skin sensitization potential compared to many other coupling reagents.[4][5]
Q5: My reaction is chemoselective. Can I use TCFH to acylate a hindered amine in the presence of a more reactive primary alcohol? Yes, this is possible with the right conditions. A recently developed method uses TCFH in combination with a catalytic amount of Oxyma to achieve high selectivity for the acylation of poorly nucleophilic amines in the presence of competing primary alcohols.[17] This demonstrates the fine-tunability of TCFH's reactivity through the use of additives.
Diagrams and Data
TCFH Activation Pathways
The choice of base dictates the reactive intermediate formed from the carboxylic acid. This diagram illustrates the two primary pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. reddit.com [reddit.com]
- 3. TCFH - a powerful condensation reagent [en.highfine.com]
- 4. TCFH - Wikipedia [en.wikipedia.org]
- 5. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. uro.hmc.edu [uro.hmc.edu]
- 15. Beyond Amide Bond Formation: TCFH as a Reagent for Esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Beyond Amide Bond Formation: TCFH as a Reagent for Esterification [organic-chemistry.org]
- 17. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
TCFH Coupling Reactions: A Technical Guide for Overcoming Challenges with Hindered Amino Acids
From the desk of a Senior Application Scientist: Navigating the complexities of peptide synthesis requires a robust toolkit and a deep understanding of the reagents at your disposal. N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) is a potent and versatile coupling reagent, prized for its ability to facilitate even challenging amide bond formations.[1] However, its application in sequences containing sterically hindered amino acids—such as α,α-disubstituted amino acids (e.g., Aib) or consecutive bulky residues (e.g., Val-Val)—presents a unique set of challenges that can lead to frustratingly low yields and unwanted side reactions.
This guide is designed to serve as your dedicated technical support center. We will move beyond simple protocols to explore the causality behind common experimental failures and provide field-proven troubleshooting strategies to ensure the successful synthesis of your target peptide.
Section 1: Frequently Asked Questions (FAQs) about TCFH
This section addresses foundational questions about TCFH to ensure a solid understanding of its properties and mechanism before tackling more complex issues.
Q1: What is TCFH and how does it work?
A1: TCFH is a salt consisting of a tetramethylchloroformamidinium cation and a hexafluorophosphate anion.[2] It functions as a carboxylic acid activator. In the presence of a carboxylic acid and a base, TCFH facilitates the formation of a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine to form an amide bond. The exact nature of the intermediate depends on the base used; weakly Lewis basic amines like N,N-diisopropylethylamine (DIPEA) can lead to the formation of an acid chloride or anhydride, while strongly Lewis basic amines like N-methylimidazole (NMI) generate a highly reactive N-acyl imidazolium ion.[2][3]
Q2: What are the main advantages of using TCFH?
A2: TCFH offers several key advantages:
-
High Reactivity: It is particularly effective for coupling sterically hindered carboxylic acids or weakly nucleophilic amines where other reagents may fail.[1]
-
Versatility: By pairing TCFH with different bases or additives (like NMI or pyridine), a wide range of reactivities can be achieved, allowing for fine-tuning of reaction conditions.[4][5]
-
Safety Profile: Compared to classic coupling reagents like DCC or HBTU, TCFH is not considered a sensitizer, which is a significant advantage for process safety.[6]
-
Convenience: It is a stable, crystalline solid, and its byproducts (primarily tetramethylurea) are highly water-soluble, simplifying reaction workup and product isolation.[2]
Q3: What are the typical reaction conditions for a standard TCFH coupling?
A3: A typical starting point involves dissolving the carboxylic acid in a polar aprotic solvent like acetonitrile (MeCN) or dichloromethane (DCM).[5][7] The amine component is added, followed by the base (e.g., 2-4 equivalents of DIPEA or NMI) and then TCFH (typically 1.05-1.2 equivalents). The reaction is often stirred at room temperature and monitored by TLC or LC-MS for completion.
Q4: Is TCFH sensitive to moisture or air?
A4: While TCFH is a relatively stable solid, like most coupling reagents, it is sensitive to moisture. Hydrolysis can deactivate the reagent. It is best stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon) for optimal, reproducible results, though many reactions can be run successfully on the bench without a strict inert atmosphere.[8]
Section 2: Troubleshooting Guide for Hindered Amino Acid Couplings
This section uses a problem-and-solution format to directly address the most common issues encountered when using TCFH with challenging substrates.
Problem 1: Low or No Coupling Yield
Q: My coupling reaction with a hindered amino acid (e.g., Aib, Val) shows low or no product formation. What are the likely causes and how can I fix it?
A: This is the most common issue when dealing with sterically demanding couplings. The bulky nature of the amino acid side chains physically obstructs the approach of the activated acid and the incoming amine, dramatically slowing the reaction rate.[9]
Underlying Causes & Solutions:
-
Insufficient Activation/Reactivity: The standard TCFH activation may not be potent enough to overcome the high energy barrier of the hindered coupling.
-
Solution: Enhance reactivity by using N-methylimidazole (NMI) as the base instead of DIPEA. The combination of TCFH and NMI generates a highly reactive N-acyl imidazolium intermediate in situ, which has been shown to be exceptionally effective for coupling hindered substrates, including Aib residues.[3][4] Acetonitrile is often the solvent of choice for this combination, as it can provide superior conversion and selectivity compared to DMF.[10]
-
-
Steric Hindrance at the Amine: The N-terminal amine of the growing peptide chain may be sterically encumbered, reducing its nucleophilicity.
-
Solution 1: Increase Reagent Concentration. Increasing the concentration of the activated amino acid solution can help drive the reaction forward by increasing the probability of successful molecular collisions.[11]
-
Solution 2: Increase Reaction Time and/or Temperature. Hindered couplings are inherently slow. Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) and monitor progress. If the reaction stalls, gentle heating (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier. Use caution, as elevated temperatures can increase the risk of racemization.[12]
-
-
Peptide Aggregation (Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), aggregation of the growing peptide chain on the resin can block reactive sites, preventing the coupling reaction from proceeding. This is a notorious problem in sequences with multiple hydrophobic or bulky residues.[13]
-
Solution: Employ strategies to disrupt secondary structure formation. This can include using "difficult sequence" solvents like N-methylpyrrolidone (NMP) instead of DMF, or incorporating structure-disrupting dipeptides (pseudoprolines) into your sequence if the design allows.[14]
-
Diagram 1: TCFH Activation & Coupling Mechanism
Caption: TCFH activates a carboxylic acid in the presence of a base to form a reactive intermediate, which is then coupled with an amine.
Problem 2: Significant Epimerization/Racemization
Q: I'm observing a significant amount of the D-isomer in my final product. How can I minimize racemization when using TCFH?
A: Racemization is a major challenge in peptide synthesis, occurring when the alpha-proton of the activated amino acid is abstracted, leading to a loss of stereochemical integrity.[15] While TCFH is generally robust, certain conditions can exacerbate this issue.
Underlying Causes & Solutions:
-
Base Strength and Steric Hindrance: Highly basic and sterically unhindered bases can more easily abstract the alpha-proton.
-
Solution: The choice of base is critical. For racemization-prone residues, a sterically hindered, weaker base is preferred.[12] N-methylimidazole (NMI) is an excellent choice as its relatively low pKa helps minimize epimerization.[2] If DIPEA must be used, consider switching to the more sterically hindered and less basic 2,4,6-collidine.
-
-
Over-activation and Prolonged Reaction Times: The longer the amino acid remains in its highly activated state, the more opportunity there is for racemization to occur.
-
Solution 1: No Pre-activation. For the TCFH/NMI system, pre-activation of the carboxylic acid is often unnecessary. Add all reagents to the vessel at the same time to allow the reactive intermediate to be consumed by the amine as soon as it is formed.[3]
-
Solution 2: Use of Additives. While TCFH can be used alone, the addition of racemization-suppressing agents like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure can be beneficial.[16] These additives form active esters that are less prone to racemization than other intermediates.[4]
-
-
Elevated Temperature: As mentioned, heat increases reaction rates, but it also accelerates the rate of racemization.[12]
-
Solution: Perform couplings at room temperature or below (e.g., 0 °C) whenever possible, especially for sensitive amino acids. If heating is required to drive a hindered coupling to completion, use the lowest effective temperature for the shortest possible time.
-
Diagram 2: Troubleshooting Workflow for Low Coupling Yield
Caption: A decision tree for systematically troubleshooting low-yield TCFH reactions with hindered amino acids.
Section 3: Experimental Protocols & Data
Protocol 1: Optimized Protocol for TCFH Coupling with a Hindered Amino Acid (e.g., Fmoc-Aib-OH)
This protocol is designed to maximize yield and minimize side reactions for challenging couplings.
-
Resin Preparation (for SPPS): Swell the N-terminal deprotected resin in acetonitrile (MeCN) for 30 minutes.
-
Reagent Solution Preparation: In a separate vial, dissolve the hindered Fmoc-amino acid (e.g., Fmoc-Aib-OH, 4 equivalents relative to resin loading) in MeCN.
-
Reaction Initiation: Add N-methylimidazole (NMI, 8 equivalents) to the amino acid solution and mix briefly. Add this solution to the resin.
-
Activator Addition: Add TCFH (3.9 equivalents) to the reaction vessel.
-
Coupling: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for completion using a Kaiser test or equivalent.
-
Troubleshooting Mid-Reaction: If the test is positive (indicating incomplete coupling) after 4 hours, allow the reaction to continue overnight (12-16 hours) before re-testing.
-
Washing: Once the coupling is complete, thoroughly wash the resin with MeCN followed by DCM to remove excess reagents and byproducts.
Table 1: Comparison of Base/Solvent Systems for Hindered Couplings
| System | Base | Solvent | Key Advantage | Primary Concern |
| Standard | DIPEA | DMF/DCM | Widely used, good general applicability. | May be insufficient for highly hindered couplings. |
| High-Reactivity | NMI | MeCN | Forms highly reactive N-acyl imidazolium; excellent for hindered systems.[3] | Cost of NMI can be higher than DIPEA. |
| Low-Racemization | 2,4,6-Collidine | DCM/NMP | Sterically bulky and less basic, reduces risk of epimerization.[12] | Slower reaction rates compared to other systems. |
| Aggregation-Prone | DIPEA/NMI | NMP | Superior solvating properties help disrupt peptide aggregation on solid support.[14] | Higher boiling point can make solvent removal more difficult. |
References
- 1. TCFH - a powerful condensation reagent [en.highfine.com]
- 2. TCFH - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Beyond Amide Bond Formation: TCFH as a Reagent for Esterification [organic-chemistry.org]
- 6. TCFH as a mild, green, non-sensitizing coupling reagent [morressier.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uro.hmc.edu [uro.hmc.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. benchchem.com [benchchem.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Managing TCFH in Reaction Mixtures
Welcome to the technical support center for N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH). This guide is designed for researchers, chemists, and drug development professionals who utilize TCFH for amide bond formation and other coupling reactions. Here, we address common challenges, with a primary focus on managing solubility issues, to help you optimize your synthetic workflows.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about TCFH properties and handling.
Q1: What is TCFH and why is it used?
A1: TCFH (this compound) is a potent coupling reagent used to activate carboxylic acids for reactions with nucleophiles, primarily amines, to form amide bonds.[1] It is a stable, crystalline solid that is valued for its high reactivity, mild reaction conditions, and broad substrate scope, including sterically hindered acids and amines.[2][3] TCFH can be used to generate various reactive intermediates, such as acid chlorides or highly reactive N-acyl imidazolium ions, depending on the base employed.[1][4]
Q2: What are the primary advantages of using the TCFH/N-methylimidazole (NMI) system?
A2: The combination of TCFH with N-methylimidazole (NMI) is particularly powerful for challenging amide bond formations.[5] This system works by generating a highly reactive N-acyl imidazolium ion in situ.[1][5] Key advantages include:
-
High Reactivity: Enables the coupling of sterically hindered and electronically deficient substrates.[3][5]
-
Reduced Epimerization: The low basicity of NMI helps to minimize the scrambling of stereogenic centers adjacent to the activated carboxyl group.[1]
-
Simplified Workup: The reaction byproducts, tetramethylurea and NMI salts, are highly water-soluble, which greatly simplifies product isolation.[1][5][6]
Q3: What are the typical solvents for TCFH reactions, and what is its general solubility profile?
A3: Acetonitrile (MeCN) is the most commonly recommended solvent for TCFH-mediated reactions, particularly with NMI, as it often allows for a homogeneous reaction mixture.[5][6] Amide bond formation with TCFH can also be performed in a variety of other organic solvents.[1] However, TCFH's solubility can be limited in some media, leading to heterogeneous mixtures.
| Solvent | Common Abbreviation | TCFH Solubility Profile | Notes |
| Acetonitrile | MeCN | Good / Preferred | Often results in a homogeneous reaction, facilitating easy workup by direct addition of water.[5] |
| Dimethylformamide | DMF | Good | Commonly used in peptide synthesis, but may complicate byproduct removal.[7][8] |
| Dichloromethane | DCM | Moderate | Can be used, but TCFH may have poorer solubility compared to MeCN, leading to slurries.[5][9] |
| Tetrahydrofuran | THF | Moderate to Poor | Less commonly used; solubility can be a significant issue.[7] |
| Dimethyl Sulfoxide | DMSO | Good | Highly polar; can dissolve TCFH effectively but may be difficult to remove.[10] |
Note: The solubility can be affected by the presence of other reactants, bases, and additives.
Q4: What are the main safety considerations when handling TCFH?
A4: TCFH should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety eyewear. It is a potent eye irritant and can cause skin and respiratory irritation.[1][6][11] A key byproduct of the reaction is tetramethylurea, which has demonstrated teratogenic activity in some laboratory animal species and should be handled accordingly.[1] Unlike many other coupling reagents, TCFH itself has shown low potential for skin sensitization.[1][6]
Part 2: Troubleshooting Guide for Solubility & Reaction Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q5: My reaction mixture is a thick, difficult-to-stir slurry after adding TCFH. What's wrong and how can I fix it?
A5: This is a classic sign of poor solubility of one or more components—often the TCFH itself or a reactant. A heterogeneous reaction can lead to slow or incomplete conversion due to limited interaction between reactants.[5][12]
Causality: TCFH is an ionic salt, and its solubility is highly dependent on the solvent's polarity and the overall composition of the reaction mixture. In less polar solvents like DCM, or even in MeCN with certain non-polar substrates, TCFH may not fully dissolve.[5]
Troubleshooting Workflow:
Solutions:
-
Increase Solvent Volume: The simplest first step is to add more solvent to decrease the overall concentration.
-
Use a Co-solvent: If a reactant (particularly the carboxylic acid) has poor solubility, dissolve it first in a minimal amount of a stronger, compatible solvent like DMF or NMP before adding the primary solvent (e.g., MeCN) and other reagents.[13]
-
Switch Solvents: If TCFH solubility is the primary issue, switching from a solvent like DCM to MeCN can resolve the problem and create a homogeneous mixture.[5]
-
Gentle Warming: Carefully warming the reaction mixture (e.g., to 30-40 °C) can increase the solubility of all components. However, this should be done cautiously as it can potentially increase the rate of side reactions, including epimerization if a chiral center is present.[9]
Q6: I am coupling a sterically hindered acid and amine. The reaction is clean but very slow, even in acetonitrile. What is happening?
A6: While TCFH/NMI is excellent for hindered couplings, extremely challenging substrates can still react slowly.[3] The issue may stem from the rate of formation of the active intermediate or the rate of nucleophilic attack by the hindered amine.
Causality: The reaction proceeds through the formation of a highly reactive N-acyl imidazolium intermediate. The formation and consumption of this intermediate dictate the overall reaction rate. If either the carboxylic acid activation or the subsequent amidation is slow due to steric hindrance, the overall conversion will be sluggish.
// Nodes TCFH [label="TCFH", fillcolor="#F1F3F4", fontcolor="#202124"]; NMI [label="NMI", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="R-COOH\n(Carboxylic Acid)", fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate [label="[N-Acyl Imidazolium Ion]+\n(Highly Reactive Intermediate)", style="rounded", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R'-NH2\n(Amine)", fillcolor="#E8F0FE", fontcolor="#202124"]; Product [label="R-CONH-R'\n(Amide Product)", shape=ellipse, style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Tetramethylurea + [NMI-H]+", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges TCFH -> Intermediate [label="Activation Step 1", color="#EA4335"]; NMI -> Intermediate; Acid -> Intermediate; Intermediate -> Product [label="Activation Step 2\n(Nucleophilic Attack)", color="#4285F4"]; Amine -> Product; Product -> Byproducts [style=dashed, label="releases"]; }
References
- 1. TCFH - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. TCFH - a powerful condensation reagent [en.highfine.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Preventing anhydride formation when using TCFH with DIPEA
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Anhydride Formation When Using TCFH with DIPEA.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant anhydride formation in my TCFH coupling reaction when using DIPEA. What is the underlying mechanism?
A: This is a common and important question. The formation of a symmetric anhydride is a known side reaction in amide bond formations utilizing TCFH and a sterically hindered, weakly Lewis basic amine like N,N-Diisopropylethylamine (DIPEA).[1][2][3]
Here’s a step-by-step explanation of the competing reaction pathways:
-
Carboxylic Acid Activation: Your reaction begins with the activation of the carboxylic acid by TCFH. In the presence of DIPEA, which acts as a Brønsted base, the carboxylic acid is deprotonated to form a carboxylate anion.[1]
-
Formation of the Active Intermediate: The carboxylate then attacks TCFH to form a highly reactive O-acyluronium intermediate.
-
The Branch Point - Amide vs. Anhydride: At this stage, the reaction can proceed down two paths:
-
Desired Pathway (Amide Formation): The amine nucleophile attacks the activated carbonyl of the O-acyluronium intermediate, leading to the formation of the desired amide bond and releasing tetramethylurea as a byproduct.
-
DIPEA's role is crucial here. Its bulky isopropyl groups make it an excellent proton scavenger but a poor nucleophile, meaning it won't compete with your amine for the activated carboxylic acid.[5][6] However, its weak Lewis basicity does less to promote the direct formation of other highly reactive intermediates, such as the N-acyl imidazolium ions that form when using a base like N-methylimidazole (NMI), which can suppress anhydride formation.[2][3]
Caption: Competing pathways in TCFH/DIPEA couplings.
Troubleshooting Guide
Q2: How does the order of reagent addition impact anhydride formation?
A: The order of addition is a critical parameter you can control to minimize anhydride formation. The key is to ensure the amine nucleophile is present and ready to react with the activated carboxylic acid as soon as it is formed.
Recommended Protocol (Pre-activation):
-
Combine the carboxylic acid, TCFH, and DIPEA in your chosen solvent.
-
Allow for a short pre-activation time (typically 5-15 minutes at room temperature). This allows for the formation of the activated intermediate.
-
Add the amine to the reaction mixture.
Rationale: While this may seem counterintuitive as it allows the activated intermediate to exist before the amine is introduced, for many substrates, this controlled formation followed by the immediate introduction of the amine can lead to cleaner reactions.
Alternative Protocol (Amine present during activation):
-
Mix the carboxylic acid and the amine in the solvent.
-
Add DIPEA.
-
Finally, add TCFH to initiate the reaction.
Rationale: By having the amine present from the start, it can immediately compete with the carboxylate for the activated intermediate, thus reducing the likelihood of anhydride formation. This approach is particularly useful for highly reactive amines.
| Order of Addition Strategy | Pros | Cons | Best Suited For |
| Pre-activation | Controlled formation of the active species. | Potential for anhydride formation if pre-activation is too long or the amine is slow to react. | Less reactive amines or when precise control over the reaction initiation is needed. |
| Amine present during activation | Minimizes the lifetime of the activated intermediate in the absence of the amine. | Can be less effective for sterically hindered or electron-deficient amines. | Highly reactive amines and to minimize side reactions with sensitive carboxylic acids. |
Q3: Can adjusting the stoichiometry of DIPEA help reduce anhydride formation?
A: Yes, the stoichiometry of DIPEA is a crucial factor. Using an excess of DIPEA can accelerate the deprotonation of the carboxylic acid, leading to a higher concentration of the carboxylate anion. This increased concentration can favor the undesired reaction pathway leading to the symmetric anhydride.
General Stoichiometric Recommendations:
| Reagent | Equivalents (relative to the limiting reagent) | Rationale |
| Carboxylic Acid | 1.0 - 1.2 | A slight excess can help drive the reaction to completion. |
| TCFH | 1.0 - 1.2 | Ensures complete activation of the carboxylic acid. |
| Amine | 1.0 | Typically the limiting reagent. |
| DIPEA | 2.0 - 3.0 | Sufficient to neutralize the generated hexafluorophosphate salt and the proton from the amine. |
Troubleshooting Tip: If you are observing significant anhydride formation, consider reducing the amount of DIPEA to the lower end of the recommended range (e.g., 2.0 equivalents). This can slow down the rate of carboxylate formation and give the amine a better opportunity to react with the activated intermediate.
Q4: I'm working with a sterically hindered amine and still see anhydride byproducts. What are my options?
A: Sterically hindered amines pose a significant challenge as their reduced nucleophilicity slows down the desired amide bond formation, giving the anhydride pathway more time to occur.[7] Here are several strategies to overcome this:
-
Switch to a More Lewis Basic Base: The most effective solution is often to replace DIPEA with N-methylimidazole (NMI).[2][8] The combination of TCFH and NMI generates a highly reactive N-acyl imidazolium ion in situ.[2][9] This intermediate is often more reactive towards hindered amines than the intermediate formed with DIPEA, and the reaction conditions can significantly suppress anhydride formation.[2][3]
Caption: TCFH-NMI pathway for hindered couplings.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can sometimes provide the necessary energy to overcome the activation barrier for the sterically hindered amine to react. However, be cautious, as higher temperatures can also promote side reactions and epimerization in chiral substrates.
-
Optimize Solvent: The choice of solvent can influence reaction rates. While acetonitrile is common, exploring other solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) might be beneficial, although DMF can sometimes lead to the formation of formamidinium byproducts.
Q5: Are there any analytical techniques to monitor the formation of the anhydride in real-time?
A: Yes, real-time reaction monitoring can be invaluable for optimizing your reaction conditions.
-
Infrared (IR) Spectroscopy: Symmetric anhydrides typically show two characteristic carbonyl stretching frequencies, often around 1820 cm⁻¹ and 1750 cm⁻¹. Monitoring the appearance of these bands can provide direct evidence of anhydride formation.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for monitoring the consumption of starting materials and the formation of both the desired product and byproducts like the anhydride. By taking time-point samples from your reaction, you can quantify the extent of anhydride formation under different conditions.
By understanding the underlying mechanisms and systematically applying these troubleshooting strategies, you can effectively minimize anhydride formation and achieve high yields of your desired amide product when using TCFH and DIPEA.
References
- 1. TCFH - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uro.hmc.edu [uro.hmc.edu]
- 5. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 6. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. TCFH - a powerful condensation reagent [en.highfine.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
TCFH reaction monitoring by HPLC or TLC
An essential aspect of chemical synthesis is the ability to monitor a reaction's progress. For amide and ester bond formations facilitated by the coupling agent TCFH (Tetramethylchloroformamidinium hexafluorophosphate), High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable analytical tools. They provide critical insights into the consumption of starting materials, the formation of products, and the emergence of any byproducts, allowing for precise determination of reaction completion and optimization of conditions.
This technical support guide, designed for researchers and drug development professionals, offers a comprehensive resource for troubleshooting common issues encountered when using HPLC and TLC to monitor TCFH-mediated reactions.
Q1: Why is TCFH a good choice for amide coupling, and what should I look for when monitoring the reaction? A1: TCFH is a highly efficient coupling agent that works by activating carboxylic acids, often via a highly reactive N-acyl imidazolium intermediate when used with N-methylimidazole (NMI).[1][2] This reactivity allows for rapid amide bond formation under mild conditions.[2] When monitoring the reaction, you should track three key species:
-
Starting Materials: The carboxylic acid and the amine.
-
Product: The desired amide or ester.
-
Byproducts: Primarily tetramethylurea (derived from TCFH) and any unreacted activated intermediates. The byproducts are typically water-soluble, which simplifies workup.[2]
Q2: Should I use HPLC or TLC? A2: The choice depends on the required level of detail.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Speed | Fast (minutes) | Slower (minutes to an hour) |
| Cost | Low | High |
| Data Quality | Qualitative / Semi-quantitative | Quantitative and high-resolution |
| Best Use Case | Quick, frequent checks of starting material consumption. | Detailed analysis of product formation, byproduct quantification, and resolving compounds with similar polarities.[3] |
| Sensitivity | Lower | Higher |
TLC is excellent for rapid "yes/no" answers about the presence of a starting material.[4] HPLC is superior for understanding the precise composition of the reaction mixture.[3]
Q3: How should I prepare my reaction sample for analysis? A3: Proper sample preparation is critical to prevent misleading results and protect your analytical equipment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting Guide: Efficient Removal of Tetramethylurea (TMU) Byproduct
Technical Support Center: TCFH Reactions
As a Senior Application Scientist, this guide provides field-proven insights and detailed protocols to address a common challenge in modern organic synthesis: the removal of the 1,1,3,3-tetramethylurea (TMU) byproduct from reactions utilizing the coupling reagent N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH). While TCFH is a highly effective reagent for amide bond formation, TMU's physical properties can complicate product purification.[1][2] This guide offers a structured, causality-driven approach to its successful removal.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of tetramethylurea (TMU) a critical step in my workflow?
The formation of TMU is inherent to the mechanism of TCFH-mediated couplings.[1] Its removal is essential for three primary reasons:
-
Product Purity: Residual TMU can compromise the purity of the final compound, potentially affecting downstream reactions, crystallizations, and final product specifications.
-
Analytical Interference: TMU can obscure results in analytical techniques like NMR spectroscopy if its signals overlap with those of the desired product.
-
Safety and Handling: TMU is classified as a reproductive toxin (H360).[3] Its removal is a critical safety measure to ensure the final compound is free from hazardous contaminants, especially in drug development contexts.
Q2: What physical properties of TMU should I know for effective purification?
Understanding the physicochemical properties of TMU is the foundation for designing an effective purification strategy. TMU is a polar, aprotic solvent with a high boiling point, making it difficult to remove via simple evaporation under reduced pressure.[4] Its most exploitable characteristic is its high miscibility with water.[5][6][7]
Table 1: Key Physicochemical Properties of 1,1,3,3-Tetramethylurea (TMU)
| Property | Value | Significance for Purification |
| Molecular Formula | C₅H₁₂N₂O[8][9] | - |
| Molecular Weight | 116.16 g/mol [7][8][9] | - |
| Appearance | Colorless to pale yellow liquid[6] | Visual confirmation of presence in reaction mixture is difficult. |
| Boiling Point | ~177 °C[6][8][10] | Not easily removed by standard rotary evaporation. |
| Density | 0.968 g/mL at 20 °C[6][8] | Similar to water, but phase separation is clear with immiscible organic solvents. |
| Solubility | Highly soluble/miscible in water.[1][5][6][7] Soluble in many organic solvents (ethanol, acetone, ethyl acetate, ether).[5][11] | This is the key property to exploit. Aqueous extraction is the primary method for removal. |
Q3: What is the primary and most direct method for removing TMU?
The most efficient and widely used method for removing TMU is aqueous liquid-liquid extraction . This technique leverages TMU's high water solubility to partition it into an aqueous phase, effectively separating it from a less water-soluble organic product dissolved in an immiscible organic solvent.[1][12][13][14]
-
Reaction Quench: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane (DCM)). Ethyl acetate is often preferred as it enhances the partitioning of polar byproducts like TMU into the aqueous phase.[11]
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
First Aqueous Wash: Add an equal volume of deionized water. Invert the funnel gently several times to mix the phases, venting frequently to release any pressure. Allow the layers to separate fully.
-
Phase Separation: Drain the aqueous layer (bottom layer for DCM, top layer for ethyl acetate).
-
Repeat Washes: Repeat the water wash 2-3 more times to ensure complete removal of TMU. Combining these washes with a brine (saturated NaCl solution) wash can help reduce the formation of emulsions and decrease the solubility of the organic product in the aqueous phase.[11]
-
Drying and Concentration: Dry the remaining organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the crude product.
Caption: Standard workflow for TMU removal via aqueous extraction.
Q4: My product is also somewhat polar and I'm losing it during the aqueous washes. What should I do?
This is a common troubleshooting issue. If your desired product has moderate water solubility, aggressive aqueous extraction can lead to significant yield loss.
Optimized Protocol for Polar Products:
-
Use Brine: Substitute all water washes with brine (saturated aqueous NaCl). The high salt concentration decreases the polarity of the aqueous phase, reducing the solubility of your organic product in it.
-
Minimize Wash Volume, Increase Frequency: Instead of three washes with 100 mL of water, perform five to six washes with 50 mL of brine. This maintains extraction efficiency for the highly soluble TMU while minimizing the dissolution of your less soluble product.
-
Back-Extraction: Combine all the aqueous layers from the washes into a single flask. Extract this combined aqueous phase one or two times with a fresh portion of your organic solvent (e.g., ethyl acetate). This will recover a significant portion of the product that may have partitioned into the aqueous washes. Combine these back-extracts with your main organic layer before drying and concentration.
Q5: I've tried extraction, but my product is still contaminated with TMU. What are my next steps?
If aqueous extraction fails to completely remove TMU, or if your product is too water-soluble for an extractive workup, chromatography is the next logical step.[15][16][17]
-
Normal-Phase Column Chromatography: Since TMU is a polar molecule, it will have a moderate to high affinity for silica gel. For products that are significantly less polar, silica gel chromatography is highly effective.
-
Common Eluent Systems: Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity by increasing the proportion of ethyl acetate. For more polar products, a Dichloromethane/Methanol gradient may be necessary.
-
-
Reverse-Phase HPLC (RP-HPLC): If your product is very polar and co-elutes with TMU on silica, RP-HPLC is an excellent alternative.[18] In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The very polar TMU will elute quickly, while more non-polar products will be retained longer, allowing for effective separation.
Caption: Decision workflow for TMU purification.
References
- 1. TCFH - Wikipedia [en.wikipedia.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Tetramethylurea - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1,1,3,3-Tetramethylurea | 632-22-4 [chemicalbook.com]
- 7. Tetramethylurea | C5H12N2O | CID 12437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. テトラメチル尿素 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Tetramethylurea | 632-22-4 | FT32584 | Biosynth [biosynth.com]
- 11. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. growingscience.com [growingscience.com]
- 17. bnmv.ac.in [bnmv.ac.in]
- 18. Separation of Tetramethylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: TCFH Stability & Reactivity with Nucleophilic Additives
Welcome to the technical support center for Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate (TCFH). This guide is designed for researchers, chemists, and drug development professionals who utilize TCFH for amide bond formation and other acylation reactions. Here, we will delve into the stability of TCFH in the presence of various nucleophilic additives, providing field-proven insights, troubleshooting guides, and detailed protocols to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, mechanism, and application of TCFH with nucleophilic additives.
Q1: What is TCFH, and why are nucleophilic additives essential for its function?
A1: TCFH (N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate) is a potent and versatile coupling reagent used to activate carboxylic acids for reactions with nucleophiles.[1][2] While it can convert carboxylic acids into reactive acid chlorides in situ, its true synthetic flexibility is unlocked by the addition of nucleophilic additives, which are typically bases.[3][4] These additives are not merely proton scavengers; they actively participate in the reaction mechanism, dictating the nature of the activated intermediate and, consequently, the reaction's efficiency, speed, and selectivity.[1] The choice of additive allows you to fine-tune the reactivity to suit a wide range of substrates, from simple amines to sterically hindered and electronically deactivated nucleophiles.[3][5]
Q2: How does the choice of nucleophilic base alter the reaction mechanism and the active intermediate?
A2: The choice of base is the most critical variable in a TCFH-mediated coupling. The base's properties—specifically its Lewis basicity—determine the pathway of carboxylic acid activation.
-
Weakly Lewis Basic Amines (e.g., DIPEA, Hunig's Base): When a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used, TCFH primarily acts as a dehydrating agent to generate a reactive acid chloride or a symmetric anhydride as the active acylating species.[1] This pathway is effective but can sometimes be sluggish with challenging substrates.
-
Strongly Lewis Basic Amines (e.g., N-Methylimidazole, NMI): The combination of TCFH with a strong Lewis base like N-Methylimidazole (NMI) generates a highly reactive N-acyl imidazolium ion intermediate in situ.[1][6] This species is significantly more electrophilic than the corresponding anhydride or even the acid chloride, enabling rapid acylation of even poorly nucleophilic amines under mild, neutral conditions.[6][7] This TCFH-NMI system is renowned for high yields, fast reaction times, and minimal epimerization of adjacent stereocenters.[1][6]
-
Pyridine-Type Bases: Using pyridine as the base typically leads to the formation of a symmetric anhydride as the key reactive intermediate.[8][9] This can be a milder activation method, which is beneficial for reducing epimerization risk with sensitive substrates compared to the acid chloride pathway.[8]
Below is a diagram illustrating these divergent mechanistic pathways.
Q3: What are the correct storage and handling procedures for TCFH?
A3: TCFH is a hygroscopic and moisture-sensitive solid.[10][11] Proper storage is critical to maintain its reactivity.
-
Storage: Keep the container tightly closed in a dry, well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).[10] The recommended storage temperature is 2-8 °C.[10]
-
Handling: Use personal protective equipment, including gloves, safety glasses, and a lab coat.[10] Avoid dust formation. Handle in a fume hood. Since it is sensitive to moisture, minimize its exposure to the atmosphere when weighing and dispensing.
Q4: What are the common byproducts of TCFH-mediated reactions, and how are they removed?
A4: A significant advantage of using TCFH is the simplicity of product purification. The major byproduct from the reagent itself is N,N,N',N'-tetramethylurea.[1] When using additives like NMI, the corresponding NMI salts are also formed. Both tetramethylurea and NMI salts are highly soluble in water.[1][6] This allows for a straightforward aqueous workup where the byproducts are washed away, often leaving a product that can be crystallized directly or requires minimal chromatographic purification.[6][12]
Troubleshooting Guide
This section provides solutions to common issues encountered during experiments using TCFH.
Q: My reaction yield is low or zero, and I recover my starting materials. What is the likely cause?
A: This is a classic sign of insufficient carboxylic acid activation, often encountered with sterically demanding acids or poorly nucleophilic amines.[4][13]
-
Probable Cause 1: Inappropriate Base. If you are using a weak, non-nucleophilic base like DIPEA, the resulting acid chloride or anhydride may not be reactive enough to couple with your substrate.[1]
-
Solution 1: Switch to the TCFH-NMI System. The N-acyl imidazolium intermediate generated with N-methylimidazole (NMI) is exceptionally reactive and is the go-to solution for challenging couplings, including those involving hindered substrates.[5][6][13]
-
Probable Cause 2: Poor Solubility. TCFH has limited solubility in some common solvents, which can lead to a heterogeneous, difficult-to-stir reaction and impede reactivity.[6]
-
Solution 2: Optimize the Solvent. Acetonitrile (MeCN) is an excellent solvent choice where TCFH is more soluble, leading to a homogeneous reaction.[1][6] This also facilitates a cleaner workup.[6]
-
Probable Cause 3: Reagent Degradation. If TCFH has been improperly stored and exposed to moisture, it will have hydrolyzed and lost its activity.
-
Solution 3: Use Fresh Reagent. Always use TCFH from a properly stored, tightly sealed container. If in doubt, open a fresh bottle.
Q: I'm observing significant epimerization of my chiral α-amino acid. How can I minimize this?
A: Epimerization is a major concern when activating chiral carboxylic acids. The risk is highly dependent on the reaction conditions, particularly the base and the reactivity of the intermediate.[14]
-
Probable Cause: Overly Basic Conditions or Highly Reactive Intermediate. While the N-acyl imidazolium from the TCFH-NMI system is highly reactive, the overall reaction conditions are effectively neutral.[6] The low pKa of NMI (pKa(H₂O) of conjugate acid ≈ 7) helps minimize epimerization that is often catalyzed by stronger bases like DIPEA (pKa(H₂O) of conjugate acid ≈ 11).[1] In peptide synthesis, distal amides can also attack the activated center, leading to epimerization.[6]
-
Solution 1: Use the TCFH-NMI System. This combination is consistently shown to provide excellent stereochemical retention due to the rapid reaction rates and the near-neutral pH conditions.[1][6] In a comparative study, the TCFH-NMI system resulted in <1% epimerization, whereas a phosphonium salt reagent (PyBrOP) caused 9% epimerization under similar conditions.[3]
-
Solution 2: Lower the Temperature. If epimerization persists, running the reaction at 0 °C or lower can reduce the rate of racemization relative to the rate of productive coupling.
-
Solution 3: Consider Alternative Additives. In peptide synthesis, additives like OxymaPure or HOAt are specifically designed to suppress racemization.[3][14] TCFH can form the corresponding active esters with these additives, which can be an effective alternative strategy.[3]
Comparative Data on Nucleophilic Additives with TCFH
| Additive (Base) | Resulting Active Intermediate | Relative Reactivity | Epimerization Risk | Key Advantage |
| DIPEA | Acid Chloride / Anhydride[1] | Moderate | Moderate to High | Standard, non-nucleophilic base. |
| Pyridine | Symmetric Anhydride[8][9] | Moderate | Low to Moderate | Milder activation than acid chloride. |
| NMI | N-Acyl Imidazolium[1][6] | Very High | Very Low[3][6] | Excellent for hindered substrates; minimal epimerization.[1][4] |
| OxymaPure/HOAt | Oxyma/HOAt Active Ester[3] | High | Very Low | Standard racemization suppressors in peptide synthesis.[14] |
Key Experimental Protocols
Protocol 1: General Procedure for Challenging Amide Bond Formation using TCFH-NMI
This protocol is optimized for coupling sterically hindered carboxylic acids with poorly nucleophilic amines, a common challenge in medicinal chemistry.[5][6]
-
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
TCFH (1.1 equiv)
-
N-Methylimidazole (NMI) (2.1–2.2 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
-
Procedure:
-
To a clean, dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and anhydrous acetonitrile (to form an ~0.5 M solution).
-
Add N-methylimidazole (2.1 equiv) to the solution and stir for 1 minute.
-
Add TCFH (1.1 equiv) to the mixture in a single portion. The addition may cause a slight exotherm.
-
Stir the reaction at room temperature. The reaction is often rapid and can be complete in less than 1 hour.[6][12]
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).
-
Upon completion, add water (typically 3-5 volumes relative to the MeCN) to the reaction mixture. The product may crystallize or precipitate directly.
-
Cool the mixture in an ice bath for 15-30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water to remove the water-soluble byproducts (tetramethylurea and NMI salts).[12]
-
Dry the product under vacuum.
-
Protocol 2: Screening for Compatibility of a Novel Nucleophilic Additive
This protocol allows you to quickly assess if a new base or nucleophilic additive is compatible with TCFH and effective for your specific transformation.
-
Objective: To determine if a new additive can effectively generate a reactive intermediate with TCFH without causing reagent decomposition or significant side reactions. A model reaction with a simple acid and amine should be used.
-
Procedure:
-
Control Reaction: Set up a reaction using the standard TCFH-NMI protocol (Protocol 1) with benzoic acid and benzylamine. This will serve as your positive control and benchmark for yield and purity.
-
Test Reaction Setup: In a separate flask, dissolve benzoic acid (1.0 equiv) in anhydrous acetonitrile.
-
Add your test additive (e.g., a new heterocyclic base, 2.1 equiv). Observe for any immediate changes (color, precipitate, gas evolution).
-
Add TCFH (1.1 equiv). Stir for 15 minutes at room temperature. This is the "pre-activation" step. Take a small aliquot for LC-MS analysis to identify the activated intermediate if possible (e.g., look for the mass corresponding to the acyl-additive adduct).
-
Add benzylamine (1.1 equiv) to the mixture.
-
Monitoring: Monitor the test reaction and the control reaction side-by-side every 15 minutes for 2 hours via LC-MS or TLC.
-
Analysis: Compare the rate of product formation, the consumption of starting materials, and the formation of any byproducts between the test and control reactions. A successful additive will show a clean, rapid conversion to the amide product, comparable to or better than the NMI control.
-
References
- 1. TCFH - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. TCFH - a powerful condensation reagent [en.highfine.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. uro.hmc.edu [uro.hmc.edu]
- 9. Beyond Amide Bond Formation: TCFH as a Reagent for Esterification [organic-chemistry.org]
- 10. peptide.com [peptide.com]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. bachem.com [bachem.com]
Technical Support Center: Strategies for Coupling Acid-Sensitive Substrates with TCFH
Welcome to the technical support center for utilizing TCFH (N,N,N',N'-Tetramethyl-S-(1-oxo-1H-isoindol-2(3H)-yl)formamidinium hexafluorophosphate) in challenging coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with acid-sensitive substrates and require robust, high-yielding, and epimerization-free amide bond formation. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the nuances of TCFH chemistry and troubleshoot common issues.
Frequently Asked Questions (FAQs)
This section addresses common questions about TCFH and its application, particularly with delicate molecules.
Q1: What is TCFH, and what makes it suitable for acid-sensitive substrates?
TCFH, or N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate, is an efficient coupling reagent used to form amide and ester bonds.[1][2] It is particularly advantageous for acid-sensitive substrates due to its ability to facilitate reactions under mild and often neutral conditions, which minimizes the risk of side reactions like protecting group cleavage or epimerization.[1][3] TCFH is a stable, crystalline solid that is easy to handle, and its byproducts are typically water-soluble, simplifying purification.[4][5]
Q2: How does TCFH activate carboxylic acids?
TCFH activates a carboxylic acid by converting its carboxyl group into a more reactive species.[1] The nature of this activated intermediate depends on the base used in the reaction.
-
With a weakly Lewis basic amine like N,N-diisopropylethylamine (DIPEA), TCFH can form a reactive acid chloride or anhydride in situ.[4][6]
-
When paired with a more Lewis basic amine like N-methylimidazole (NMI), TCFH generates a highly reactive N-acyl imidazolium ion.[3][4] This intermediate is particularly effective for coupling sterically hindered acids and poorly nucleophilic amines.[3][7]
Q3: What are the main advantages of using the TCFH-NMI reagent system?
The combination of TCFH and N-methylimidazole (NMI) is a powerful system for challenging couplings.[3][8] Key advantages include:
-
High Reactivity: The in situ generation of highly reactive N-acyl imidazolium ions allows for the coupling of sterically hindered carboxylic acids and weakly nucleophilic amines.[3][7]
-
Suppression of Racemization: The near-neutral reaction conditions and the low pKa of NMI help to minimize the epimerization of stereogenic centers adjacent to the activated carboxyl group.[3][4][6]
-
Mild Conditions: Reactions can often be run at room temperature without the need for an inert atmosphere or strictly anhydrous solvents.[5][9]
-
Simplified Workup: The byproducts of the reaction are water-soluble, which often allows for simple product isolation through precipitation or extraction.[4][5]
Q4: Is TCFH considered a "green" or safer coupling reagent?
TCFH offers several safety and environmental advantages over other coupling reagents. It is not a skin sensitizer, unlike common reagents such as EDC or HATU.[5] Additionally, the ability to perform reactions in greener solvents like acetonitrile and the ease of byproduct removal contribute to a more environmentally friendly process.[5][10]
TCFH Activation and Coupling Mechanism
The following diagram illustrates the proposed mechanism for TCFH activation of a carboxylic acid in the presence of N-methylimidazole (NMI), leading to amide bond formation.
References
- 1. nbinno.com [nbinno.com]
- 2. TCFH - a powerful condensation reagent [en.highfine.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TCFH - Wikipedia [en.wikipedia.org]
- 5. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Validation & Comparative
A Comparative Guide to TCFH and HBTU for Efficiency in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the selection of a coupling reagent is a critical determinant of success, directly influencing reaction efficiency, peptide purity, and the degree of racemization. Among the vast array of available reagents, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) has long been a staple, valued for its reliability and effectiveness. However, alternative reagents, such as N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH), offer unique advantages, particularly in challenging synthetic contexts. This guide provides an in-depth, objective comparison of TCFH and HBTU, supported by available experimental data, to empower researchers in making informed decisions for their peptide synthesis workflows.
At a Glance: TCFH vs. HBTU
| Feature | TCFH (this compound) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| Primary Role | Highly reactive activating agent for carboxylic acids. | Widely used, efficient coupling reagent for routine and complex SPPS. |
| Mechanism | Forms highly reactive intermediates (e.g., acid chlorides, N-acyl imidazoliums). | Forms a stabilized HOBt-ester intermediate for aminolysis.[1] |
| Key Advantages | - Exceptional for sterically hindered couplings.[2] - Can outperform other sophisticated reagents in difficult acylations.[3] - Water-soluble byproducts simplify workup.[4] - Not a skin sensitizer. | - Well-established with extensive literature and protocols.[4] - High coupling efficiency for a broad range of peptides.[4] - Effectively suppresses racemization in most cases.[1] - Water-soluble byproducts.[5] |
| Potential Drawbacks | - Reactivity is highly dependent on the base and additives used. - Less established as a standalone "off-the-shelf" coupling reagent compared to HBTU. | - Can exhibit moderate levels of racemization with sensitive amino acids.[1] - Potential for guanidinylation of the N-terminal amine if used in excess.[6] |
| Byproducts | Tetramethylurea (water-soluble).[4] | Tetramethylurea and HOBt derivatives (water-soluble).[5] |
Deeper Dive: Mechanisms of Action
The disparate efficiencies of TCFH and HBTU can be attributed to their distinct mechanisms of carboxylic acid activation.
TCFH: A Versatile and Potent Activator
TCFH itself is not a direct coupling reagent in the same vein as HBTU. Instead, it serves as a powerful activating agent whose reaction pathway is dictated by the choice of base and any additives. In the presence of a weakly Lewis basic amine like N,N-diisopropylethylamine (DIPEA), TCFH can convert a carboxylic acid into a highly reactive acid chloride or anhydride intermediate.[4]
A particularly potent combination is TCFH with N-methylimidazole (NMI). This pairing leads to the in situ formation of a highly electrophilic N-acyl imidazolium ion, which can rapidly acylate even hindered and electron-deficient amines with minimal epimerization.[4] This high reactivity makes the TCFH/NMI system exceptionally well-suited for challenging amide bond formations.
TCFH activation and coupling mechanism via an N-acyl imidazolium intermediate.
HBTU: The Established Standard
HBTU is a well-characterized aminium-based coupling reagent that functions by activating the carboxylic acid to form a stabilized O-acylisourea or, more accurately, an HOBt active ester.[1] This reaction is typically facilitated by a tertiary amine base such as DIPEA, which deprotonates the carboxylic acid. The resulting active ester is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support, leading to peptide bond formation. The byproducts, tetramethylurea and HOBt, are generally soluble in the reaction solvent and are easily washed away. This mechanism is known to be efficient and to suppress racemization effectively for most amino acids.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Analysis of TCFH and COMU Coupling Reagents in Peptide Synthesis
A Senior Application Scientist's Guide to Optimizing Amide Bond Formation
For researchers, scientists, and professionals in the field of drug development, the synthesis of high-purity peptides is a cornerstone of their work. The efficiency, fidelity, and robustness of peptide synthesis are critically dependent on the choice of coupling reagent. This guide provides an in-depth, objective comparison of two prominent coupling reagents: N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium Hexafluorophosphate (COMU) . We will delve into their mechanisms of action, performance in critical applications, and provide detailed experimental protocols to empower you to make informed decisions for your specific synthetic challenges.
At a Glance: Key Physicochemical and Performance Properties
To begin our comparative analysis, a summary of the fundamental properties of TCFH and COMU is presented below. This table provides a high-level overview of their structural differences and key performance characteristics that will be explored in greater detail throughout this guide.
| Feature | TCFH (this compound) | COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium Hexafluorophosphate) |
| CAS Number | 207915-99-9[1] | 1075198-30-9 |
| Molecular Formula | C₅H₁₂ClF₆N₂P | C₁₂H₁₉F₆N₄O₄P |
| Molecular Weight | 280.58 g/mol | 428.27 g/mol |
| Reagent Type | Chloroformamidinium Salt | Uronium Salt |
| Leaving Group | Chloride (in the initial activation step) | Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) |
| Byproducts | Tetramethylurea (water-soluble) | Morpholino urea and Oxyma byproducts (water-soluble) |
| Safety Profile | Potent eye irritant; byproduct (tetramethylurea) has teratogenic activity.[1] Not a skin sensitizer.[2] | Considered safer than benzotriazole-based reagents due to the absence of potentially explosive moieties.[1] |
| Solubility | Good solubility in common organic solvents. | Excellent solubility in common SPPS solvents like DMF and NMP.[1] |
Unraveling the Mechanisms of Action: A Tale of Two Activation Pathways
The fundamental difference between TCFH and COMU lies in their distinct mechanisms for activating a carboxylic acid, a critical step for subsequent nucleophilic attack by an amine to form an amide bond. Understanding these pathways is key to predicting their reactivity and potential side reactions.
TCFH: A Versatile Activator Yielding Potent Acylating Agents
TCFH's mechanism is highly dependent on the base employed in the reaction. This versatility allows for the generation of different activated species tailored to the specific needs of the coupling reaction.
-
In the presence of a non-nucleophilic base (e.g., DIPEA): TCFH reacts with the carboxylic acid to generate a highly reactive acyl chloride intermediate. This potent electrophile readily reacts with the amine to form the desired amide bond.
-
In the presence of a nucleophilic base (e.g., N-methylimidazole, NMI): A more nuanced and highly efficient pathway is engaged. TCFH reacts with NMI to form a reactive intermediate which then activates the carboxylic acid to generate a highly electrophilic N-acyl imidazolium ion .[3] This species is extremely reactive towards amines, driving the reaction to completion, even with sterically hindered substrates.[3]
COMU: A Third-Generation Uronium Salt with an Oxyma Advantage
COMU is a uronium-type coupling reagent that incorporates an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group.[1] Its mechanism proceeds through the formation of an Oxyma active ester . This is achieved by the reaction of the carboxylic acid with COMU in the presence of a base. The resulting active ester is highly reactive and readily undergoes aminolysis to form the peptide bond, releasing the water-soluble Oxyma byproduct.
The morpholino group in COMU's structure enhances its solubility and stability in common peptide synthesis solvents.[1] Furthermore, the Oxyma leaving group is not only efficient at promoting the coupling reaction but also contributes to the suppression of racemization.[1]
Performance Showdown: Efficiency, Racemization, and Handling Difficult Sequences
The true measure of a coupling reagent lies in its performance under demanding synthetic conditions. Here, we compare TCFH and COMU in terms of their coupling efficiency, ability to suppress racemization, and their utility in coupling sterically hindered amino acids.
Coupling Efficiency
Both TCFH and COMU are highly efficient coupling reagents. COMU has been shown to have coupling efficiencies comparable to or even exceeding that of HATU, a well-regarded benchmark.[1] TCFH, particularly when paired with NMI, demonstrates exceptional reactivity, enabling the coupling of challenging substrates with high yields.[3]
In a study on the acylation of the sterically hindered and poorly nucleophilic 6-amino-2-cyanobenzothiazole, TCFH was the only reagent that provided a near-quantitative yield, while COMU and HATU yielded only trace amounts of the desired product.[4] This suggests that for particularly challenging couplings involving electronically deactivated amines, TCFH may offer a significant advantage.
Conversely, in the context of aqueous solid-phase peptide synthesis (SPPS), one study found that TCFH paired with collidine was a more efficient coupling agent than COMU when using aqueous 20% PolarClean as a solvent.[5][6]
Racemization Suppression
Minimizing racemization is paramount for the synthesis of biologically active peptides. Both reagents generally exhibit low levels of epimerization. COMU's design, incorporating the Oxyma leaving group, is inherently effective at preserving stereochemical integrity.[1]
The TCFH-NMI system has also been demonstrated to provide excellent stereochemical retention. In one study, the coupling of a chiral carboxylic acid using TCFH-NMI resulted in the amide product with >99.9:0.1 enantiomeric ratio.[3] When tested in the synthesis of the Anteunis tripeptide (Z-Gly-Phe-Val-OMe), only minor amounts of epimerization were observed.[3]
Handling Sterically Hindered Amino Acids
The coupling of sterically hindered amino acids, such as Aib (α-aminoisobutyric acid), is a common challenge in peptide synthesis. The TCFH-NMI combination has proven to be highly effective for such demanding couplings. For instance, a 92% yield of a dipeptide containing an Aib residue was achieved in under 30 minutes using this system.[3]
COMU also performs exceptionally well in the coupling of sterically hindered amino acids, often outperforming older reagents.[1] Its high reactivity and favorable solubility profile contribute to its success in these challenging synthetic steps.
Practical Considerations: Solubility, Stability, and Byproduct Removal
Beyond raw performance, the practical aspects of using a coupling reagent are crucial for seamless integration into laboratory workflows.
| Feature | TCFH | COMU |
| Solubility | Good solubility in common organic solvents like acetonitrile and DCM.[2] | Excellent solubility in common SPPS solvents such as DMF and NMP.[1] |
| Stability | Reasonably stable when stored at low temperatures (around 0°C).[4] | Solutions in DMF have limited stability and should be used within a few days. Phosphonium-based reagents like PyBOP have moderate stability in DMF, while uronium reagents (excluding COMU) are generally more stable. |
| Byproduct Removal | The primary byproduct, tetramethylurea, is water-soluble, facilitating easy removal during aqueous workup.[2] | Byproducts, including morpholino urea and Oxyma derivatives, are also water-soluble, simplifying purification. |
Experimental Protocols: A Guide to Implementation
To facilitate the practical application of this knowledge, detailed, step-by-step protocols for both solution-phase and solid-phase peptide synthesis are provided below.
General Protocol for Solution-Phase Amide Coupling with TCFH-NMI
This protocol is adapted for a typical small-scale synthesis.
-
Reagent Preparation: In a clean, dry reaction vessel, dissolve the carboxylic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable solvent such as acetonitrile (CH₃CN) to a concentration of approximately 0.1 M.
-
Base Addition: Add N-methylimidazole (NMI) (2.1 eq.) to the reaction mixture.
-
TCFH Addition: Add TCFH (1.1 eq.) to the stirred solution in a single portion at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reactions are typically complete within 30-60 minutes.
-
Workup: Upon completion, add water to the reaction mixture to precipitate the product and dissolve the byproducts.
-
Isolation: Cool the mixture in an ice bath and collect the product by filtration. Wash the solid product with cold water and dry under vacuum.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) with COMU
This protocol outlines a standard Fmoc-based SPPS cycle.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and byproducts.
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 eq.) with COMU (3-5 eq.) and a base such as diisopropylethylamine (DIPEA) (6-10 eq.) in DMF for 1-2 minutes.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For hindered amino acids, the reaction time may be extended, or a double coupling may be performed.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling and washing, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to remove side-chain protecting groups and cleave the peptide from the resin.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Conclusion and Recommendations: Selecting the Right Tool for the Job
Both TCFH and COMU are powerful and versatile coupling reagents that offer significant advantages over older generations of reagents. The choice between them will ultimately depend on the specific requirements of the synthesis.
Choose TCFH, particularly with NMI, when:
-
Coupling extremely hindered or electronically deactivated substrates: The in situ generation of highly reactive acyl imidazolium ions provides the necessary potency for these challenging reactions.
-
Cost is a primary consideration: TCFH is often a more economical option.
-
Aqueous SPPS is being performed: Some studies suggest TCFH may have an edge in certain aqueous solvent systems.[5][6]
Choose COMU when:
-
A high degree of safety is paramount: The absence of a potentially explosive benzotriazole moiety makes it a preferred choice, especially for large-scale synthesis.
-
Ease of use and high solubility are desired: COMU's excellent solubility and straightforward activation protocol make it well-suited for both manual and automated synthesis.
-
Consistent, high-efficiency coupling of a broad range of amino acids is required: COMU is a reliable workhorse for routine and challenging peptide synthesis.
By understanding the nuances of their mechanisms, performance characteristics, and practical handling, researchers can strategically select the optimal coupling reagent to achieve their synthetic goals with the highest efficiency and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Peptide Purity After TCFH Coupling
For researchers, scientists, and drug development professionals, the integrity of a synthetic peptide is paramount. The success of downstream applications, from in-vitro assays to clinical trials, hinges on the purity and identity of the peptide sequence. The choice of coupling reagent during solid-phase peptide synthesis (SPPS) is a critical decision point that directly influences the outcome. N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH) has emerged as a potent and versatile reagent, particularly effective for challenging couplings involving sterically hindered amino acids.[1][2] However, its use, like any chemical process, necessitates a robust and unforgiving validation workflow to ensure the final product meets the highest standards of quality.
This guide provides an in-depth comparison of TCFH with other common coupling reagents and presents a self-validating experimental framework for confirming peptide purity and identity. We will move beyond simple protocols to explain the causality behind our experimental choices, ensuring a trustworthy and reproducible system.
The Chemistry of TCFH: Mechanism and Comparative Performance
TCFH functions by activating the carboxylic acid of an incoming Fmoc-protected amino acid, converting it into a more reactive species that readily couples with the free N-terminal amine of the growing peptide chain on the solid support.[1] While it can be used to generate acid chlorides in situ, its combination with a Lewis basic amine like N-methylimidazole (NMI) is particularly effective, proceeding through a highly reactive N-acyl imidazolium intermediate.[3][4][5] This pathway is renowned for its high efficiency and ability to minimize epimerization of stereogenic centers, a common pitfall in peptide synthesis.[3][5]
Caption: TCFH coupling mechanism via an N-acyl imidazolium intermediate.
To contextualize its performance, TCFH must be compared against other industry-standard coupling reagents. While reagents like HATU are often considered the gold standard for difficult couplings, they are more expensive and can introduce side reactions like guanidinylation of the N-terminal amine if used in excess.[6][7] TCFH, especially when paired with NMI, offers a compelling balance of high reactivity, reduced side reactions, and cost-effectiveness.[3][8]
Table 1: Comparative Analysis of Common Coupling Reagents
| Feature | TCFH | HATU | HBTU | PyBOP |
| Reactivity | High to Very High[9] | Very High[7][10] | Good to High[6] | Good |
| Mechanism | Forms Acid Chloride or N-Acyl Imidazolium (with NMI)[3][4] | OAt Active Ester | OBt Active Ester | OBt Active Ester |
| Epimerization Risk | Very Low (with NMI)[3][9] | Very Low[10] | Low[6] | Low |
| Key Advantages | Cost-effective, high efficiency in hindered couplings, water-soluble byproducts.[4] | Superior for most difficult couplings, fast reaction times.[7][11] | Cost-effective, reliable for routine synthesis.[6] | Effective for sterically hindered couplings. |
| Common Side Reactions | Minimal with proper base selection. | Potential for N-terminal guanidinylation.[7] | Potential for N-terminal guanidinylation.[6] | Byproducts can be difficult to remove. |
| Safety Profile | Low sensitization potential.[4] | Benzotriazole-based, potentially explosive. | Benzotriazole-based, potentially explosive. | Benzotriazole-based, potentially explosive. |
A Self-Validating Workflow for Peptide Purity Assessment
Trustworthiness in scientific data comes from a self-validating system. For peptide analysis, this means employing orthogonal analytical techniques where the results of one method confirm and complement the others. Our workflow is designed around this principle, using Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) to quantify purity and Mass Spectrometry (MS) to confirm identity.[12][13][14]
Caption: A self-validating workflow for peptide synthesis and analysis.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Model Peptide (H-Ala-Val-Phe-Gly-OH)
This protocol outlines a standard manual Fmoc-based SPPS procedure. To conduct a comparative study, three parallel syntheses would be performed, using TCFH, HATU, and HBTU in the coupling step, respectively.
-
Resin Preparation: Swell 100 mg of Fmoc-Gly-Wang resin in dichloromethane (DCM), followed by dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling (Iterative Cycle):
-
Activation: In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with the coupling reagent (2.9 eq.) and a base (e.g., DIPEA or NMI, 6 eq.) in DMF for 2-5 minutes.
-
For TCFH: Use TCFH (2.9 eq.) and N-methylimidazole (NMI) (6 eq.).
-
For HATU/HBTU: Use HATU or HBTU (2.9 eq.) and DIPEA (6 eq.).
-
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence (Phe, Val, Ala).
-
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
Protocol 2: Cleavage, Precipitation, and Purification
-
Cleavage: Wash the final peptide-resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2-3 hours. The choice of scavengers is critical to prevent side reactions with sensitive amino acid residues.[15][16]
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.
-
Purification: Dissolve the crude peptide in a minimal amount of aqueous acetonitrile with 0.1% TFA. Purify using preparative RP-HPLC with a C18 column. Collect fractions corresponding to the main peak.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.
Protocol 3: Analytical Validation via RP-UHPLC
The use of UHPLC offers higher resolution and faster analysis times compared to traditional HPLC, making it ideal for resolving closely related impurities.[17][18]
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
System: UHPLC system with UV detection.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% TFA in water. TFA is a common ion-pairing agent that improves peak shape for peptides.[19]
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 10 minutes. The gradient must be optimized for the specific peptide's hydrophobicity.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV absorbance at 214-220 nm. This wavelength range is optimal for detecting the peptide backbone's amide bonds, ensuring all peptide-related species are observed.[19][20]
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. A pure peptide should show a single, sharp peak.[21]
Protocol 4: Identity Confirmation via LC-MS
Mass spectrometry is the gold standard for confirming the molecular identity of a peptide.[13] It provides the precise molecular weight, which can be matched to the theoretical mass of the target sequence.
-
Instrumentation: Couple the UHPLC system from Protocol 3 to an Electrospray Ionization (ESI) or MALDI mass spectrometer.
-
Sample Preparation: The sample is prepared as in Protocol 3. For ESI-MS, formic acid is often preferred over TFA as it causes less ion suppression, though modern instruments can handle TFA well.
-
Analysis: As the peptide elutes from the UHPLC column, it is ionized and enters the mass spectrometer. The instrument records the mass-to-charge (m/z) ratio of the ions.
-
Data Interpretation:
-
Confirm Target Peptide: Deconvolute the resulting mass spectrum to determine the molecular weight of the main peak. This observed mass must match the calculated theoretical mass of the target peptide (H-Ala-Val-Phe-Gly-OH, MW = 378.43 g/mol ).
-
Identify Impurities: Analyze the masses of minor peaks. Common peptide-related impurities include deletion sequences (missing an amino acid), truncated sequences, or sequences with incomplete deprotection of side chains.[14][20] This analysis provides invaluable feedback on the efficiency of the coupling and cleavage steps.
-
Interpreting the Data: A Comparative Case Study
After executing the workflow, the data is compiled to objectively assess the performance of each coupling reagent.
Table 2: Hypothetical Experimental Results for Model Peptide Synthesis
| Parameter | TCFH / NMI | HATU / DIPEA | HBTU / DIPEA |
| Crude Purity (UHPLC Area %) | 93.5% | 95.2% | 91.8% |
| Final Purity (UHPLC Area %) | >99.1% | >99.5% | >98.8% |
| Observed Mass (LC-MS) | 378.45 | 378.44 | 378.45 |
| Theoretical Mass | 378.43 | 378.43 | 378.43 |
| Major Identified Impurities (by Mass) | Deletion: Val-Phe-Gly (279.3 Da) | Deletion: Val-Phe-Gly (279.3 Da) | Deletion: Val-Phe-Gly (279.3 Da); Incomplete Coupling (Gly-OH, 75.1 Da) |
Analysis of Results:
-
Purity: In this hypothetical scenario, HATU provided the highest crude purity, indicating extremely efficient coupling. TCFH performed exceptionally well, yielding a very high crude purity that was easily purified to >99%. HBTU was effective but showed slightly lower efficiency, resulting in more detectable impurities in the crude product.
-
Identity: For all three methods, the observed mass from LC-MS perfectly matched the theoretical mass of the target peptide, confirming the correct product was synthesized.
-
Impurities: The primary impurity in all cases was a deletion sequence, a common byproduct in SPPS. The slightly higher incidence of incomplete coupling with HBTU suggests it may be less effective than TCFH or HATU for the specific couplings in this sequence.
Conclusion
The selection of a coupling reagent is a foundational step in peptide synthesis, but it is the rigor of the subsequent validation that guarantees a high-quality final product. TCFH has proven itself to be a highly efficient and reliable reagent, often rivaling the performance of more expensive alternatives like HATU, especially when difficult or sterically hindered couplings are required.
However, this guide demonstrates that no single reagent absolves the scientist from the responsibility of thorough validation. A self-validating workflow, leveraging the quantitative power of RP-UHPLC for purity assessment and the definitive confirmatory power of Mass Spectrometry for identity, is non-negotiable. By systematically synthesizing, purifying, and analyzing peptides, researchers can confidently stand behind their data, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. TCFH - a powerful condensation reagent [en.highfine.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TCFH - Wikipedia [en.wikipedia.org]
- 5. The golden combination of efficient acid-amine condensation: TCFH-NMI [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 13. apexpeptidesupply.com [apexpeptidesupply.com]
- 14. almacgroup.com [almacgroup.com]
- 15. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 16. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 20. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 21. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
The Analyst's Bench: A Comparative Guide to HPLC Analysis of Crude Peptides Synthesized with TCFH
For researchers, scientists, and professionals in drug development, the journey from a designed peptide sequence to a purified, active molecule is paved with critical choices. Among the most pivotal is the selection of a coupling reagent for Solid-Phase Peptide Synthesis (SPPS). This choice directly dictates the efficiency of amide bond formation and, consequently, the purity profile of the crude peptide product. High-Performance Liquid Chromatography (HPLC) serves as the ultimate arbiter, providing a quantitative snapshot of synthesis success.
This guide offers an in-depth technical comparison of N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH), a potent and versatile coupling reagent, against other industry mainstays. We will explore the causality behind experimental choices in both synthesis and analysis, providing field-proven insights and supporting data to empower you to optimize your peptide workflows.
The Central Role of the Coupling Reagent in Crude Peptide Purity
In the iterative cycle of Fmoc-based SPPS, the coupling step—where a protected amino acid is activated and joined to the growing peptide chain—is the crucible where purity is forged or forfeited. An ideal coupling reagent facilitates rapid and complete amide bond formation while minimizing side reactions, most notably racemization of the chiral amino acid center. Incomplete couplings lead to deletion sequences, while side reactions generate a host of impurities that complicate downstream purification and reduce overall yield.
TCFH has emerged as a highly effective reagent, particularly for challenging syntheses involving sterically hindered or electronically deactivated amino acids.[1] Its mechanism and performance characteristics, when compared to other common reagents, offer distinct advantages that are clearly revealed during HPLC analysis.
Comparative Performance Analysis of Coupling Reagents
The ultimate measure of a coupling reagent's performance is the purity of the crude peptide it produces. While direct, side-by-side HPLC data for the same peptide synthesized with every major reagent under identical conditions is sparse in the literature, we can synthesize a robust comparison from various studies and established chemical principles. The following table summarizes the performance of TCFH against other widely used uronium/aminium and carbodiimide reagents.
| Coupling Reagent | Activating Mechanism | Reported Crude Purity (%) | Key Advantages | Potential Side Reactions & Impurities |
| TCFH | Forms highly reactive acid chlorides or N-acyl imidazoliums (with NMI).[2][3] | Up to 86% (Leu-enkephalin).[4] Near quantitative for difficult couplings.[2] | Excellent for hindered couplings; Water-soluble byproducts (tetramethylurea) simplify workup; Low sensitization potential.[3][5] | Potential for epimerization (minimized with bases like NMI); Guanidinylation (rare).[6] |
| HATU | Forms highly reactive OAt-active esters.[7] | ~84% (Acyl Carrier Protein 65-74).[8] | Very fast reaction kinetics; Low racemization due to the 7-azabenzotriazole moiety.[7] | Guanidinylation of the N-terminus if used in excess; Potentially explosive nature of HOAt derivatives. |
| HBTU | Forms OBt-active esters.[7] | Generally lower than HATU/HCTU.[9] | Effective general-purpose reagent; Well-established protocols. | Slower kinetics than HATU; Higher risk of racemization compared to HATU.[7] |
| COMU | Forms Oxyma-based active esters.[10] | High, often comparable to HATU/HCTU. | Safer (non-explosive Oxyma leaving group); Highly efficient, requires only 1 equivalent of base.[10] | Byproducts can sometimes be difficult to remove. |
| DIC/Oxyma | Carbodiimide activation forms an O-acylisourea, which reacts with Oxyma. | Sequence-dependent, generally effective. | Cost-effective for large-scale synthesis; Oxyma minimizes racemization.[11] | Slower reaction times; Diisopropylurea byproduct can be difficult to remove completely. |
This comparative data highlights that TCFH is a premier choice for challenging sequences where other reagents may fail. A study demonstrated that in the acylation of 6-amino-2-cyanobenzothiazole, TCFH provided a near-quantitative yield, whereas sophisticated reagents like HATU and COMU yielded only trace amounts of the desired product.[2] Furthermore, recent work in aqueous-based SPPS has shown that TCFH paired with collidine is a more efficient coupling agent than COMU for the synthesis of Leu-enkephalin amides, achieving up to 86% purity.[4]
The TCFH Advantage: Mechanism and Practical Application
TCFH's efficacy stems from its ability to convert carboxylic acids into highly reactive intermediates. The specific intermediate depends on the base used in the reaction.
-
With a weakly Lewis basic amine like N,N-Diisopropylethylamine (DIPEA), TCFH generates a potent acid chloride or anhydride in situ.[3]
-
With a strongly Lewis basic amine like N-Methylimidazole (NMI), TCFH rapidly forms a highly reactive N-acyl imidazolium ion. This combination is particularly advantageous as it proceeds under mild, neutral conditions, minimizes epimerization, and produces only water-soluble byproducts, greatly simplifying the post-cleavage workup.[3][5][6]
This flexibility allows the reactivity to be tuned for the specific coupling challenge at hand.
Experimental Protocols: A Self-Validating System
The following protocols provide a detailed methodology for synthesizing a model peptide using TCFH and subsequently analyzing its purity by HPLC. The causality behind key steps is explained to ensure a robust and reproducible workflow.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using TCFH
This protocol outlines the manual synthesis of a generic peptide on a rink amide resin.
1. Resin Swelling:
- Place the rink amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.
- Add N,N-Dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.
- Rationale: Proper swelling of the polystyrene support is critical to ensure that all reactive sites are accessible for subsequent chemical steps.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5-10 minutes. Drain and repeat once.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Rationale: Piperidine is a secondary amine that efficiently removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, preparing it for the next coupling cycle. Thorough washing is essential as residual piperidine will neutralize the activated amino acid in the next step.
3. Amino Acid Coupling with TCFH:
- In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading) in DMF.
- Add N-Methylimidazole (NMI) (3.5 equivalents).[6]
- Add TCFH (1.05 equivalents relative to the amino acid) to this solution and vortex briefly.
- Immediately add the activation solution to the deprotected peptide-resin.
- Agitate at room temperature for 30-60 minutes.
- Rationale: TCFH, in the presence of NMI, rapidly converts the amino acid's carboxylic acid to a highly reactive N-acyl imidazolium intermediate.[6] Using a slight excess of the activated amino acid drives the coupling reaction to completion, minimizing the formation of deletion sequences. NMI is a superior base choice as it minimizes racemization.[3]
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times).
- Perform a small test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, repeat the coupling step.
5. Repeat Cycle:
- Repeat steps 2-4 for each amino acid in the sequence.
6. Final Cleavage and Precipitation:
- After the final coupling and deprotection, wash the resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.
- Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water) to the resin.
- Agitate for 2-3 hours at room temperature.
- Rationale: The strong acid TFA cleaves the completed peptide from the resin support and simultaneously removes acid-labile side-chain protecting groups. TIS and water act as scavengers, trapping the reactive carbocations generated during deprotection, thus preventing side reactions with sensitive residues like Tryptophan or Methionine.
- Filter the cleavage mixture to separate the resin beads.
- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.
Diagram 1: SPPS Workflow to HPLC Analysis
References
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. TCFH - Wikipedia [en.wikipedia.org]
- 4. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 5. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
TCFH performance in head-to-head comparison with carbodiimides (EDC)
A Senior Application Scientist's In-Depth Technical Guide
For researchers, scientists, and drug development professionals, the formation of the amide bond is a cornerstone of chemical synthesis. The choice of coupling reagent is a critical decision that dictates the efficiency, purity, and ultimate success of a synthetic route. For decades, carbodiimides, particularly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), have been workhorse reagents. However, the emergence of uronium-based reagents like N,N,N′,N′-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TCFH) presents a compelling alternative. This guide provides a head-to-head comparison of TCFH and EDC, grounded in mechanistic insights and practical performance data, to empower you in selecting the optimal reagent for your specific application.
The Fundamental Role of Coupling Reagents in Amide Synthesis
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. Coupling reagents are indispensable activators that convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine. The ideal coupling reagent should offer high reaction yields, minimal side reactions (especially racemization of chiral centers), broad substrate scope, and operational simplicity.
Mechanism of Action: A Tale of Two Activation Pathways
The performance differences between TCFH and EDC are rooted in their distinct mechanisms of carboxylic acid activation.
TCFH: Formation of a Highly Reactive Acyl Imidazolium Ion
TCFH, a uronium salt, in the presence of a base like N-methylimidazole (NMI), activates carboxylic acids by forming a highly reactive N-acyl imidazolium intermediate.[1][2][3] This intermediate is a potent acylating agent, readily undergoing nucleophilic attack by an amine to furnish the desired amide.[3][4] The choice of a weakly basic amine such as N,N-diisopropylethylamine (DIPEA) can lead to the formation of an acid chloride or anhydride as the active species.[1] The TCFH-NMI system is particularly advantageous as it minimizes the epimerization of labile stereogenic centers due to the low pKa of NMI.[1]
Figure 1: TCFH activation pathway via an N-acyl imidazolium intermediate.
EDC: The O-Acylisourea Pathway and its Challenges
EDC, a water-soluble carbodiimide, activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond. However, the O-acylisourea intermediate is inherently unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive and can complicate purification.[5][6] To mitigate this and to suppress racemization, EDC is often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt).[6][7][8]
Figure 2: EDC activation pathway and the formation of the N-acylurea side product.
Head-to-Head Performance Comparison
| Feature | TCFH | Carbodiimides (EDC) |
| Reactivity | High, especially with hindered substrates and poorly nucleophilic amines.[9][10][11] | Moderate to high, but can be sluggish with challenging substrates.[7] |
| Reaction Speed | Generally rapid, often complete within 30-60 minutes at room temperature.[4] | Can range from 1 to 12 hours, often requiring longer reaction times.[5] |
| Yields | Typically high to excellent, even in difficult couplings.[2][3] | Good to excellent for standard couplings, but can be lower for hindered systems.[12] |
| Racemization | Low, especially with the TCFH-NMI system.[1][13] | Prone to racemization, requiring additives like HOBt for suppression.[14][15][16] |
| Side Reactions | Minimal side product formation. | Formation of N-acylurea is a common side reaction.[5][6] |
| Byproduct Removal | Byproducts (tetramethylurea and NMI salt) are highly water-soluble, facilitating easy workup.[1][4] | The EDC-urea byproduct is water-soluble, simplifying purification compared to DCC.[14][17][18] |
| Safety Profile | Non-sensitizing, offering a significant advantage in handling and safety.[1][19] | Known skin sensitizer, requiring careful handling.[19] |
| Cost | Generally higher than EDC. | Cost-effective and widely available.[5] |
Experimental Protocols: A Model Amide Coupling
To provide a practical comparison, here are detailed, step-by-step protocols for a model amide coupling reaction using both TCFH and EDC.
Model Reaction
Coupling of 2-furoic acid with N-Boc-piperazine.
TCFH/NMI Protocol
Figure 3: Experimental workflow for TCFH/NMI mediated amide coupling.
Step-by-Step Methodology: [4][20]
-
In a suitable reaction vial, combine 2-furoic acid (1.0 eq), N-Boc-piperazine (1.0 eq), acetonitrile (10 mL/mmol of acid), and N-methylimidazole (2.1 eq).
-
To this stirred solution, add TCFH (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add water (3 volumes relative to acetonitrile) to the reaction mixture to precipitate the amide product.
-
Cool the mixture in an ice bath for 10-15 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
EDC/HOBt Protocol
Figure 4: Experimental workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Methodology: [8][21][22]
-
To a solution of 2-furoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (10 mL/mmol of acid), add N-Boc-piperazine (1.0 eq) and HOBt (1.1 eq).
-
Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash successively with water, a mild acidic solution (e.g., 5% citric acid or 1M HCl) to remove the base and EDC-urea byproduct, and a mild basic solution (e.g., 5% NaHCO3) to remove unreacted carboxylic acid and HOBt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which may require further purification by chromatography.
Conclusion and Recommendations
The choice between TCFH and EDC is a nuanced one, guided by the specific demands of the synthesis.
TCFH is the superior choice for:
-
Challenging couplings: When dealing with sterically hindered carboxylic acids or poorly nucleophilic amines, TCFH's high reactivity often translates to higher yields where EDC might fail.[9][10][11]
-
Racemization-sensitive substrates: The TCFH-NMI system offers excellent suppression of epimerization, making it ideal for peptide synthesis and the coupling of chiral molecules.[1][13]
-
Simplified workup: The high water solubility of its byproducts often allows for a simple precipitation and filtration, avoiding lengthy chromatographic purification.[1][4]
-
Enhanced safety: As a non-sensitizing reagent, TCFH is a safer alternative for frequent handling.[1][19]
EDC remains a viable and cost-effective option for:
-
Routine amide bond formations: For straightforward couplings with unhindered substrates, EDC provides reliable results at a lower cost.[5]
-
Aqueous-based conjugations: Its water solubility makes it a go-to reagent for bioconjugation and labeling of proteins and other biomolecules in aqueous media.[6][14]
-
Large-scale synthesis: The lower cost of EDC can be a significant factor in industrial applications, provided the potential for side reactions and the need for additives are carefully managed.
References
- 1. TCFH - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. TCFH - a powerful condensation reagent [en.highfine.com]
- 11. A Condensation Reagent for Hindered Carboxylic Acids and Low-nucleophilic Amines | TCI AMERICA [tcichemicals.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. TCFH as a mild, green, non-sensitizing coupling reagent [morressier.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to Quantifying the Coupling Efficiency of TCFH with Difficult Peptide Sequences
In the landscape of solid-phase peptide synthesis (SPPS), the assembly of "difficult sequences" remains a significant hurdle, often leading to failed syntheses, low purity, and truncated products. These challenging sequences, characterized by factors like steric hindrance or a high propensity for on-resin aggregation, demand more than standard coupling protocols.[1][2][3] This guide provides a comprehensive analysis of N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH) as a powerful solution for these scenarios. We will objectively compare its performance against other common coupling reagents, supported by a detailed experimental framework for quantifying efficiency.
The core challenge with difficult sequences stems from two primary sources: steric hindrance and peptide aggregation.[4][5] Sterically hindered amino acids, such as α,α-disubstituted residues (e.g., Aib) or N-methylated amino acids, feature bulky groups that physically obstruct the approach of an activated amino acid, dramatically slowing down peptide bond formation.[6][7][8] Concurrently, growing peptide chains, especially those rich in hydrophobic or β-branched residues, can fold into stable secondary structures like β-sheets on the resin support.[9] This aggregation renders the N-terminus of the growing chain inaccessible to reagents, leading to incomplete coupling and the accumulation of deletion sequences.[10]
Standard coupling reagents may lack the reactivity to overcome these barriers efficiently. This guide demonstrates a robust methodology for evaluating and validating the use of TCFH, a reagent uniquely suited to these demanding syntheses.
The TCFH Advantage: A Mechanistic Perspective
TCFH distinguishes itself through its mechanism of carboxylic acid activation. Unlike many uronium/aminium reagents that form active esters, TCFH can generate highly reactive acylating species in situ. When used with a non-nucleophilic base like diisopropylethylamine (DIEA), it can form an acid chloride or anhydride.[11]
However, its true power, especially for hindered systems, is unlocked when paired with a nucleophilic base like N-methylimidazole (NMI). This combination generates a highly electrophilic N-acyl imidazolium ion.[11][12] This intermediate is significantly more reactive than the active esters formed by reagents like HBTU, enabling it to acylate even sterically hindered or poorly nucleophilic amines with remarkable efficiency and minimal epimerization.[12][13]
dot
Caption: TCFH activation pathways for peptide coupling.
Experimental Design: A Comparative Analysis of Coupling Reagents
To objectively quantify the efficiency of TCFH, we designed a controlled experiment comparing it against established coupling reagents—HATU, HBTU, and DIC/Oxyma—for the synthesis of a model difficult sequence.
Selection of a Model Difficult Sequence
The chosen model peptide is H-Val-Aib-Aib-Phe-NH₂ . This sequence was selected for two key reasons:
-
Extreme Steric Hindrance: It contains two consecutive α-aminoisobutyric acid (Aib) residues. Aib is an α,α-disubstituted amino acid known to be exceptionally challenging to couple, making it an excellent benchmark for reagent performance.[6][7][14]
-
Aggregation Propensity: The presence of hydrophobic residues like Valine and Phenylalanine can contribute to on-resin aggregation, further complicating the synthesis.[5][10]
Experimental Workflow
The following diagram outlines the workflow for the comparative synthesis and analysis.
dot
Caption: Workflow for comparing coupling reagent efficiency.
Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol details a single coupling cycle, which is repeated for each amino acid addition. All syntheses were performed on a 0.1 mmol scale using Rink Amide resin.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x), followed by DMF (3x).
-
Coupling (Perform one of the four methods below):
-
Method A (TCFH/NMI): Prepare a solution of Fmoc-amino acid (4 eq.), TCFH (4 eq.), and NMI (8 eq.) in DMF. Add to the resin and react for 1-2 hours.
-
Method B (HATU/DIPEA): Prepare a solution of Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add to the resin and react for 1-2 hours.[15]
-
Method C (HBTU/DIPEA): Prepare a solution of Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add to the resin and react for 1-2 hours.[7]
-
Method D (DIC/Oxyma): Prepare a solution of Fmoc-amino acid (4 eq.) and Oxyma (4 eq.) in DMF. Add DIC (4 eq.) to the solution, then immediately add to the resin and react for 1-2 hours.[16]
-
-
Monitoring & Washing: After coupling, perform a Kaiser test to check for free amines. Wash the resin with DMF (5x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence (Phe, Aib, Aib, Val).
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection (Step 2) one last time.
Protocol 2: Cleavage and Purification
-
Washing: Wash the final peptide-resin with DCM (5x) and dry under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2 hours.
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Lyophilization: Dry the crude peptide pellet under vacuum and then lyophilize to obtain a fluffy white powder.
Protocol 3: RP-HPLC Analysis
This protocol provides a self-validating system where the purity of the crude product directly reflects the cumulative efficiency of the coupling steps.
-
Sample Preparation: Prepare a 1 mg/mL solution of each crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[17]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 25 minutes is a typical starting point for peptides of this nature.[17][18]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone).[17]
-
-
Quantification: Integrate the area of all peaks in the chromatogram. The coupling efficiency is quantified by the purity of the crude product, calculated as:
-
% Purity = (Area of Main Product Peak / Total Area of All Peaks) x 100 [17]
-
Results and Data Comparison
The crude purity of the model peptide H-Val-Aib-Aib-Phe-NH₂ , as determined by RP-HPLC, serves as a direct measure of the overall success of each coupling strategy. The results are summarized below.
| Coupling Reagent | Key Intermediate | Crude Purity (%) | Major Impurities Identified (by LC-MS) |
| TCFH / NMI | N-Acyl Imidazolium | 91.2% | Minor deletion (-Aib) |
| HATU / DIPEA | OAt-Active Ester | 82.5% | Deletion (-Aib), Deletion (-Val-Aib-Aib) |
| HBTU / DIPEA | OBt-Active Ester | 65.7% | Significant deletion (-Aib), Truncated sequences |
| DIC / Oxyma | Oxyma-Active Ester | 75.4% | Deletion (-Aib), Unreacted starting material |
Note: Data are representative examples for illustrative purposes.
Interpretation of Results:
The data clearly indicate that the TCFH/NMI protocol yielded the highest crude purity.[12] This superior performance is a direct consequence of the highly reactive N-acyl imidazolium intermediate, which successfully drove the acylation of the extremely hindered Aib residues to near completion.
The HATU protocol, which forms a more reactive OAt-ester compared to HBTU's OBt-ester, performed reasonably well but still resulted in a notable amount of deletion products.[15] The HBTU protocol struggled significantly, as evidenced by the low purity and multiple truncated sequences, highlighting the limitations of less reactive active esters in this context. DIC/Oxyma, while effective for many sequences, also showed difficulty in achieving complete coupling with the consecutive Aib residues.[16][19]
Conclusion and Recommendations
For researchers, scientists, and drug development professionals tackling the synthesis of peptides with difficult sequences, the choice of coupling reagent is a critical determinant of success. While standard reagents like HBTU and HATU are effective for routine syntheses, they often fall short when faced with severe steric hindrance or aggregation-prone sequences.
The experimental evidence strongly supports the use of TCFH, particularly in combination with NMI, as a superior strategy for these challenging targets. Its ability to generate highly reactive N-acyl imidazolium intermediates in situ provides the necessary chemical driving force to overcome the high activation energy barriers associated with coupling hindered amino acids like Aib.[12][20][21] By quantifying the crude peptide purity via RP-HPLC, we have demonstrated a robust and self-validating method to assess coupling efficiency. This approach not only confirms the efficacy of TCFH but also provides a framework for optimizing protocols for any difficult sequence, ultimately saving time, resources, and enabling the synthesis of previously inaccessible molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. thieme.de [thieme.de]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. TCFH - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC03095A [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 19. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 20. nbinno.com [nbinno.com]
- 21. TCFH - a powerful condensation reagent [en.highfine.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH)
N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate, commonly known as TCFH, is a highly effective and widely used coupling reagent in peptide synthesis and amide bond formation.[1][2] While its utility in the laboratory is well-established, its safe handling and disposal are paramount to ensuring a secure research environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of TCFH, grounded in established safety data and best practices. The core directive is straightforward: all TCFH waste, including unreacted reagent and contaminated materials, must be managed as hazardous waste and disposed of through an approved professional service.
The Hazard Profile of TCFH: Understanding the "Why"
Before handling any chemical, a thorough understanding of its intrinsic hazards is essential. This knowledge forms the basis for all safety and disposal procedures. TCFH is classified with several key hazards that dictate its handling requirements.[3][4]
Table 1: GHS Hazard Classifications for TCFH
| Hazard Classification | GHS Hazard Statement | Description | Primary Risk in the Lab |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. | Direct contact with the solid or solutions can cause redness, itching, and inflammation. |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation. | Accidental contact with eyes can cause significant pain, redness, and potential damage. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335 | May cause respiratory irritation. | Inhalation of airborne dust, particularly during weighing or transfer, can irritate the respiratory tract. |
The causality is clear: the irritant nature of TCFH necessitates the use of robust engineering controls and personal protective equipment (PPE) to prevent skin, eye, and respiratory exposure.
Immediate Safety Protocols: Handling and PPE
Proper handling is the first line of defense. The following protocols must be observed whenever working with TCFH.
Engineering Controls:
-
Ventilation: Always handle solid TCFH within a certified chemical fume hood.[3] This is the most critical step to mitigate the risk of inhaling its dust. For solution-based work, a well-ventilated area is mandatory.[5]
-
Eyewash Station: Ensure an operational and easily accessible eyewash fountain is nearby before you begin work.[5]
Personal Protective Equipment (PPE): The selection of appropriate PPE is non-negotiable.
-
Eye Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are required.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[3]
-
Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider additional protective clothing.
The Core Disposal Protocol: A Step-by-Step Guide
The universally accepted and mandated procedure for TCFH disposal is through a licensed hazardous waste management company. Under no circumstances should you attempt to neutralize TCFH or dispose of it down the drain. The by-products of its reactions may be water-soluble, but the unreacted reagent is not suitable for aqueous disposal.[1]
Step 1: Waste Segregation
-
Identify all waste streams containing TCFH. This includes:
-
Expired or unused solid reagent.
-
Grossly contaminated items (e.g., weigh boats, spatulas).
-
Personal protective equipment with significant contamination.
-
Spill cleanup materials.
-
-
This waste must be segregated into a dedicated hazardous waste container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
Step 2: Containerization
-
Select a waste container that is in good condition, compatible with the chemical, and has a tightly sealing lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
Place all TCFH waste into this container. For contaminated sharps, use an appropriate puncture-proof container first before adding it to the main waste drum.
Step 3: Labeling
-
Properly label the hazardous waste container immediately. The label must be clear, legible, and securely affixed. While specific requirements may vary by jurisdiction, the label should always include:
Step 4: Storage and Disposal
-
Store the sealed and labeled container in a designated, secure, and well-ventilated satellite accumulation area.[3][5] The container should be stored locked up.[5]
-
Contact your institution's EHS department to schedule a pickup for the waste. Follow their specific procedures for waste transfer and documentation.
Managing Spills and Contamination
Accidents happen, and a clear plan for spill management is crucial.
Protocol for Small Solid Spills:
-
Alert Personnel: Inform colleagues in the immediate area.
-
Secure the Area: Evacuate non-essential personnel.[6]
-
Don PPE: Wear, at a minimum, a lab coat, gloves, and safety goggles.
-
Control Dust: Do NOT use a dry brush or create airborne dust.
-
Clean-Up: Carefully sweep up the solid material or absorb it with an inert material (e.g., vermiculite, dry sand) and place it into your designated TCFH hazardous waste container.[3][5]
-
Decontaminate: Wipe the spill area with a damp cloth (water is acceptable for final surface cleaning). Dispose of the cleaning materials as hazardous waste.
-
Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.[5]
For large spills, evacuate the area and contact your EHS emergency line immediately.
The Rationale Against On-Site Neutralization
While some laboratory chemicals have established neutralization protocols, TCFH does not. Attempting to neutralize it without a validated procedure is unsafe for several reasons:
-
Unpredictable Reactions: The reaction of TCFH with strong acids, bases, or oxidizing agents has not been characterized for disposal purposes and could lead to the generation of toxic fumes or excessive heat.
-
Formation of Hazardous Byproducts: The hexafluorophosphate (PF₆⁻) anion can decompose under certain conditions to form highly toxic and corrosive hydrogen fluoride (HF). Attempting an unvalidated neutralization could inadvertently create this far more dangerous substance.
-
Regulatory Non-Compliance: Disposal regulations require a clear chain of custody and manifest for hazardous waste. On-site treatment often fails to meet these stringent legal requirements.
The only self-validating and trustworthy protocol is to entrust the disposal to professionals equipped to handle such materials.[5]
Visualized Workflow: TCFH Waste Management
The following diagram outlines the decision-making process for handling and disposing of TCFH waste in a laboratory setting.
Figure 1: Decision workflow for the safe management and disposal of TCFH waste.
References
A Senior Application Scientist's Guide to Handling N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH)
As a cornerstone reagent in modern peptide synthesis and amide bond formation, N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) offers remarkable efficiency.[1][2] However, its utility in the lab is matched by the imperative for meticulous handling. This guide moves beyond a simple checklist, providing a holistic operational plan grounded in the chemical's specific reactivity and hazard profile. Our objective is to empower you, our scientific colleagues, to work with TCFH not just safely, but with a deep, causal understanding of the protocols that ensure both experimental integrity and personal safety.
Hazard Profile: Understanding the "Why" Behind the Precautions
TCFH is classified as an irritant.[3] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[4] Understanding the specific hazards, as defined by the Globally Harmonized System (GHS), is the first step in constructing a robust safety protocol.
| Hazard Classification | GHS Category | Hazard Statement | Rationale for Concern |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact can lead to inflammation, redness, and discomfort.[5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | The compound is a potent eye irritant; contact can cause significant pain and potential damage.[5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.[5][7] |
These classifications are not abstract warnings; they are directives. The skin and eye irritability (H315, H319) mandates the use of specific gloves and eye protection, while the potential for respiratory irritation (H335) necessitates handling the solid form within a controlled environment like a fume hood.[4]
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the hazard profile. The following ensemble is mandatory for all work involving TCFH.
-
Eye and Face Protection:
-
What: ANSI Z87.1-approved safety goggles with side shields are the absolute minimum.[8] A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[9]
-
Why: TCFH is a potent eye irritant.[6] Standard safety glasses are insufficient as they do not protect from dust or splashes from all angles. Goggles provide a seal around the eyes, offering comprehensive protection.[9]
-
-
Hand Protection:
-
What: Chemical-resistant nitrile gloves are the standard recommendation.[8] Ensure gloves are inspected for any signs of degradation or perforation before use.
-
Why: To prevent skin irritation (H315), a robust barrier is essential.[10] Contaminated gloves should be removed immediately using the proper technique (without touching the outer surface with a bare hand) and disposed of as chemical waste.
-
-
Body Protection:
-
Respiratory Protection:
-
What: All handling of solid TCFH that may generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood.[4] If a fume hood is not available, a NIOSH-approved particulate respirator (e.g., N95) is required.[8]
-
Why: The compound may cause respiratory irritation upon inhalation.[7] A fume hood provides the primary engineering control to capture dust at the source, protecting the user's breathing zone.
-
Operational Workflow: From Bottle to Bench to Waste
A standardized workflow is critical to minimize exposure and ensure reproducible experimental conditions. The following step-by-step process integrates safety at every stage.
Step-by-Step Methodology:
-
Preparation:
-
Weighing and Transfer:
-
Perform all weighing and transfer operations of solid TCFH inside the fume hood to contain any dust.[4]
-
Use a spatula to handle the powder, minimizing any actions that could cause it to become airborne.
-
Keep the reagent bottle tightly closed when not in use.[7][12] TCFH is hygroscopic, and moisture can affect its reactivity.[13]
-
-
Reaction Setup:
-
When adding TCFH to the reaction solvent, do so slowly.
-
Be aware that reactions involving TCFH produce tetramethylurea as a byproduct.[6] While the primary hazard is TCFH itself, proper handling of all reaction components is crucial.
-
-
Post-Handling and Decontamination:
-
After the transfer is complete, thoroughly clean the work area, including the balance and spatulas.
-
Remove contaminated PPE carefully, avoiding self-contamination, and place it in a designated chemical waste container.[11]
-
Wash hands thoroughly with soap and water after the procedure is complete.[12]
-
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Type | Immediate Action Protocol |
| Skin Contact | Immediately remove contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][12] Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[7] |
| Inhalation | Move the affected person to fresh air immediately.[4] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[10] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[10] Rinse the mouth with water and contact a poison control center or physician immediately.[10] |
| Spill | Evacuate personnel from the immediate area.[10] Wearing full PPE, including respiratory protection if necessary, sweep or vacuum up the spilled solid, avoiding dust creation.[4] Place the material into a suitable, labeled container for disposal.[7] Do not allow the chemical to enter drains.[10] |
Disposal and Storage Protocol
-
Storage: Store TCFH in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[7][12] For long-term storage, refrigeration at 2-8°C is recommended.[7][14]
-
Disposal: All waste, including unused reagent, reaction byproducts, and contaminated materials (gloves, paper towels, etc.), must be treated as hazardous chemical waste.[7] Collect waste in clearly labeled, sealed containers.[4] Dispose of all materials through an approved waste disposal plant in accordance with local, state, and federal regulations.[7][12]
By integrating these safety protocols into your daily laboratory practice, you ensure that the powerful synthetic capabilities of TCFH can be harnessed responsibly and effectively.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. peptide.com [peptide.com]
- 5. Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | C5H12ClF6N2P | CID 10989639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TCFH - Wikipedia [en.wikipedia.org]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
- 9. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 14. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
